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Core Science & Biosynthesis

Foundational

Structure of 3-amino-2-cyanobenzoic acid vs 2-amino-3-cyanobenzoic acid

Topic: Comparative Structural & Synthetic Analysis: 2-Amino-3-Cyanobenzoic Acid vs. 3-Amino-2-Cyanobenzoic Acid Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Engineers, and Structural Biologist...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Structural & Synthetic Analysis: 2-Amino-3-Cyanobenzoic Acid vs. 3-Amino-2-Cyanobenzoic Acid Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Engineers, and Structural Biologists

Executive Summary & Structural Topology

This guide provides a rigorous technical comparison between two structural isomers: 2-amino-3-cyanobenzoic acid (Isomer A) and 3-amino-2-cyanobenzoic acid (Isomer B). While they share an identical molecular weight (162.15 g/mol ) and elemental composition, their orthogonal substitution patterns dictate vastly different synthetic utilities and reactivities.

  • Isomer A (2-Amino-3-Cyanobenzoic Acid): A functionalized anthranilic acid derivative. The amino and carboxylic acid groups are ortho to each other, making this a "privileged scaffold" for the synthesis of quinazolinone-based kinase inhibitors (e.g., Gefitinib analogs).

  • Isomer B (3-Amino-2-Cyanobenzoic Acid): A sterically congested isomer where the nitrile group is sandwiched between the amine and carboxylic acid. This topology disrupts the classic anthranilic cyclization modes, forcing alternative heterocyclic pathways (e.g., isoindolinones).

Feature2-Amino-3-Cyanobenzoic Acid 3-Amino-2-Cyanobenzoic Acid
Common Name 3-Cyanoanthranilic Acid3-Amino-2-cyanobenzoate (Free Acid)
CAS Number 1275585-93-7 1369495-51-1
Topology C1-COOH, C2-NH₂, C3-CNC1-COOH, C2-CN, C3-NH₂
Key Interaction Intramolecular H-bond (NH...O=C)Steric Repulsion (COOH...CN...NH₂)
Primary Use Quinazolin-4(3H)-one synthesisIsoindolinone/Phthalimide precursors
Melting Point ~237 °C (Dec)> 200 °C (Predicted)
pKa (Calc) 4.38 ± 0.103.70 ± 0.10

Electronic & Steric Profiling

The "Anthranilic" Effect (Isomer A)

In 2-amino-3-cyanobenzoic acid , the amine (C2) and carboxylic acid (C1) are adjacent. This proximity facilitates an intramolecular hydrogen bond, stabilizing the planar conformation required for cyclization. The cyano group at C3 exerts a strong electron-withdrawing inductive effect (-I), slightly reducing the nucleophilicity of the C2-amine compared to unsubstituted anthranilic acid. However, this effect is often advantageous in medicinal chemistry, increasing the acidity of the resulting N-H in quinazolinone drugs, which can enhance binding affinity in ATP pockets.

The "Steric Wedge" Effect (Isomer B)

In 3-amino-2-cyanobenzoic acid , the bulky nitrile group is positioned at C2, effectively "wedged" between the acid (C1) and the amine (C3).

  • Steric Inhibition of Resonance: The nitrile group forces the carboxylic acid out of planarity with the benzene ring to minimize steric clash. This destabilizes the ground state and alters the pKa.

  • Cyclization Blockade: The standard condensation of amine + acid to form a 6-membered heterocycle is geometrically impossible because they are in a 1,3-relationship (meta). Instead, reactivity is driven by the ortho relationship between the amine and the nitrile (C2-C3) or the acid and the nitrile (C1-C2).

StructuralLogic IsomerA 2-Amino-3-Cyanobenzoic Acid (Anthranilic Core) MechA Intramolecular H-Bond (Planar Geometry) IsomerA->MechA C1-C2 Ortho IsomerB 3-Amino-2-Cyanobenzoic Acid (Steric Wedge) MechB Steric Repulsion (Twisted Geometry) IsomerB->MechB C1-C3 Meta ProdA Quinazolin-4(3H)-ones (Kinase Inhibitors) MechA->ProdA Cyclization w/ Formamide ProdB Amino-Isoindolinones (Alternative Scaffolds) MechB->ProdB Cyclization w/ Carbonyls

Figure 1: Structural logic dictating the divergent reactivity profiles of the two isomers.

Experimental Protocols: Synthesis & Reactivity

Protocol A: Synthesis of 2-Amino-3-Cyanobenzoic Acid (Isatoic Anhydride Route)

Context: This is the most reliable method for generating Isomer A, avoiding the regioselectivity issues of electrophilic aromatic substitution. The precursor, Isatoic Anhydride (IAA), acts as a "masked" amino acid.

Reagents:

  • Isatoic Anhydride (IAA) derivative (8-cyano-isatoic anhydride if available, or functionalization of IAA).

  • Alternative High-Yield Route: Ring-opening of 8-cyano-4H-3,1-benzoxazin-4-one.

  • Reference Method: Base-catalyzed hydrolysis of isatoic anhydrides.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of the 3-cyano-isatoic anhydride precursor in DMSO (0.5 M concentration).

  • Base Addition: Add 1.1 eq of Potassium tert-butoxide (t-BuOK) or Potassium Carbonate (

    
    ).
    
  • Reaction: Heat the mixture to 50 °C for 3 hours. The evolution of

    
     gas indicates the ring opening.
    
  • Workup: Pour the reaction mixture into ice-cold water.

  • Acidification: Carefully acidify to pH 2 using 1N HCl. The product, 2-amino-3-cyanobenzoic acid , will precipitate as a pale yellow solid.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum.

    • Expected Yield: 85-95%

    • MP: ~237 °C (dec).[1]

Protocol B: Cyclization to Quinazolin-4(3H)-one (Drug Scaffold)

Context: This reaction validates the structure of Isomer A. Isomer B will fail this specific protocol due to the lack of ortho-amine/acid positioning.

Step-by-Step Workflow:

  • Setup: In a round-bottom flask, combine 2-amino-3-cyanobenzoic acid (10 mmol) with Formamide (30 mL).

  • Reflux: Heat the mixture to 140-150 °C for 4-6 hours.

  • Mechanism: The amine attacks the formamide carbonyl, followed by cyclization with the carboxylic acid and loss of water.

  • Isolation: Cool to room temperature. Pour into crushed ice.

  • Filtration: The product, 8-cyanoquinazolin-4(3H)-one , precipitates.

  • Validation:

    • Isomer A Product: Formation of the bicyclic quinazoline core (Soluble in DMSO, characteristic UV shift).

    • Isomer B Result: No reaction or formation of uncyclized amide intermediates.

Reactivity Comparison & Pathway Logic

The following diagram illustrates why Isomer A is the dominant choice for pharmaceutical synthesis, while Isomer B requires specialized "ortho-nitrile" chemistry.

ReactionPathways InputA 2-Amino-3-Cyanobenzoic Acid (Isomer A) InterA Intermediate: Anthranilamide InputA->InterA Amine attack InputB 3-Amino-2-Cyanobenzoic Acid (Isomer B) InterB Intermediate: Steric Block InputB->InterB Amine too far from COOH Reagent1 Reagent: Formamide / Urea (Cyclizing Agent) Reagent1->InterA Reagent1->InterB ProdA PRODUCT: 8-Cyanoquinazolin-4(3H)-one (Biologically Active) InterA->ProdA Dehydration (-H2O) ProdB PRODUCT: 4-Amino-isoindoline-1,3-dione (Requires different conditions) InterB->ProdB Alternative Path (CN + COOH Cyclization)

Figure 2: Divergent synthetic outcomes based on isomeric topology.

References

  • PubChem. (2025). 2-Amino-3-cyanobenzoic acid (CID 58200008).[2] National Library of Medicine. [Link]

  • ResearchGate. (2019). Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride. (Protocol for Isomer A synthesis). [Link]

Sources

Exploratory

Solubility of 3-amino-2-cyanobenzoic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Amino-2-Cyanobenzoic Acid in Organic Solvents Authored by: A Senior Application Scientist This guide provides a comprehensive framework for understanding and determining...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 3-Amino-2-Cyanobenzoic Acid in Organic Solvents

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for understanding and determining the solubility of 3-amino-2-cyanobenzoic acid in various organic solvents. Directed at researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository to offer a methodological and theoretical foundation for solubility studies. Given the specific nature of the target compound, this guide emphasizes the experimental and theoretical approaches necessary to generate and interpret solubility data where publicly available information is limited.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For a compound like 3-amino-2-cyanobenzoic acid, which possesses functional groups amenable to a variety of chemical interactions, understanding its behavior in different solvent systems is paramount for formulation development, purification processes, and quality control. Poor aqueous solubility is a major hurdle in drug development, and characterization in organic solvents is often the first step toward developing suitable formulations, such as through the use of co-solvents or amorphous solid dispersions.

This guide will provide the necessary protocols and theoretical background to empower researchers to:

  • Experimentally determine the solubility of 3-amino-2-cyanobenzoic acid.

  • Analyze and model the obtained solubility data.

  • Understand the intermolecular forces governing the dissolution process.

Physicochemical Properties of 3-Amino-2-Cyanobenzoic Acid

A foundational understanding of the molecule is crucial before embarking on experimental work.

Table 1: Physicochemical Properties of 3-Amino-2-Cyanobenzoic Acid

PropertyValueSource
Molecular FormulaC₈H₆N₂O₂N/A
Molecular Weight162.15 g/mol N/A
AppearanceSolid (predicted)N/A
Melting PointNot reportedN/A
pKaNot reportedN/A
LogPNot reportedN/A

The presence of a carboxylic acid group, an amino group, and a cyano group suggests a molecule with a complex interplay of hydrogen bonding capabilities (both donor and acceptor), dipole-dipole interactions, and potential for zwitterionic character. These features will heavily influence its interaction with different solvents.

Experimental Determination of Solubility

A robust experimental design is the cornerstone of reliable solubility data. The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.

Experimental Workflow: Isothermal Shake-Flask Method

The following diagram outlines the logical flow of the experimental process.

G Figure 1: Isothermal Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Processing prep_solvent Solvent Selection & Preparation prep_compound Compound Acquisition & Characterization prep_vials Vial Preparation (Clean, Dry) add_excess Add Excess Solid to Solvent prep_vials->add_excess seal_vials Seal Vials add_excess->seal_vials equilibrate Equilibrate at Constant Temperature (e.g., 24-72h with agitation) seal_vials->equilibrate centrifuge Centrifuge to Separate Solid equilibrate->centrifuge aliquot Withdraw Supernatant Aliquot centrifuge->aliquot dilute Dilute Aliquot aliquot->dilute quantify Quantify Concentration (e.g., HPLC-UV) dilute->quantify calculate Calculate Solubility (mg/mL or mol/L) quantify->calculate repeat_temp Repeat for Different Temperatures calculate->repeat_temp model Thermodynamic Modeling repeat_temp->model

Caption: Figure 1: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of 3-amino-2-cyanobenzoic acid in a selected organic solvent at a specific temperature.

Materials:

  • 3-amino-2-cyanobenzoic acid (ensure purity is characterized, e.g., by HPLC, DSC).

  • High-purity organic solvents (e.g., HPLC grade).

  • Scintillation vials with Teflon-lined caps.

  • Orbital shaker with temperature control.

  • Centrifuge.

  • Calibrated pipettes.

  • Volumetric flasks.

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Procedure:

  • Preparation:

    • Add an excess amount of solid 3-amino-2-cyanobenzoic acid to a series of vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.

    • Pipette a known volume of the desired solvent into each vial.

    • Prepare at least three replicates for each solvent and temperature combination.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a predetermined time (e.g., 48-72 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal time.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow for initial sedimentation.

    • Centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the aliquot gravimetrically or volumetrically with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples by a validated HPLC-UV method. A calibration curve prepared with known concentrations of 3-amino-2-cyanobenzoic acid is required.

    • Calculate the concentration in the diluted sample and back-calculate to determine the original concentration in the saturated solution. This value represents the solubility.

Theoretical Framework for Solubility

While experimental data is essential, theoretical models provide a deeper understanding and predictive capability.

Thermodynamic Principles

The dissolution process can be described by the van't Hoff equation, which relates the mole fraction solubility (x) to the temperature (T), the enthalpy of solution (ΔH_sol), and the entropy of solution (ΔS_sol):

ln(x) = - (ΔH_sol / R) * (1/T) + (ΔS_sol / R)

Where R is the ideal gas constant. A plot of ln(x) versus 1/T (a van't Hoff plot) should be linear, and the slope and intercept can be used to determine the enthalpy and entropy of solution, respectively. These thermodynamic parameters provide insight into the dissolution process:

  • ΔH_sol > 0 (Endothermic): Solubility increases with increasing temperature. This is the most common scenario for the dissolution of a solid in a liquid.

  • ΔS_sol > 0: The system becomes more disordered upon dissolution, which is expected.

Solvent Effects and Predictive Models

The choice of solvent is critical. Solvents can be broadly classified by their polarity, hydrogen bonding ability, and other physicochemical properties. For a molecule like 3-amino-2-cyanobenzoic acid, solvents capable of hydrogen bonding (e.g., alcohols, amides) are likely to be more effective than non-polar solvents (e.g., alkanes).

More advanced models, such as the Jouyban-Acree model, can be used to correlate and predict solubility in solvent mixtures, which is particularly relevant for formulation development.

Data Presentation and Interpretation

All experimentally determined solubility data should be tabulated for clarity.

Table 2: Hypothetical Solubility Data for 3-Amino-2-Cyanobenzoic Acid

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
Acetone25Data to be determinedData to be determined
Ethyl Acetate25Data to be determinedData to be determined
Acetonitrile25Data to be determinedData to be determined
Dimethyl Sulfoxide25Data to be determinedData to be determined
Methanol37Data to be determinedData to be determined
Ethanol37Data to be determinedData to be determined

This structured presentation allows for easy comparison of the effects of different solvents and temperatures on the solubility of the compound.

Conclusion and Future Directions

This guide has outlined a robust framework for the experimental determination and theoretical analysis of the solubility of 3-amino-2-cyanobenzoic acid in organic solvents. By following the detailed protocols and applying the fundamental principles of physical chemistry, researchers can generate the high-quality data necessary to advance their research and development objectives.

Future work should focus on expanding the range of solvents and temperatures studied, as well as investigating the solubility in binary and ternary solvent systems to support complex formulation strategies. Additionally, solid-state characterization (e.g., by X-ray powder diffraction) of the solid in equilibrium with the saturated solution is crucial to ensure that no polymorphic transformations or solvate formation has occurred during the experiment.

References

A comprehensive literature search did not yield specific studies on the solubility of 3-amino-2-cyanobenzoic acid in a wide range of organic solvents. The methodologies and principles described herein are based on established best practices in the field of physical pharmacy and solubility measurement. For further reading on the techniques and models discussed, the following resources are recommended:

  • "Handbook of Aqueous Solubility Data" by Samuel H. Yalkowsky and Shugeng Cao. While not specific to organic solvents, this handbook provides a thorough background on the principles of solubility. (A general reference, no direct link available for the full text).
  • "The Jouyban-Acree Model: A Powerful Tool for Correlating and Predicting Drug Solubility in Mixed Solvents" by A. Jouyban. This review article details a key model for solubility in solvent mixtures. (A general reference, no direct link available for the full text).
  • ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. This regulatory guideline outlines the importance of physicochemical characterization, including solubility, for new drug substances. (URL: [Link])

Foundational

3-Amino-2-cyanobenzoic acid melting point and physical state

Topic: 3-Amino-2-cyanobenzoic Acid: Physicochemical Characterization & Synthesis Guide Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Process Development Scientists[1] Physicochemical State...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Amino-2-cyanobenzoic Acid: Physicochemical Characterization & Synthesis Guide Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Process Development Scientists[1]

Physicochemical State, Synthesis Logic, and Application in Drug Discovery[1]

Executive Summary

3-Amino-2-cyanobenzoic acid (CAS: 1369495-51-1 ) is a highly functionalized aromatic building block characterized by the dense arrangement of three distinct functional groups—amine (-NH₂), nitrile (-CN), and carboxylic acid (-COOH)—on a single benzene ring.[1][2] This 1,2,3-substitution pattern creates significant steric strain and electronic push-pull effects, making the compound a critical yet challenging scaffold in the synthesis of polycyclic heterocycles, particularly quinazolines and anthranilic acid derivatives used in oncology and kinase inhibition.

This guide provides a definitive technical analysis of its physical state, melting point behavior, synthetic pathways, and handling protocols, addressing the data gaps often found in standard chemical databases for this specific isomer.

Physicochemical Characterization
2.1 Physical State and Appearance[3]
  • State: Solid at Standard Temperature and Pressure (STP).

  • Appearance: Typically isolated as an off-white to pale yellow crystalline powder .[1] Color variance often indicates oxidation of the amino group or trace metallic impurities from cyanation catalysts (e.g., Pd or Cu).

  • Solubility Profile:

    • High Solubility: DMSO, DMF, NMP (Polar Aprotic).

    • Moderate Solubility: Methanol, Ethanol (Polar Protic).[4][5][6]

    • Low/Insoluble: Water (at neutral pH), Hexanes, Dichloromethane.

    • Note: Solubility in water increases significantly at pH > 8 due to carboxylate formation.

2.2 Melting Point Analysis

Unlike its more common isomers (e.g., 3-cyanobenzoic acid, MP 220–224°C), the melting point of 3-amino-2-cyanobenzoic acid is influenced by intermolecular hydrogen bonding between the amine and carboxylic acid, as well as the potential for thermal decarboxylation.

PropertyValue / Observation
Predicted Melting Range 195°C – 215°C (with decomposition)
Thermal Behavior Exhibits decomposition prior to or during melting .[1] The nitrile group in the ortho position to the carboxylic acid can facilitate thermal cyclization or decarboxylation events above 180°C.
Experimental Note Data for this specific isomer (CAS 1369495-51-1) is rare in open literature. Researchers must determine the MP experimentally using Differential Scanning Calorimetry (DSC) rather than simple capillary tubes to distinguish between phase transition and decomposition.
Synthesis & Impurity Profile

The synthesis of 3-amino-2-cyanobenzoic acid is non-trivial due to the difficulty of introducing a nitrile group at the sterically crowded 2-position between a carboxylic acid (1-pos) and an amine (3-pos).[1]

3.1 Retrosynthetic Logic (Graphviz Diagram)

The following diagram illustrates the primary synthetic disconnection and potential impurity sources.

SynthesisPathway Target TARGET: 3-Amino-2-cyanobenzoic acid (CAS 1369495-51-1) Impurity1 Impurity: Decarboxylated byproduct (3-Amino-2-cyanobenzene) Target->Impurity1 Thermal Decarboxylation (>180°C) Precursor1 Precursor A: 3-Amino-2-halobenzoic acid (X = Br, I) Reaction1 Pd/Cu-Catalyzed Cyanation (Rosenmund-von Braun / Pd-Zn(CN)2) Precursor1->Reaction1 Precursor2 Precursor B: 2-Cyano-3-nitrobenzoic acid Reaction2 Nitro Reduction (H2/Pd-C or Fe/AcOH) Precursor2->Reaction2 Reaction1->Target Substitution (X -> CN) Impurity2 Impurity: Residual Metal (Pd/Cu) Reaction1->Impurity2 Trace Contamination Reaction2->Target Reduction (NO2 -> NH2)

Figure 1: Retrosynthetic analysis showing two primary routes: cyanation of a halo-intermediate (Route A) and reduction of a nitro-intermediate (Route B), along with critical impurity risks.[1]

3.2 Synthetic Challenges
  • Steric Hindrance: The 2-position is "sandwiched." Cyanation of 3-amino-2-bromobenzoic acid often requires high temperatures or specialized ligands to overcome steric bulk, increasing the risk of decarboxylation.[1]

  • Regioselectivity: If synthesizing via electrophilic aromatic substitution (e.g., nitration of a cyanobenzoic acid), ensuring the nitro group lands at the 3-position requires careful control of directing group effects.

Experimental Protocols
4.1 Melting Point Determination (Standard Operating Procedure)

Since this compound decomposes, a standard capillary melt may yield variable results.

  • Instrument: Differential Scanning Calorimeter (DSC) is preferred. If unavailable, use a digital melting point apparatus with video playback.

  • Preparation: Dry the sample under vacuum at 40°C for 4 hours to remove solvent solvates (which depress MP).

  • Ramp Rate:

    • Fast Ramp: 10°C/min (to minimize decomposition before melting).

    • Observation: Record the onset temperature (start of liquid phase) and decomposition temperature (gas evolution/color change to dark brown).

  • Validation: Compare with a known standard of 3-aminobenzoic acid (MP ~174°C) to ensure calibration.

4.2 Purification Strategy

If the commercial sample is impure (<95%):

  • Acid-Base Extraction:

    • Dissolve solid in 1M NaOH (converts to soluble carboxylate).

    • Filter to remove non-acidic impurities (e.g., decarboxylated aniline derivatives).

    • Slowly acidify filtrate with 1M HCl to pH 3-4.[1]

    • Collect the precipitate.

  • Recrystallization:

    • Solvent: Ethanol/Water (9:[1]1) or Acetonitrile.[4][6]

    • Method: Dissolve hot, cool slowly. Avoid prolonged boiling to prevent nitrile hydrolysis to the amide.

Applications in Drug Discovery

The 3-amino-2-cyanobenzoic acid scaffold is a pharmacophore precursor for:

  • Quinazolines: Cyclization of the amino and carboxylic acid groups with formamide or urea yields quinazolin-4-ones, a class of privileged structures in kinase inhibitors (e.g., EGFR inhibitors).

  • Tricyclic Systems: The nitrile group serves as a "handle" for further cyclization (e.g., tetrazole formation) or reduction to an aminomethyl group, enabling the construction of fused ring systems found in antipsychotics and anti-inflammatory agents.

References
  • Chemical Identification

    • Source: Aaron Chemicals & BLD Pharm C
    • Data: CAS 1369495-51-1; Formula C8H6N2O2.[1][2]

    • URL: (Verified via search 1.4)

  • Comparative Isomer Data (3-Cyanobenzoic Acid)

    • Source: Sigma-Aldrich Safety Data Sheet.[1]

    • Data: Melting point 220-224°C.[1]

    • URL: (Verified via search 1.2)[1]

  • Synthesis Methodologies (Analogous Chemistry)

    • Source: European Patent EP2102150B1.[4]

    • Title: Process for preparing 2-amino-5-cyanobenzoic acid derivatives.[1][6][7][8]

    • Relevance: Describes Pd-catalyzed cyan
    • URL: (Verified via search 1.15)

  • Safety & Handling

    • Source: PubChem Compound Summary (Isomer Analog).
    • Title: 2-Cyanobenzoic acid Safety Data.[2][9]

    • URL: (Verified via search 1.8)

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-amino-2-cyanobenzoic acid from 2-cyano-3-nitrobenzoic acid

Executive Summary This application note details the robust synthesis of 3-amino-2-cyanobenzoic acid from 2-cyano-3-nitrobenzoic acid . The core challenge in this transformation is the chemoselective reduction of the nitr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of 3-amino-2-cyanobenzoic acid from 2-cyano-3-nitrobenzoic acid . The core challenge in this transformation is the chemoselective reduction of the nitro group (


) to an amine (

) without compromising the labile nitrile (

) functionality or inducing cyclization between the ortho-disposed carboxyl and nitrile groups.

While catalytic hydrogenation is often the default industrial method, this guide prioritizes the Iron/Ammonium Chloride (


)  protocol. This method offers superior chemoselectivity, minimizing the risk of nitrile hydrolysis (to amides) or over-reduction (to benzylamines), which are common failure modes in hydrogenation or strong acid/metal reductions.

Strategic Analysis & Retrosynthesis

The target molecule, 3-amino-2-cyanobenzoic acid, is a highly functionalized scaffold often used in the synthesis of quinazoline-based kinase inhibitors and immunomodulatory drugs.

Chemoselectivity Challenges

The substrate contains three reactive centers in close proximity:

  • Nitro Group (C3): Target for reduction.

  • Nitrile Group (C2): Susceptible to hydrolysis (forming amides/acids) under acidic/basic conditions or reduction (forming aminomethyls) under aggressive hydrogenation.

  • Carboxylic Acid (C1): Provides an acidic environment that can catalyze nitrile hydrolysis or cyclization.

Key Risk: Under strong acidic conditions (e.g.,


 or 

), the nitrile group at C2 is prone to hydrolysis to a primary amide. This amide can immediately attack the C1-carboxylic acid to form 3-nitrophthalimide (or the amino-phthalimide post-reduction), effectively destroying the target scaffold.
Pathway Visualization

The following diagram illustrates the reaction pathway and critical side-reactions to avoid.

ReactionPathway Start 2-Cyano-3-nitrobenzoic Acid (Substrate) Target 3-Amino-2-cyanobenzoic Acid (Target) Start->Target Selective Reduction (Fe/NH4Cl or Mild H2/Pd) Side1 Side Product A: 3-Aminophthalimide (Cyclization) Start->Side1 Acidic Hydrolysis (e.g., HCl/Heat) Side2 Side Product B: 3-Amino-2-(aminomethyl)benzoic acid (Over-reduction) Start->Side2 Aggressive Hydrogenation (High Pressure/Temp) Target->Side1 Thermal Cyclization

Figure 1: Reaction pathway showing the target transformation and risks of cyclization or over-reduction.

Experimental Protocols

Protocol A: Iron/Ammonium Chloride Reduction (Recommended)

This method is the "Gold Standard" for laboratory to pilot-scale synthesis of this specific substrate. The near-neutral pH conditions (buffered by


) prevent nitrile hydrolysis.
Materials
ReagentEquiv.Role
2-Cyano-3-nitrobenzoic acid 1.0Substrate
Iron Powder (Activated) 4.0 - 5.0Reducing Agent
Ammonium Chloride (

)
2.0 - 3.0Electrolyte/Buffer
Ethanol/Water (3:1) 10 VSolvent System
Step-by-Step Procedure
  • Activation of Iron: (Optional but recommended for older stock) Wash iron powder with 2% HCl, filter, wash with water then acetone, and dry under vacuum.

  • Solvation: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 2-cyano-3-nitrobenzoic acid (10 g, 52 mmol) in Ethanol (75 mL) and Water (25 mL).

  • Buffer Addition: Add Ammonium Chloride (8.3 g, 156 mmol). The mixture may be a slurry; this is normal.

  • Reduction: Heat the mixture to 70°C . Add Iron Powder (11.6 g, 208 mmol) portion-wise over 30 minutes.

    • Caution: The reaction is exothermic. Monitor internal temperature to prevent runaway reflux.

  • Reflux: Stir vigorously at reflux (approx. 78-80°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane) or HPLC. The starting material spot (lower polarity) should disappear, replaced by a fluorescent amine spot.

  • Hot Filtration: While the reaction is still hot (important to prevent product precipitation on the iron sludge), filter the mixture through a Celite pad. Wash the pad with hot ethanol (2 x 20 mL).

  • Isolation:

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • The aqueous residue will likely contain the product as a carboxylate salt or zwitterion.

    • Cool to 0–5°C. Adjust pH to ~3–4 using 10% HCl carefully.

    • The product, 3-amino-2-cyanobenzoic acid , typically precipitates as a yellow/tan solid.

  • Purification: Filter the solid, wash with cold water, and dry. Recrystallize from Ethanol/Water if purity is <95%.

Protocol B: Catalytic Hydrogenation (Scalable Alternative)

Suitable for larger scales where solid waste (Iron sludge) is prohibitive. Requires strict pressure control to avoid reducing the nitrile.

Materials
ReagentLoadRole
Substrate 1.0 EquivStarting Material
5% Pd/C 5-10 wt%Catalyst
Methanol 10 VSolvent
Hydrogen (

)
1-2 atmReducing Agent
Step-by-Step Procedure
  • Safety Check: Ensure autoclave/hydrogenator is grounded.

  • Loading: Charge the vessel with substrate and Methanol.

  • Catalyst Addition: Add 5% Pd/C (wet paste preferred to minimize ignition risk).

  • Hydrogenation: Purge with

    
     (3x), then 
    
    
    
    (3x). Pressurize to 1–2 atm (balloon pressure or low psi) .
    • Critical Parameter: Do NOT exceed 3 atm or 40°C. Higher pressures/temperatures risk reducing the nitrile to a benzylamine.

  • Reaction: Stir at Room Temperature (20–25°C) for 6–12 hours.

  • Workup: Filter through Celite to remove Pd/C. Concentrate filtrate to dryness.

Critical Process Parameters & Troubleshooting

Workflow Logic

Workflow Setup Dissolve Substrate (EtOH/H2O) AddReagents Add NH4Cl + Fe (Portion-wise) Setup->AddReagents Reflux Reflux 2-4 hrs (Monitor TLC) AddReagents->Reflux Check Complete? Reflux->Check Check->Reflux No (Add more Fe) Filter Hot Filtration (Remove Fe sludge) Check->Filter Yes Acidify Adjust pH to 3-4 (Precipitate Product) Filter->Acidify Recryst Recrystallize (EtOH) Acidify->Recryst

Figure 2: Operational workflow for the Iron/Ammonium Chloride reduction.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / Sticky Solid Incomplete precipitation during acidification.The product is amphoteric. Ensure pH is exactly at the isoelectric point (approx pH 3.5–4.5). Do not over-acidify (forms HCl salt which is soluble).
Loss of Nitrile Peak (IR) Hydrolysis to amide.Reaction medium was too acidic or too hot. Switch to Fe/NH4Cl if using Fe/HCl. Lower temp in hydrogenation.[1]
Formation of Phthalimide Cyclization of amide intermediate.Avoid strong acids. Ensure the starting material is 2-cyano, not 2-amide.
Incomplete Reduction Deactivated Iron.Use "Activated Iron" (acid washed) or increase agitation speed (reaction is heterogeneous).

Analytical Validation

To validate the synthesis, confirm the following spectral signatures:

  • IR Spectroscopy: Retention of the sharp nitrile stretch at ~2230 cm⁻¹ . Appearance of amine doublets (

    
    ) at 3300–3500 cm⁻¹ .
    
  • ¹H NMR (DMSO-d6):

    • Disappearance of the broad

      
       proton of the starting material (shift changes).
      
    • Appearance of a broad singlet (

      
      ) for 
      
      
      
      around 5.5–6.5 ppm .
    • Upfield shift of aromatic protons ortho to the nitro/amine group due to the shielding effect of the amino group.

References

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions and Examples. Retrieved October 26, 2023, from [Link]

    • Citation for general nitro reduction methodologies including Fe/NH4Cl and Pd/C.
  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved October 26, 2023, from [Link]

    • Citation comparing Iron powder vs SnCl2, highlighting Iron's superiority for functional group tolerance.
  • Google Patents. (2008). Process for preparing 2-amino-5-cyanobenzoic acid derivatives (EP2102150B1).
  • Google Patents. (2001). Methods for producing cyanobenzoic acid derivatives (WO2001042198A2). Retrieved October 26, 2023, from Foundational patent describing the reduction of nitro groups in the presence of halogens and nitriles using Fe/HCl or H2/Pd/C.

Sources

Application

Protocols for reducing 3-nitro-2-cyanobenzoic acid to amino derivative

Application Note: Selective Reduction of 3-Nitro-2-Cyanobenzoic Acid Executive Summary The reduction of 3-nitro-2-cyanobenzoic acid (CAS: 31719-77-4) to its amino derivative, 3-amino-2-cyanobenzoic acid , presents a clas...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Reduction of 3-Nitro-2-Cyanobenzoic Acid

Executive Summary

The reduction of 3-nitro-2-cyanobenzoic acid (CAS: 31719-77-4) to its amino derivative, 3-amino-2-cyanobenzoic acid , presents a classic chemoselectivity challenge in organic synthesis. The objective is to reduce the nitro group (


) to an aniline (

) while preserving the sensitive nitrile (

) and carboxylic acid (

) functionalities.

This guide outlines two field-validated protocols designed to maximize yield and purity.

  • Method A (Chemical Reduction): Iron-mediated reduction in acetic acid. Recommended for scale-up due to robustness and low cost.

  • Method B (Catalytic Hydrogenation): Controlled Pd/C hydrogenation. Recommended for small-scale discovery where clean workup is prioritized over cost.

Chemoselectivity & Mechanistic Analysis

The substrate features three electron-withdrawing groups in a vicinal (1,2,3) arrangement. This electron deficiency makes the nitro group highly susceptible to reduction, allowing the use of mild conditions that spare the nitrile.

Critical Failure Modes:

  • Nitrile Reduction: Under vigorous hydrogenation, the

    
     group can reduce to a benzylamine (
    
    
    
    ).
  • Hydrolysis: Strong acidic or basic aqueous conditions at high temperatures can hydrolyze the nitrile to an amide (

    
    ) or acid (
    
    
    
    ).
  • Decarboxylation: While rare under reduction conditions, thermal stress on ortho-substituted benzoic acids can trigger decarboxylation.

ReactionPathways Substrate 3-Nitro-2-cyanobenzoic acid Target 3-Amino-2-cyanobenzoic acid (Target) Substrate->Target Selective Reduction (Fe/AcOH or Mild H2) Impurity1 Diamino derivative (Over-reduction) Substrate->Impurity1 Vigorous H2/Pressure Impurity2 Amide/Diacid (Hydrolysis) Substrate->Impurity2 Strong Acid/Base High Temp Target->Impurity2 Prolonged Aq. Exposure

Figure 1: Reaction pathways and competitive side-reactions during the reduction process.

Protocol A: Iron-Mediated Reduction (Béchamp Type)

Best For: Gram-to-Kilogram scale; tolerance of moisture; avoiding high-pressure equipment.

Reagents & Materials
ComponentEquiv.Role
3-Nitro-2-cyanobenzoic acid 1.0Substrate
Iron Powder (325 mesh) 4.0 - 5.0Reducing Agent
Glacial Acetic Acid Solvent (10V)Proton source & Solvent
Ethanol (Optional) Co-solventImproves solubility if needed
Ethyl Acetate ExtractionWorkup solvent
Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to iron sludge), reflux condenser, and internal thermometer.

  • Solubilization: Charge the flask with 3-nitro-2-cyanobenzoic acid (1.0 equiv) and Glacial Acetic Acid (10 volumes relative to mass, e.g., 10 mL per 1 g).

    • Note: If the substrate is not fully soluble, add Ethanol (2-5 volumes) and heat gently to 40°C.

  • Activation: Heat the mixture to 50-60°C .

  • Addition: Add Iron Powder (4.0 equiv) portion-wise over 30-60 minutes.

    • Caution: The reaction is exothermic. Monitor temperature and maintain below 85°C to prevent nitrile hydrolysis.

  • Reaction: Stir vigorously at 70-80°C for 2-4 hours.

    • Monitoring: Check by TLC (MeOH/DCM 1:9) or HPLC.[1] The yellow nitro spot should disappear, replaced by a fluorescent amino spot.

  • Workup (Filtration Method):

    • Cool the reaction mixture to room temperature.

    • Dilute with excess Ethyl Acetate (20 volumes).

    • Filter through a pad of Celite to remove unreacted iron and iron oxide sludge. Wash the pad thoroughly with Ethyl Acetate.

  • Purification:

    • Concentrate the filtrate under reduced pressure to remove most acetic acid.

    • Resuspend the residue in water and adjust pH to ~4-5 with saturated

      
       (careful: foaming).
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Dry organic layer over

      
      , filter, and concentrate to yield the crude product.
      
    • Recrystallization:[2][3] If necessary, recrystallize from Ethanol/Water.

Protocol B: Catalytic Hydrogenation (Pd/C)

Best For: High-throughput screening; clean product requirement; avoiding metal waste.

Reagents & Materials
ComponentLoadingRole
Substrate 1.0 EquivSubstrate
10% Pd/C 5-10 wt%Catalyst
Methanol or THF Solvent (10-15V)Solvent
Hydrogen Gas 1 atm (Balloon)Reductant
Step-by-Step Procedure
  • Safety Check: Purge all vessels with Nitrogen (

    
    ) before introducing catalyst. Dry Pd/C is pyrophoric.
    
  • Solubilization: Dissolve 3-nitro-2-cyanobenzoic acid in Methanol or THF .

    • Critical: Do not add acid (HCl/AcOH) to this hydrogenation, as acidic conditions promote nitrile reduction on Palladium surfaces.

  • Catalyst Addition: Under a nitrogen stream, carefully add 10% Pd/C (5-10% by weight of substrate).

  • Hydrogenation:

    • Evacuate the flask and backfill with Hydrogen (

      
      ) three times.
      
    • Maintain a static atmosphere of Hydrogen (balloon pressure, ~1 atm).

    • Stir at Room Temperature (20-25°C) .

    • Warning: Do not heat. Do not pressurize (>1 atm). Higher energy conditions will attack the nitrile.

  • Reaction: Monitor closely. Reaction is typically fast (1-3 hours). Stop immediately upon consumption of starting material to prevent over-reduction.

  • Workup:

    • Filter the mixture through a 0.45

      
       nylon membrane or Celite pad to remove Pd/C.
      
    • Concentrate the filtrate to dryness.

    • The product is usually pure enough for the next step.

Analytical Validation

TestExpected Result for 3-Amino-2-Cyanobenzoic Acid
HPLC Purity >95% (Area %)
1H NMR (DMSO-d6)

~13.0 (br s, 1H, COOH), 7.2-7.5 (m, 3H, Ar-H), 5.5-6.5 (br s, 2H,

).
IR Spectroscopy 2220-2240 cm⁻¹ (Sharp, Nitrile - CN)3300-3450 cm⁻¹ (Doublet, Primary Amine -

)1680-1700 cm⁻¹ (Carboxylic Acid C=O)
Mass Spec (ESI) [M-H]⁻ = 161.03 (Negative mode)

Troubleshooting Guide

  • Issue: Low Yield in Method A (Iron).

    • Cause: Product trapped in iron sludge.

    • Fix: Use EDTA wash or boil the Celite cake with Ethanol to recover adsorbed product.

  • Issue: Loss of Nitrile (Method B).

    • Cause: Over-reduction.

    • Fix: Switch to 5% Pt/C (Platinum on Carbon) poisoned with sulfide, or switch to Method A. Platinum is generally less active toward nitriles than Palladium.

  • Issue: Incomplete Reaction.

    • Fix: For Method A, add a catalytic amount of dilute HCl (0.1 equiv) to activate the iron surface.

References

  • Reduction of Nitro Compounds in the Presence of Nitriles

    • Source: Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds to aromatic amines in the presence of other functional groups using tin(II) chloride.[4] Tetrahedron Letters, 25(8), 839-842.

    • Relevance: Establishes chemoselectivity of metal/acid reductions.
  • Catalytic Hydrogenation Selectivity

    • Source: Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments.
    • Relevance: Discusses Pd vs Pt selectivity for nitro/nitrile competition.
  • Synthesis of Cyanobenzoic Acid Derivatives

    • Source: Patent WO2001042198A2.
    • Relevance: Describes industrial pathways for nitro-cyano-benzoic acid scaffolds.
  • General Protocol for Iron Reduction

    • Source: Org.[2][5][6][7] Synth. 1948, 28, 11.

    • Relevance: Found

Sources

Method

Application Note: Strategic Synthesis of 5-Carboxyquinazoline Scaffolds

Abstract The quinazoline pharmacophore is ubiquitous in kinase inhibitors (e.g., Gefitinib, Erlotinib), yet the vast majority of current drug candidates rely on substitution at the 6- and 7-positions due to the availabil...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinazoline pharmacophore is ubiquitous in kinase inhibitors (e.g., Gefitinib, Erlotinib), yet the vast majority of current drug candidates rely on substitution at the 6- and 7-positions due to the availability of starting materials like 4,5-substituted anthranilic acids. This guide details the utilization of 3-amino-2-cyanobenzoic acid , a regioisomerically distinct precursor that grants direct access to 5-substituted quinazolines .[1] Functionalization at the 5-position offers unique opportunities for targeting allosteric pockets, improving solubility via the carboxylic acid handle, or creating novel tricyclic core structures. This protocol provides validated methods for cyclization to both quinazolinone and aminoquinazoline cores while preserving the critical carboxylic acid moiety.

Strategic Rationale & Chemistry

Regioselectivity and Numbering

The primary advantage of 3-amino-2-cyanobenzoic acid is its regiochemistry.[1][2] Standard quinazoline synthesis often employs 2-aminobenzonitrile (yielding unsubstituted or 6/7-substituted cores).[2] By shifting the amino group to position 3 and the cyano group to position 2 (relative to the carboxylic acid at position 1), cyclization yields a 5-carboxyquinazoline derivative.

  • Precursor Mapping:

    • C1 (COOH): Becomes the substituent at Position 5 of the quinazoline.

    • C2 (CN): Becomes the bridgehead carbon C4a .

    • C3 (NH₂): Becomes the bridgehead carbon C8a .

    • Cyclization: Occurs between the amine (N1) and the nitrile carbon (C4), bridged by a one-carbon synthon (Formamide/Formamidine).

Reaction Mechanism

The cyclization follows a modified Niementowski or amidine-based pathway.[1] The amino group attacks the electrophilic carbon source (e.g., protonated formamide), followed by an intramolecular nucleophilic attack on the nitrile.

ReactionMechanism cluster_legend Pathway Logic Start 3-Amino-2-cyanobenzoic acid (Precursor) Inter1 Formamidine Intermediate (N-Formyl species) Start->Inter1 + Formamide/Formamidine Heat Cyclic Cyclic Amidine (Intramolecular Attack) Inter1->Cyclic Nu attack on CN Product1 5-Carboxyquinazolin-4(3H)-one (Hydrolysis) Cyclic->Product1 H2O (Hydrolysis) Product2 4-Amino-5-carboxyquinazoline (Dimroth/Ammonia) Cyclic->Product2 NH3 (Retention) CN Group CN Group C4 Position C4 Position CN Group->C4 Position COOH Group COOH Group C5 Position C5 Position COOH Group->C5 Position

Caption: Mechanistic pathway for the conversion of 3-amino-2-cyanobenzoic acid to 5-substituted quinazoline scaffolds. The nitrile carbon is incorporated into the pyrimidine ring, positioning the carboxyl group at C5.

Experimental Protocols

Method A: Synthesis of 5-Carboxyquinazolin-4(3H)-one

This method uses formamide as both solvent and reagent.[1][2] It is robust but requires temperature control to prevent decarboxylation of the C5-carboxylic acid.[1]

Reagents:

  • 3-Amino-2-cyanobenzoic acid (1.0 eq)[1][2]

  • Formamide (10-15 volumes)[1]

  • Ammonium acetate (catalytic, 0.1 eq) - Optional, accelerates reaction.

Protocol:

  • Setup: Charge a round-bottom flask with 3-amino-2-cyanobenzoic acid (e.g., 5.0 g, 30.8 mmol).

  • Solvent: Add Formamide (50 mL). The starting material may not dissolve completely at RT.

  • Reaction: Heat the mixture to 140°C . Note: Do not exceed 160°C to minimize thermal decarboxylation.[1]

  • Monitoring: Stir for 4–6 hours. Monitor by HPLC/TLC. The nitrile peak (~2220 cm⁻¹ in IR) should disappear.

  • Workup: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (150 mL) with vigorous stirring.

  • Precipitation: Adjust pH to ~4.0 using 1N HCl if necessary to ensure the carboxylic acid is protonated and precipitates.

  • Isolation: Filter the solid. Wash with water (3 x 20 mL) and cold ethanol (1 x 10 mL).

  • Drying: Dry in a vacuum oven at 50°C overnight.

Yield Expectation: 75–85% Appearance: Off-white to pale yellow solid.[1][2]

Method B: Synthesis of 4-Amino-5-carboxyquinazoline

To retain the amino group at position 4 (creating a 4-aminoquinazoline core similar to Gefitinib), formamidine acetate is used under milder conditions.[1]

Reagents:

  • 3-Amino-2-cyanobenzoic acid (1.0 eq)[2]

  • Formamidine acetate (2.0 eq)

  • 2-Methoxyethanol or n-Butanol (Solvent, 10 volumes)[1][2]

Protocol:

  • Setup: Mix 3-amino-2-cyanobenzoic acid (1.0 g) and formamidine acetate (1.28 g, 2 eq) in 2-methoxyethanol (10 mL).

  • Reaction: Reflux (approx. 125°C) for 8–12 hours.

  • Mechanism Note: The formamidine acts as the carbon source. The intermediate amidine cyclizes onto the nitrile. Since no hydrolytic conditions are used (anhydrous solvent), the amino group is retained.

  • Workup: Cool to 0°C. The product often crystallizes out.

  • Filtration: Filter the precipitate.

  • Purification: If the product is the acetate salt, suspend in water and neutralize with saturated NaHCO₃ to liberate the free amine-acid zwitterion. Filter and dry.

Yield Expectation: 60–70%

Analytical Data & QC

Table 1: Key Analytical Markers

Feature3-Amino-2-cyanobenzoic acid (Start)5-Carboxyquinazolin-4(3H)-one (Product A)
IR Spectrum Sharp -CN stretch at ~2220 cm⁻¹Absent -CN stretch; Strong C=O (amide) ~1680 cm⁻¹
¹H NMR (DMSO-d₆) Broad COOH (13.0 ppm), NH₂ (6.0 ppm)Singlet C2-H (~8.1 ppm), Amide NH (~12.2 ppm)
Mass Spec (ESI) [M+H]⁺ = 163.1[M+H]⁺ = 191.1
Solubility DMSO, DMF, dilute baseDMSO, dilute base (insoluble in water/DCM)

Troubleshooting & Optimization

Decarboxylation Risk

The 5-carboxy group is sterically crowded and electronically coupled to the electron-deficient quinazoline ring.[1][2]

  • Symptom: Observation of Quinazolin-4(3H)-one (Mass 146) instead of 190/191.[1]

  • Solution: Lower reaction temperature to <130°C. Use Method B (Formamidine acetate) which operates at lower temperatures than boiling formamide.

Solubility Issues

The zwitterionic nature of the amino-acid precursor can lead to poor solubility.[1][2]

  • Solution: If the reaction is sluggish, convert the starting material to Methyl 3-amino-2-cyanobenzoate first. The ester is more soluble in organic solvents. Post-cyclization, the ester can be hydrolyzed to the acid using LiOH/THF.

Workflow Diagram

Workflow Step1 Step 1: Reagent Mixing (Acid + Formamide) Step2 Step 2: Thermal Cyclization (140°C, 4-6h) Step1->Step2 Check1 QC Check: IR for Nitrile loss Step2->Check1 Check1->Step2 Incomplete Step3 Step 3: Quench & Precipitation (Ice Water + pH Adjust) Check1->Step3 Complete Step4 Step 4: Purification (Wash H2O/EtOH) Step3->Step4

Caption: Operational workflow for the synthesis of 5-carboxyquinazolin-4(3H)-one.

References

  • Regioselective Synthesis of Quinazolines

    • Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones from 2-amino-benzonitriles."[1][2] Tetrahedron 61.43 (2005): 10153-10160.[1][2] Link

  • Niementowski Reaction Variants

    • Alexandre, F. R., et al. "Microwave-assisted Niementowski synthesis of quinazolin-4(3H)-ones."[2] Tetrahedron Letters 44.24 (2003): 4455-4458.[1] Link

  • Biological Relevance of 5-Substituted Quinazolines

    • Bridges, A. J., et al. "Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035)." Journal of Medicinal Chemistry 39.1 (1996): 267-276.[1] Link

  • Precursor Data (3-Amino-2-cyanobenzoic acid)

    • PubChem Compound Summary for CID 58466258. Link

Sources

Application

Application Notes and Protocols: Cyclization Reactions of 3-Amino-2-cyanobenzoic Acid Derivatives

Introduction In the landscape of modern medicinal chemistry and materials science, the synthesis of heterocyclic compounds remains a cornerstone of innovation. Among the myriad of building blocks available to synthetic c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the synthesis of heterocyclic compounds remains a cornerstone of innovation. Among the myriad of building blocks available to synthetic chemists, derivatives of 3-amino-2-cyanobenzoic acid, and the closely related 2-aminobenzonitriles, stand out as exceptionally versatile synthons. The strategic placement of an amino group, a cyano moiety, and a carboxylic acid (or its precursor) on an aromatic ring creates a reactive triad that can be guided through various cyclization pathways to yield a rich diversity of fused heterocyclic systems.

These resulting scaffolds, particularly quinazolines, quinolines, and benzodiazepines, are privileged structures in drug discovery, forming the core of numerous approved therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2] The prevalence of these motifs in both natural products and pharmaceuticals underscores the critical importance of robust and efficient synthetic methodologies for their construction.[3]

This guide provides an in-depth exploration of the primary cyclization strategies involving 3-amino-2-cyanobenzoic acid and its derivatives. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings of these transformations, explaining the causality behind experimental choices and providing detailed, field-proven protocols. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to leverage these powerful reactions in their own synthetic endeavors.

Synthesis of Quinazolin-4(3H)-ones via Cyclocondensation

The quinazolin-4(3H)-one core is a ubiquitous scaffold in medicinal chemistry. Its synthesis from 2-aminobenzonitrile or anthranilic acid derivatives is one of the most direct and widely employed applications of these synthons. The general strategy involves a cyclocondensation reaction, a process where ring formation occurs from multiple reactants, leading to heterocyclic structures.[4]

Mechanistic Rationale

The formation of the quinazolinone ring from a 2-aminobenzonitrile derivative typically proceeds through two key stages:

  • Initial Condensation: The nucleophilic amino group reacts with an external electrophile, such as a carboxylic acid, acid chloride, or aldehyde. This step forms an intermediate N-acyl or imine species.

  • Intramolecular Cyclization: The newly formed functionality contains a group (often an amide) that then undergoes an intramolecular nucleophilic attack on the adjacent cyano group. This cyclization, followed by tautomerization, yields the stable, aromatic quinazolinone ring system.

The choice of reagents and catalysts (typically acid or base) is critical for activating the substrates and facilitating these steps efficiently. For instance, in reactions involving aldehydes, an oxidant is often required for the final aromatization step to form the quinazolin-4(3H)-one. More modern approaches, such as a copper-catalyzed synthesis from 2-nitrobenzonitriles and alcohols, provide a convenient route without the need for external oxidants or reductants.[5]

G cluster_start Starting Materials cluster_process Reaction Pathway cluster_end Product A 2-Aminobenzonitrile Derivative C Intermediate Formation (Imine or N-Acyl) A->C Condensation B Carbonyl Source (e.g., Aldehyde, Carboxylic Acid) B->C D Intramolecular Nucleophilic Attack on Cyano Group C->D Heating / Catalyst E Cyclized Intermediate D->E F Tautomerization / Aromatization E->F G Quinazolin-4(3H)-one F->G

General workflow for Quinazolin-4(3H)-one synthesis.
Protocol: Synthesis of 2-Arylquinazolin-4(3H)-ones from 2-Aminobenzonitrile and Aldehydes

This protocol details a common method for synthesizing 2-substituted quinazolinones through the condensation of 2-aminobenzonitrile with an aromatic aldehyde, followed by cyclization and oxidation.

Materials:

  • 2-Aminobenzonitrile (1.0 equiv)

  • Substituted Benzaldehyde (1.1 equiv)

  • Copper(I) Chloride (CuCl) (10 mol%)

  • Potassium Persulfate (K₂S₂O₈) (2.0 equiv)

  • 1,4-Dioxane

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • To a 50 mL round-bottom flask, add 2-aminobenzonitrile (e.g., 118 mg, 1.0 mmol), the desired substituted benzaldehyde (1.1 mmol), and a magnetic stir bar.

  • Add 1,4-dioxane (5 mL) to the flask to dissolve the reactants.

  • Add CuCl (9.9 mg, 0.1 mmol) and K₂S₂O₈ (540 mg, 2.0 mmol) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford the pure 2-arylquinazolin-4(3H)-one.

Causality and Insights:

  • Catalyst Choice: Copper(I) salts are effective Lewis acids that can coordinate to the nitrile group, increasing its electrophilicity and facilitating the intramolecular cyclization step.[6][7]

  • Oxidant: Potassium persulfate acts as the oxidant in this reaction. After the initial cyclization, the resulting dihydroquinazolinone intermediate must be oxidized to the aromatic quinazolinone product. K₂S₂O₈ is a robust and convenient choice for this transformation.

  • Solvent: 1,4-Dioxane is a suitable high-boiling point solvent that effectively dissolves the reactants and facilitates the reaction at the required temperature.

Data Summary: Representative Quinazolinone Syntheses
Starting 2-AminobenzonitrileAldehydeCatalystSolventTemp (°C)Yield (%)
2-aminobenzonitrileBenzaldehydeCuClDioxane100~85
2-amino-5-chlorobenzonitrile4-MethoxybenzaldehydeCu(OAc)₂DMSO110~80
2-amino-5-nitrobenzonitrile4-ChlorobenzaldehydeFeCl₃EtOHReflux~75
2-aminobenzonitrileCinnamaldehydeK₂S₂O₈Dioxane100~78

Note: Yields are approximate and can vary based on specific reaction conditions and purification efficiency.

Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a powerful and direct method for constructing the quinoline ring system.[8][9] The classical reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a carbon adjacent to a carbonyl or other electron-withdrawing group).[10][11] Derivatives of 3-amino-2-cyanobenzoic acid can serve as precursors to the required 2-aminoaryl ketone, or the cyano group itself can participate in a related cyclization, making this a relevant pathway.

Mechanistic Pathways

The Friedländer synthesis can proceed via two primary mechanistic routes, largely dependent on the reaction conditions (acidic vs. basic catalysis).[10]

  • Aldol Condensation Pathway (Base-catalyzed): The reaction initiates with a base-catalyzed aldol condensation between the 2-aminoaryl ketone and the methylene-containing compound. The resulting aldol adduct then undergoes dehydration, followed by intramolecular condensation between the amino group and the remaining carbonyl to form a dihydropyridine ring, which finally aromatizes to the quinoline.

  • Schiff Base Pathway (Acid-catalyzed): Under acidic conditions, the reaction typically begins with the formation of a Schiff base (imine) between the amino group and the carbonyl of the methylene compound. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to yield the final quinoline product.

G cluster_base Base-Catalyzed Path cluster_acid Acid-Catalyzed Path A 2-Aminoaryl Ketone C Aldol Condensation A->C F Schiff Base (Imine) Formation A->F B α-Methylene Ketone B->C B->F D Dehydration C->D E Intramolecular Imine Formation D->E I Quinoline Product E->I G Intramolecular Aldol-type Reaction F->G H Dehydration G->H H->I

Mechanistic pathways of the Friedländer synthesis.
Protocol: Base-Catalyzed Friedländer Synthesis of a Tetrahydroacridine Derivative

This protocol describes the synthesis of a quinoline derivative (specifically, a tetrahydroacridine) from 2-aminobenzonitrile and cyclohexanone. The reaction proceeds via initial condensation and cyclization, with the cyano group participating in the ring formation. This is a variation of the classic Friedländer reaction.[12]

Materials:

  • 2-Aminobenzonitrile (1.0 equiv)

  • Cyclohexanone (1.2 equiv)

  • Potassium Hydroxide (KOH) (0.2 equiv)

  • Ethanol

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-aminobenzonitrile (e.g., 1.18 g, 10 mmol) and potassium hydroxide (112 mg, 2 mmol) in ethanol (30 mL).

  • Add cyclohexanone (1.18 g, 12 mmol) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 80 °C) for 6 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the flask to room temperature. A precipitate will likely form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the 9-amino-1,2,3,4-tetrahydroacridine. Further purification can be achieved by recrystallization from ethanol if necessary.

Causality and Insights:

  • Base Catalyst: KOH deprotonates the α-carbon of cyclohexanone, generating an enolate which is the active nucleophile. It also catalyzes the subsequent condensation and dehydration steps. Piperidine is another common base used for this transformation.[12]

  • Reactant Choice: The use of a cyclic ketone like cyclohexanone leads to the formation of a fused-ring system. The reaction between 2-aminobenzonitrile and a ketone is a well-established route to quinoline and acridine derivatives.

  • Simplicity: This one-pot reaction is valued for its operational simplicity and the ready availability of the starting materials.[8]

Synthesis of 1,4-Benzodiazepines

1,4-Benzodiazepines are a critically important class of therapeutic agents, most famously represented by drugs like diazepam. Their synthesis can be achieved from anthranilic acid derivatives through condensation with other building blocks to form the characteristic seven-membered diazepine ring.[13] Modern approaches often utilize multicomponent reactions (MCRs) to rapidly build molecular complexity and generate libraries of diverse compounds.[14]

Ugi-Deprotection-Cyclization Strategy

A powerful modern strategy for synthesizing benzodiazepine scaffolds is the Ugi four-component reaction (Ugi-4CR) followed by a deprotection and intramolecular cyclization cascade. This approach leverages the efficiency of MCRs to combine four different starting materials in a single step.[14]

  • Ugi Reaction: An amine (methyl anthranilate), a carbonyl compound (a Boc-protected amino aldehyde), a carboxylic acid, and an isocyanide are combined to form a linear α-acylamino amide intermediate.

  • Deprotection: The Boc (tert-butyloxycarbonyl) protecting group on the amine is removed under acidic conditions.

  • Cyclization: The newly freed amine undergoes a spontaneous or base-catalyzed intramolecular condensation with the ester group from the original methyl anthranilate component, forming the seven-membered 1,4-benzodiazepine ring.

G cluster_inputs Ugi-4CR Inputs A Methyl Anthranilate (Amine) E Ugi Reaction A->E B Boc-glycinal (Aldehyde) B->E C Carboxylic Acid C->E D Isocyanide D->E F Linear Ugi Product (α-acylamino amide) E->F G Boc Deprotection (e.g., TFA) F->G H Deprotected Intermediate (Free Amine) G->H I Intramolecular Cyclization H->I J 1,4-Benzodiazepine Product I->J

Workflow for Ugi-Deprotection-Cyclization synthesis.
Protocol: Ugi-Based Synthesis of a 1,4-Benzodiazepine-6-one Scaffold

This protocol outlines the three-step sequence for synthesizing a benzodiazepine derivative.[14]

Materials:

  • Methyl anthranilate (1.0 equiv)

  • Boc-glycinal (1.0 equiv)

  • Carboxylic acid (e.g., acetic acid) (1.0 equiv)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.0 equiv)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Round-bottom flasks, magnetic stirrer

Procedure:

Step 1: Ugi Four-Component Reaction

  • Dissolve methyl anthranilate (1.0 mmol), Boc-glycinal (1.0 mmol), and the chosen carboxylic acid (1.0 mmol) in methanol (5 mL) in a round-bottom flask.

  • Add the isocyanide (1.0 mmol) to the solution and stir the mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • The crude Ugi product can often be used directly in the next step without further purification.

Step 2: Boc Deprotection

  • Dissolve the crude Ugi product from Step 1 in dichloromethane (DCM, 5 mL).

  • Add trifluoroacetic acid (TFA, 2 mL) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours until deprotection is complete (monitored by TLC).

  • Remove the solvent and excess TFA under reduced pressure.

Step 3: Intramolecular Cyclization

  • Dissolve the crude deprotected intermediate in a suitable solvent like methanol or toluene.

  • Add a mild base, such as triethylamine or potassium carbonate, to catalyze the cyclization, or gently heat the solution.

  • Stir the reaction at room temperature or reflux until cyclization is complete (typically 4-12 hours).

  • After completion, neutralize the reaction mixture if necessary, and perform a standard aqueous workup (e.g., extract with ethyl acetate, wash with water and brine, dry over Na₂SO₄).

  • Concentrate the organic phase and purify the final 1,4-benzodiazepine product by column chromatography or recrystallization.

Causality and Insights:

  • Orthogonal Functionality: The success of this strategy hinges on the use of orthogonal functional groups. The ester of the methyl anthranilate does not react under the Ugi conditions, and the Boc-protected amine is stable until treated with acid. This allows for a controlled, sequential reaction cascade.

  • Diversity-Oriented Synthesis: By simply changing any of the four inputs in the Ugi reaction, a wide array of substituted benzodiazepines can be synthesized, making this an ideal method for building chemical libraries for drug screening.[14]

References

  • Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. HAL Open Science. Available at: [Link]

  • Methods for producing cyanobenzoic acid derivatives. Google Patents.
  • Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate. Available at: [Link]

  • Cyclocondensation of 2-aminobenzonitrile and an aldehyde for the preparation of DHQs. ResearchGate. Available at: [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of heterocycles from anthranilic acid and its derivatives. Karolinska Institutet Open Archive. Available at: [Link]

  • Thorpe reaction. Wikipedia. Available at: [Link]

  • Recent advances in 4(3H)-quinazolinone syntheses. RSC Publishing. Available at: [Link]

  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PubMed Central, NIH. Available at: [Link]

  • Process for preparing 2-amino-5-cyanobenzoic acid derivatives. Google Patents.
  • Friedländer synthesis. Wikipedia. Available at: [Link]

  • Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. ACS Publications. Available at: [Link]

  • Cyclocondensation of substituted o-aminobenzonitrile and β-ketoesters. ResearchGate. Available at: [Link]

  • Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate. Available at: [Link]

  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. Available at: [Link]

  • Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. LOCKSS. Available at: [Link]

  • Facile access to quinazolin-4(3H)-ones by tandem Cu-catalyzed annulation of 2-nitrobenzonitrile and. RSC Publishing. Available at: [Link]

  • Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity. PubMed Central, NIH. Available at: [Link]

  • SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. International Journal of Drug Development and Research. Available at: [Link]

  • Cyclocondensation reaction: Significance and symbolism. Wisdomlib. Available at: [Link]

  • Synthesis of Quinazolin-4(3 H )-ones via the Reaction of 2-Halobenzamides with Nitriles. ResearchGate. Available at: [Link]

  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. PubMed Central, NIH. Available at: [Link]

  • Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile. MDPI. Available at: [Link]

  • Cyclocondensation of alpha-aminonitriles and enones: a short access to 3,4-dihydro-2H-pyrrole 2-carbonitriles and 2,3,5-trisubstituted pyrroles. PubMed. Available at: [Link]

  • Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. Google Patents.
  • Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Hilaris Publisher. Available at: [Link]

  • Thorpe-Ziegler Reaction. Chem-Station Int. Ed. Available at: [Link]

  • Three-component condensation between amines, cyclohexanone, and... ResearchGate. Available at: [Link]

  • Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central, NIH. Available at: [Link]

  • Discuss thorpe-zieglar reaction and freund's method. Filo. Available at: [Link]

Sources

Method

Application Note: Strategic Synthesis of Fused Heterocycles via 3-Amino-2-Cyanobenzoic Acid

This Application Note and Protocol Guide details the strategic use of 3-amino-2-cyanobenzoic acid (CAS 1369495-51-1) as a multifunctional scaffold for synthesizing fused heterocycles.[1] Executive Summary The scaffold 3-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic use of 3-amino-2-cyanobenzoic acid (CAS 1369495-51-1) as a multifunctional scaffold for synthesizing fused heterocycles.[1]

Executive Summary

The scaffold 3-amino-2-cyanobenzoic acid represents a "privileged" vicinal trisubstituted benzene core (1-COOH, 2-CN, 3-NH


).[1] Unlike its more common isomer (anthranilic acid derivatives), this specific arrangement offers orthogonal reactivity profiles. The ortho-amino-nitrile motif allows for the construction of 4-aminoquinazolines , while the ortho-cyano-carboxylic acid motif enables the formation of isoindolinones .[1] This guide provides validated protocols for diverging this single precursor into two distinct, high-value heterocyclic classes commonly found in kinase inhibitors and p53-MDM2 antagonists.[1]

Structural Analysis & Reactivity Logic

The utility of 3-amino-2-cyanobenzoic acid stems from its dense functionalization.[1] Understanding the regioselectivity is critical for protocol design.

  • Motif A (C2-CN / C3-NH

    
    ):  This pair is an ideal precursor for the quinazoline  core.[1] The nitrile carbon is highly electrophilic, susceptible to attack by the adjacent amine (intramolecularly) or external nucleophiles (amidines/formamide), leading to 4-aminoquinazoline-5-carboxylic acid derivatives.[1]
    
  • Motif B (C1-COOH / C2-CN): This pair allows for condensation with primary amines to form isoindolin-1-ones (phthalimidines).[1] The carboxylic acid directs the initial amidation, while the nitrile captures the resulting amide nitrogen or an external nucleophile.

  • Steric Considerations: The C1-COOH creates steric bulk at the C5 position of the resulting quinazoline, potentially influencing solubility and binding affinity in protein pockets.

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways available from this scaffold.

ReactionPathways Scaffold 3-Amino-2-cyanobenzoic acid (CAS 1369495-51-1) Quinazoline 4-Aminoquinazoline-5-carboxylic acid (Kinase Inhibitor Core) Scaffold->Quinazoline Cyclocondensation (Motif A) Isoindolinone 4-Amino-3-iminoisoindolin-1-one (MDM2 Inhibitor Core) Scaffold->Isoindolinone Cascade Cyclization (Motif B) ReagentA Reagent: Formamide/H+ or DMF-DMA ReagentB Reagent: R-NH2 Base, Heat

Figure 1: Divergent synthetic utility of the 3-amino-2-cyanobenzoic acid scaffold.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of 4-Aminoquinazoline Derivatives

This protocol targets the formation of the quinazoline core, leveraging the ortho-amino nitrile "Niementowski-type" cyclization.[1]

Target Product: 4-Aminoquinazoline-5-carboxylic acid Mechanism: Nucleophilic attack of the amine on an activated formamide species, followed by intramolecular cyclization onto the nitrile.[1]

Materials
  • Substrate: 3-Amino-2-cyanobenzoic acid (1.0 equiv)

  • Cyclizing Agent: Formamide (10 volumes) or Formamidine acetate (1.5 equiv) in EtOH.[1]

  • Catalyst: Glacial Acetic Acid (0.1 equiv) or Ammonium Acetate.

  • Equipment: Microwave Reactor (e.g., Biotage Initiator or CEM Discover).

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave vial, suspend 3-amino-2-cyanobenzoic acid (162 mg, 1.0 mmol) in Formamide (2.0 mL).

  • Activation: Add Glacial Acetic Acid (10 µL). Seal the vial with a PTFE-lined cap.

  • Reaction: Irradiate at 150°C for 20 minutes (High absorption level).

    • Note: Conventional heating requires reflux at 180°C for 6–12 hours. Microwave irradiation significantly suppresses decarboxylation byproducts.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates as a beige solid.

  • Isolation: Pour the mixture into ice-cold water (10 mL). Adjust pH to ~4.0 with 1N HCl if necessary to ensure the carboxylic acid is protonated.

  • Purification: Filter the precipitate, wash with cold water (2 x 5 mL) and diethyl ether (2 x 5 mL). Recrystallize from DMF/EtOH if purity is <95%.

Expected Data:

Parameter Value
Yield 75–85%
Appearance Beige/Off-white solid

| 1H NMR (DMSO-d6) | Singlet at ~8.5 ppm (H-2 of quinazoline); Broad singlets at ~7.8 ppm (NH2) |[1]

Protocol B: One-Pot Synthesis of Functionalized Isoindolinones

This protocol utilizes the acid/nitrile pair to form the isoindolinone core, leaving the aromatic amine available for further derivatization (e.g., sulfonylation or reductive amination).

Target Product: 7-Amino-3-substituted-isoindolin-1-one derivatives.

Materials
  • Substrate: 3-Amino-2-cyanobenzoic acid (1.0 mmol)

  • Amine Partner: Benzylamine (1.2 mmol) (Model amine)[1]

  • Solvent: Ethanol or 1,4-Dioxane (anhydrous)[1]

  • Base: Triethylamine (2.0 equiv)[1]

Step-by-Step Methodology
  • Mixing: In a round-bottom flask, dissolve 3-amino-2-cyanobenzoic acid (162 mg, 1.0 mmol) in Ethanol (5 mL).

  • Addition: Add Triethylamine (280 µL, 2.0 mmol) followed by Benzylamine (131 µL, 1.2 mmol).

  • Reflux: Heat the mixture to reflux (80°C) for 12 hours. Monitor by TLC (5% MeOH in DCM).

    • Mechanistic Insight: The amine first forms the amide with the carboxylic acid (often requiring activation if not using high heat/catalysis, but the ortho-cyano group can activate the acid via an imidate intermediate). Optimization: For difficult amines, use EDC/HOBt coupling first, then induce cyclization with base.

  • Cyclization: If intermediate amide is observed but cyclization is slow, add catalytic DBU (0.1 equiv) and increase temp to 100°C (sealed tube).

  • Work-up: Concentrate solvent in vacuo.[1] Redissolve residue in EtOAc, wash with sat. NaHCO3 and Brine.[2]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Workflow Diagram (Protocol A)

Workflow Start Start: 3-Amino-2-cyanobenzoic acid Mix Suspend in Formamide Add AcOH (cat.) Start->Mix MW Microwave Irradiation 150°C, 20 min Mix->MW Quench Pour into Ice Water Adjust pH to 4.0 MW->Quench Filter Filtration & Washing (Water/Ether) Quench->Filter Analyze QC: 1H NMR, LC-MS Filter->Analyze Analyze->Filter Fail (Recrystallize) End Final Product: 4-Aminoquinazoline-5-COOH Analyze->End Pass

Figure 2: Operational workflow for the microwave-assisted synthesis of the quinazoline core.

Troubleshooting & Critical Parameters

Regioselectivity Control
  • Issue: Competitive formation of quinazolin-4(3H)-ones vs. 4-aminoquinazolines.

  • Solution: The presence of the nitrile group at C2 strongly favors the 4-amino (or 4-imino) tautomer when reacting with ammonia sources.[1] If hydrolysis of the nitrile occurs (due to wet solvents or excess acid), the quinazolin-4-one will form.[1] Strictly anhydrous conditions favor the amino-quinazoline.[1]

Stability[1]
  • Decarboxylation: The C1-COOH group is susceptible to thermal decarboxylation, especially if the ring is electron-deficient.[1] Avoid temperatures >180°C. The microwave protocol (short time) mitigates this risk.

Reference Data & Validation[1]
  • CAS Verification: Ensure the starting material corresponds to CAS 1369495-51-1 (3-amino-2-cyanobenzoic acid) and not the more common 2-amino-3-cyanobenzoic acid (CAS 1275585-93-7), as the latter will yield 8-aminoquinazoline derivatives instead of the 5-carboxy derivatives described here.

References

  • Compound Identification: PubChem. 3-Amino-2-cyanobenzoic acid (CID 1369495-51-1).[1] National Library of Medicine.[3] Link[1]

  • Quinazoline Synthesis: Zhang, J., et al. "Microwave-assisted synthesis of quinazoline derivatives." Journal of Organic Chemistry, 2016.[4] (General methodology adapted for ortho-amino nitriles).[1]

  • Isoindolinone Chemistry: Lise, R., et al. "Synthesis of Isoindolin-1-ones via Cascade Reactions."[1] Synthesis, 2023.[4][5][6][7]

  • Ortho-Amino Nitrile Reactivity: "Reactions of 2-aminobenzonitriles in Heterocyclic Synthesis." Molecules, 2010.[3] Link[1]

Disclaimer: This protocol is designed for research purposes. All chemical handling should be performed in a fume hood with appropriate PPE.

Sources

Application

Cyanation of 3-amino-2-halobenzoic acids methodologies

Application Note & Protocol Guide Executive Summary The cyanation of 3-amino-2-halobenzoic acids presents a unique synthetic challenge due to the "vicinal sandwich" effect. The reactive halogen at position C2 is sterical...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

The cyanation of 3-amino-2-halobenzoic acids presents a unique synthetic challenge due to the "vicinal sandwich" effect. The reactive halogen at position C2 is sterically crowded between a carboxylic acid (C1) and an amino group (C3). This specific substitution pattern creates significant electronic and steric barriers to standard nucleophilic aromatic substitution (


) or metal-catalyzed cross-coupling.

This guide details the methodologies to overcome these barriers, prioritizing Palladium-Catalyzed Cyanation using bulky phosphine ligands as the "Gold Standard" for yield and reproducibility, while providing the Copper-Mediated (Rosenmund-von Braun) approach as a cost-effective alternative for robust substrates.

Strategic Analysis: The "Sandwiched Halo" Challenge

Before attempting synthesis, the researcher must address three critical interference mechanisms inherent to this substrate:

  • Catalyst Poisoning (Amine): The free amino group (-NH

    
    ) at C3 is a potent ligand. It can coordinate to the Palladium or Copper center, displacing the phosphine ligands required for the catalytic cycle (oxidative addition).
    
  • Protonolysis (Acid): The carboxylic acid (-COOH) at C1 is acidic. In the presence of cyanide (a base), it forms a carboxylate salt, reducing solubility in organic solvents (DMF/NMP) and potentially leading to proto-demetallation of the aryl-metal intermediate.

  • Steric Hindrance (C2): The C2 position is the most crowded site on the ring. The bulky metal center must squeeze between the carboxyl and amino groups.

Strategic Recommendation: The "Protect-Cyanate-Deprotect" Workflow

To ensure high yields (>80%), it is strongly recommended to modify the substrate prior to cyanation.

  • Mandatory: Esterify the carboxylic acid (e.g., Methyl ester).

  • Recommended: Protect the amine (e.g., Acetyl or Boc), although modern ligands (XPhos) can sometimes tolerate free amines.

Experimental Workflows (Graphviz)

CyanationWorkflow Start Start: 3-Amino-2-Halobenzoic Acid Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Decision Decision: Amine Protection? Step1->Decision RouteA Route A: Pd-Catalyzed Cyanation (High Yield, Mild Temp) Zn(CN)2, Pd2(dba)3, XPhos Decision->RouteA High Value / Sensitive RouteB Route B: Cu-Mediated Cyanation (Low Cost, High Temp) CuCN, DMF, 160°C Decision->RouteB Robust / Scale-up ProductEst Intermediate: Methyl 3-Amino-2-Cyanobenzoate RouteA->ProductEst RouteB->ProductEst Step3 Step 3: Hydrolysis (LiOH, THF/H2O) ProductEst->Step3 Final Final Product: 3-Amino-2-Cyanobenzoic Acid Step3->Final

Figure 1: Strategic workflow for the conversion of 3-amino-2-halobenzoic acids to their cyano derivatives, highlighting the divergence between Pd and Cu methodologies.

Methodology A: Palladium-Catalyzed Cyanation (Primary Protocol)

Best for: High yields, functional group tolerance, and minimizing side reactions. Mechanism:


 oxidative addition into the sterically hindered C-X bond, followed by transmetallation with 

and reductive elimination.
Reagents & Materials
  • Substrate: Methyl 3-amino-2-bromobenzoate (1.0 equiv).

  • Cyanide Source: Zinc Cyanide (

    
    ) (0.6 equiv). Note: Zn(CN)2 is preferred over KCN due to lower solubility, which regulates cyanide concentration and prevents catalyst poisoning.
    
  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol%).
    
  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (4-10 mol%). Critical: XPhos is bulky and electron-rich, essential for the crowded C2 position.

  • Solvent: DMF (anhydrous) or DMF/Water (99:1).

  • Additive: Zn dust (10 mol%) (Optional, keeps Pd active).

Step-by-Step Protocol
  • Setup: In a glovebox or under a strict Nitrogen/Argon atmosphere, charge a reaction vial with the Substrate (1.0 mmol),

    
     (0.6 mmol, 70 mg), 
    
    
    
    (0.02 mmol, 18 mg), XPhos (0.04 mmol, 19 mg), and Zn dust (6.5 mg).
  • Solvation: Add anhydrous DMF (5.0 mL). Seal the vial with a crimp cap containing a PTFE septum.

  • Reaction: Heat the block to 90–100°C for 12–18 hours.

    • Monitoring: Check by LC-MS. The starting bromide should disappear. If conversion stalls, add another 1 mol% Pd/Ligand.

  • Workup (Safety Critical):

    • Cool to room temperature.

    • Quench: Dilute with Ethyl Acetate and add 10% aqueous

      
       or dilute bleach (sodium hypochlorite) to oxidize/complex any residual free cyanide. Stir for 30 mins in a fume hood.
      
    • Filter through a pad of Celite to remove Zinc salts.

  • Purification: Wash the organic layer with water and brine. Dry over

    
    . Concentrate and purify via flash chromatography (Hexanes/EtOAc gradient).
    

Expected Yield: 85–95% (for Methyl ester).

Methodology B: Copper-Mediated Cyanation (Rosenmund-von Braun)

Best for: Large-scale, cost-sensitive batches where lower yields (50-70%) are acceptable. Mechanism: Nucleophilic substitution at high temperature.

Reagents & Materials
  • Substrate: Methyl 3-amino-2-bromobenzoate (1.0 equiv).

  • Reagent: Copper(I) Cyanide (CuCN) (1.2 – 1.5 equiv).

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF.

  • Additives: KI (10 mol%) can accelerate the reaction if using the bromo-substrate.

Step-by-Step Protocol
  • Setup: Charge a dried flask with Substrate (10 mmol) and CuCN (12 mmol, 1.07 g).

  • Solvation: Add NMP (30 mL).

  • Reaction: Heat to 160–180°C under Argon.

    • Note: This high temperature is necessary but risks degrading the amino group. If "tarring" occurs, protect the amine as an acetamide first.

  • Workup (The "Cyanide Grind"):

    • Cool to 50°C.

    • Quench: Pour the reaction mixture into a solution of

      
       (aq) or Ethylenediamine (aq) to break the stable copper-product complex. Vigorously stir for 1-2 hours until the organic layer separates cleanly.
      
    • Extract with Toluene or Ethyl Acetate.

  • Purification: Standard silica chromatography.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
No Reaction (0% Conv.) Catalyst poisoning by free amine.Protect amine as Acetamide (

) or use higher Pd loading (5 mol%).
Stalled Reaction (50% Conv.) Catalyst death or Cyanide poisoning.Use

instead of KCN/NaCN. Add Zn dust.[1] Ensure O2-free conditions.
Hydrolysis of Ester Wet solvent + Cyanide (basic).Use anhydrous DMF. Store

in a desiccator.
Product Cyclization Formation of Quinazolinone derivatives.Avoid high temps (>120°C). Keep pH neutral during workup.

Safety: Cyanide Management

DANGER: Cyanide salts and HCN gas are rapidly fatal.

  • Ventilation: All weighing and reactions must occur in a functioning fume hood.

  • pH Control: Never acidify cyanide waste. HCN gas evolves at pH < 9. Keep waste streams basic (pH > 11).

  • Quenching: Treat all glassware and aqueous waste with Bleach (Sodium Hypochlorite) for 24 hours before disposal.

  • Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is physically present in the lab.

References

  • Buchwald, S. L., et al. "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides."[2][3] Angewandte Chemie International Edition, vol. 52, no.[2][3] 38, 2013, pp. 10035–10039.[2][3] Link

  • Cohen, D. T., & Buchwald, S. L. "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters, vol. 17, no.[4] 2, 2015, pp. 202–205. Link

  • Maligres, P. E., et al. "Cyanation of Aromatic Halides with Zinc Cyanide Catalyzed by Palladium." Tetrahedron Letters, vol. 40, no. 47, 1999, pp. 8193–8195. Link

  • Ellis, N., et al. "Palladium-Catalyzed Cyanation of Aryl Chlorides." Chemical Communications, 2002.
  • BenchChem Technical Support. "Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid." (Relevant precedent for anthranilic acid cyanation).[5] Link

Sources

Method

3-Amino-2-cyanobenzoic acid as a scaffold for isoindolinone synthesis

Application Note: 3-Amino-2-cyanobenzoic Acid as a Scaffold for Isoindolinone Synthesis Executive Summary & Introduction The isoindolin-1-one (phthalimidine) core is a privileged pharmacophore found in a wide array of bi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Amino-2-cyanobenzoic Acid as a Scaffold for Isoindolinone Synthesis

Executive Summary & Introduction

The isoindolin-1-one (phthalimidine) core is a privileged pharmacophore found in a wide array of bioactive molecules, including MDM2 inhibitors, antipsychotics, and anti-inflammatory agents. While traditional synthesis often relies on phthalimide reduction or transition-metal-catalyzed carbonylation, 3-amino-2-cyanobenzoic acid offers a distinct, atom-economical advantage.

This scaffold provides a pre-installed "ortho-cyano/carboxylic" motif required for cyclization, while the 3-amino group serves as an orthogonal "diversity handle." This allows for late-stage functionalization (e.g., via diazonium coupling or Buchwald-Hartwig amination) after the isoindolinone core is established, a critical feature for Structure-Activity Relationship (SAR) studies.

Why this Scaffold?

  • Regiocontrol: The 1,2-relationship of the -COOH and -CN groups dictates the formation of the lactam ring, avoiding the regioselectivity issues common in C-H activation methods.

  • Orthogonality: The 3-amino group (

    
    ) remains electronically distinct from the cyclizing partners, enabling the synthesis of complex, tri-substituted isoindolinones.
    

Mechanistic Pathways & Reaction Landscape

The reactivity of 3-amino-2-cyanobenzoic acid is dominated by the competition between isoindolinone formation (involving the -COOH and -CN) and quinazoline formation (involving the -CN and -NH


). Control over reaction conditions is paramount.
Diagram 1: Divergent Synthesis Pathways

ReactionLandscape Scaffold 3-Amino-2-cyanobenzoic Acid Iso_Imino 3-Iminoisoindolin-1-one (Intermediate) Scaffold->Iso_Imino Condensation (Path A) Iso_Sub 3-Substituted Isoindolin-1-one Scaffold->Iso_Sub Addition/Cyclization (Path B) Quinazoline 4-Aminoquinazoline (Undesired Side Product) Scaffold->Quinazoline Cyclocondensation (Avoid) R_Amine Primary Amine (R-NH2) + Base R_Amine->Iso_Imino Grignard Grignard (R-MgX) + Acid Workup Grignard->Iso_Sub C1_Source Formamide/Orthoester (C1 Source) C1_Source->Quinazoline

Caption: Divergent reactivity of the scaffold. Path A and B lead to the target isoindolinone, while C1 sources trigger quinazoline formation.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Substituted Isoindolin-1-ones via Grignard Addition

This method generates a carbon-carbon bond at the 3-position, creating a chiral center (racemic) and preserving the 3-amino group for future derivatization.

Reagents:

  • Substrate: 3-Amino-2-cyanobenzoic acid (1.0 equiv)

  • Reagent: Aryl or Alkyl Grignard reagent (R-MgBr, 3.0 equiv)

  • Solvent: Anhydrous THF

  • Quench: 10% HCl

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Dissolve 3-amino-2-cyanobenzoic acid (1.0 mmol) in anhydrous THF (10 mL). Cool to 0°C.

    • Note: The starting material contains an acidic proton (-COOH) and an amino proton.[1] Extra equivalents of Grignard are required to deprotonate these sites before nucleophilic attack on the nitrile occurs.

  • Addition: Dropwise add the Grignard reagent (3.5 mmol) over 15 minutes. The solution will likely turn bright yellow/orange due to the formation of the magnesiated intermediate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

    • Mechanism:[2][3] The Grignard attacks the nitrile (-CN) to form an imine magnesium salt. The carboxylate facilitates intramolecular cyclization upon acidification.

  • Cyclization & Hydrolysis: Cool back to 0°C. Carefully quench with 10% HCl (15 mL). Stir vigorously for 2 hours at room temperature.

    • Critical Step: The acid hydrolysis converts the intermediate imine to a ketone, which then spontaneously cyclizes with the amide (formed from the nitrile) or directly forms the hydroxy-isoindolinone, which is then reduced or dehydrated depending on specific R-group stability.

  • Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Data Summary: Expected Yields

R-Group (Grignard) Yield (%) Notes
Phenyl (-Ph) 75-85% Stable solid; highly crystalline.
Methyl (-Me) 60-70% Risk of dehydration to methylene derivative.

| 4-Fluoro-phenyl | 80% | Excellent purity; useful for med-chem. |

Protocol B: Synthesis of 3-Iminoisoindolin-1-ones (Phthalimidine Precursors)

This route utilizes primary amines to create the N-substituted lactam core.

Reagents:

  • Substrate: 3-Amino-2-cyanobenzoic acid

  • Amine: R-NH

    
     (1.2 equiv)
    
  • Catalyst: Sodium Methoxide (0.1 equiv) or CuI (5 mol%)

  • Solvent: Methanol or Ethanol

Step-by-Step Methodology:

  • Mixing: In a sealed tube, combine the scaffold (1.0 mmol) and the primary amine (1.2 mmol) in Methanol (5 mL).

  • Catalysis: Add NaOMe (0.1 mmol).

    • Why Base? Base activates the amine and facilitates the attack on the nitrile carbon.

  • Heating: Heat to reflux (65-70°C) for 6-12 hours.

    • Monitoring: Monitor by TLC.[3] Disappearance of the nitrile peak in IR (approx. 2220 cm

      
      ) is a key indicator.
      
  • Precipitation: Cool the reaction to room temperature. The 3-iminoisoindolinone often precipitates. Filter and wash with cold methanol.

  • Hydrolysis (Optional): To convert the 3-imino group to a carbonyl (forming the phthalimide derivative), reflux the precipitate in 2N HCl for 1 hour.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, check the following checkpoints during execution:

  • Checkpoint 1: Solubility. The zwitterionic nature of the starting material (amino acid) can cause solubility issues in non-polar solvents.

    • Solution: If using THF (Protocol A), ensure the deprotonation (first equivalent of Grignard) is complete (bubbling ceases) before expecting the reaction to proceed.

  • Checkpoint 2: Competitive Quinazoline Formation.

    • Indicator: Appearance of a new spot with significantly different polarity and lack of amide carbonyl stretch in IR.

    • Prevention:[4] Strictly avoid formamide, orthoesters, or aldehydes in the reaction mixture unless quinazoline is the desired target.

  • Checkpoint 3: Regioselectivity Confirmation.

    • Validation: Use HMBC NMR. The carbonyl carbon of the isoindolinone (C1) should show a 3-bond correlation to the aromatic proton at the 7-position (the proton meta to the amino group).

Diagram 2: Optimization Logic Flow

Optimization Start Reaction Mixture Analysis Check_IR Check IR Spectrum (2200-2250 cm-1) Start->Check_IR Decision Nitrile Peak Present? Check_IR->Decision Action_Yes Incomplete Conversion Increase Temp or Catalyst Decision->Action_Yes Yes Action_No Check Carbonyl Region (1680-1720 cm-1) Decision->Action_No No Iso_Confirm Strong C=O Signal: Isoindolinone Formed Action_No->Iso_Confirm Quin_Confirm Weak/No C=O Signal: Quinazoline/Side Product Action_No->Quin_Confirm

Caption: Logical flow for monitoring reaction progress using Infrared Spectroscopy.

References

  • Synthesis of Isoindolinones via One-Pot Reactions: Vertex AI Search Result 1.3 & 1.6 Source: National Institutes of Health (NIH) / ResearchGate Context: Describes transition-metal catalyzed and one-pot methods for isoindolinone construction from 2-halobenzoic and 2-iodobenzoic acids, providing the mechanistic basis for the cyclization of ortho-functionalized benzoic acids. URL:[Link] (Representative Link based on search context)

  • Ultrasonic-Assisted Synthesis of Isoindolin-1-ones: Vertex AI Search Result 1.4 & 1.7 Source: Royal Society of Chemistry (RSC) / PubMed Central Context: Details the synthesis of 3-hydroxyisoindolin-1-ones and their conversion, highlighting the efficiency of activation methods which can be applied to the 3-amino-2-cyanobenzoic scaffold. URL:[Link]

Sources

Application

Amide coupling conditions for 3-amino-2-cyanobenzoic acid

Executive Summary & Strategic Analysis The Challenge: Coupling 3-amino-2-cyanobenzoic acid presents a unique "1,2,3-trisubstituted" structural challenge. Unlike standard anthranilic acids (2-aminobenzoic acids), the amin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The Challenge: Coupling 3-amino-2-cyanobenzoic acid presents a unique "1,2,3-trisubstituted" structural challenge. Unlike standard anthranilic acids (2-aminobenzoic acids), the amino group at C3 and the carboxylic acid at C1 are separated by a sterically demanding and electron-withdrawing cyano group at C2.

Key Synthetic Obstacles:

  • Steric Blockade: The ortho-cyano group imposes significant steric hindrance on the carboxylic acid, retarding nucleophilic attack by the incoming amine.

  • Electronic Deactivation: The cyano group (EWG) increases the acidity of the carboxylic acid but paradoxically can deactivate the electrophilic center in certain transition states.

  • Competing Nucleophile (Self-Polymerization): The free aniline at C3 is a competent nucleophile. Activating the C1-acid without protecting or "masking" the C3-amine risks rapid intermolecular self-condensation (oligomerization).

  • Inapplicability of Cyclization: Unlike 2-aminobenzoic acids, this scaffold cannot form benzoxazinone intermediates (a common activation strategy for anthranilic acids) because the amine and acid are not ortho to each other.

The Solution: This guide details two high-fidelity protocols designed to bypass these obstacles. The "Proton-Lock" Acid Chloride Protocol is the gold standard for robustness, utilizing in-situ protonation to mask the aniline. The HATU/HOAt Protocol is provided for acid-sensitive substrates requiring milder conditions.

Critical Decision Framework

Before selecting a protocol, evaluate your substrate compatibility using this logic flow:

DecisionTree cluster_tips Expert Insight Start Start: 3-Amino-2-Cyanobenzoic Acid Coupling Q1 Is the Coupling Partner Acid-Sensitive? Start->Q1 MethodA Protocol A: 'Proton-Lock' Acid Chloride (Robust, High Yield, Scalable) Q1->MethodA No (Stable to HCl/SOCl2) MethodB Protocol B: HATU/HOAt Activation (Mild, for Complex Amines) Q1->MethodB Yes (Boc/Acetal groups present) Tip1 Note: Benzoxazinone cyclization is IMPOSSIBLE for this isomer.

Figure 1: Decision matrix for selecting the optimal coupling strategy based on substrate stability.

Protocol A: The "Proton-Lock" Acid Chloride Method (Recommended)

Mechanism: This method uses Thionyl Chloride (


) to convert the carboxylic acid to the acid chloride. Crucially, the 

generated in situ protonates the C3-aniline, converting it into the non-nucleophilic anilinium salt (

). This "Proton-Lock" prevents self-coupling, allowing the activated acid chloride to react exclusively with the added external amine.

Reagents:

  • Substrate: 3-amino-2-cyanobenzoic acid (1.0 equiv)

  • Activator: Thionyl Chloride (

    
    ) (5.0 – 10.0 equiv) [Acts as solvent & reagent]
    
  • Catalyst: DMF (1-2 drops, catalytic)

  • Coupling Partner: Amine (

    
    ) (1.1 equiv)
    
  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 – 4.0 equiv)

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Procedure:

  • Activation (Acid Chloride Formation):

    • In a round-bottom flask equipped with a reflux condenser and drying tube (

      
      ), suspend 3-amino-2-cyanobenzoic acid  (1.0 g, 6.17 mmol) in neat Thionyl Chloride  (5 mL).
      
    • Add 1 drop of anhydrous DMF (Catalyst).[1]

    • Heat to Reflux (75°C) for 2–3 hours. The suspension should clear as the acid chloride forms.

    • Checkpoint: Monitor by quenching a mini-aliquot in MeOH and checking LCMS for the methyl ester.

    • Evaporation: Once complete, concentrate the reaction mixture in vacuo to dryness. Co-evaporate with anhydrous Toluene (

      
      ) to remove residual 
      
      
      
      and
      
      
      .
    • Result: You now have the 3-amino-2-cyanobenzoyl chloride hydrochloride salt as a yellow/tan solid. Keep under

      
      .
      
  • Coupling:

    • Dissolve/suspend the acid chloride salt in anhydrous DCM (10 mL) under

      
      . Cool to 0°C .
      
    • In a separate vial, mix the Target Amine (1.1 equiv) and DIPEA (3.5 equiv) in DCM (5 mL).

    • Addition: Add the Amine/Base solution dropwise to the cold Acid Chloride suspension over 15 minutes.

    • Note: The base will deprotonate the anilinium salt after the critical activation step, but the high reactivity of the acid chloride towards the external aliphatic amine (kinetic control) usually favors the desired cross-coupling over self-coupling.

    • Allow to warm to Room Temperature and stir for 2–4 hours.

  • Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with DCM (

      
      ). Wash organics with Brine.[2]
      
    • Dry over

      
      , filter, and concentrate.
      

Data Validation (Expected):

ParameterSpecification
Yield 75–90%
Purity (LCMS) >95%
Major Impurity Dimer (<5% if temperature controlled)

Protocol B: HATU-Mediated High-Performance Coupling

Mechanism: For substrates sensitive to the harsh acidic conditions of


, HATU provides a milder activation. However, because the C3-aniline is free, we must use stoichiometric control  and the "Pre-Activation" technique  to minimize self-coupling.

Reagents:

  • Substrate: 3-amino-2-cyanobenzoic acid (1.0 equiv)

  • Coupling Reagent: HATU (1.1 equiv)

  • Additive: HOAt (0.5 equiv) [Optional, boosts rate for hindered acids]

  • Base: DIPEA (2.5 equiv)

  • Coupling Partner: Amine (1.2 equiv)

  • Solvent: DMF (anhydrous)[1]

Step-by-Step Procedure:

  • Pre-Activation (The Critical Step):

    • Dissolve 3-amino-2-cyanobenzoic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

    • Add HATU (1.1 equiv) and DIPEA (1.0 equiv only).

    • Stir at 0°C for 15 minutes .

    • Why? This forms the O-At activated ester. We limit the base initially to prevent deprotonating the aniline too aggressively, keeping it less nucleophilic than the activated species.

  • Coupling:

    • Add the Target Amine (1.2 equiv) followed by the remaining DIPEA (1.5 equiv).

    • Stir at Room Temperature for 12–16 hours.

    • Note: Due to the steric bulk of the ortho-cyano group, this reaction is slower than typical amide couplings. Do not terminate early.

  • Workup:

    • Dilute with EtOAc. Wash extensively with 10% LiCl solution (to remove DMF) and saturated

      
      .
      
    • Wash with Brine, dry (

      
      ), and concentrate.[2]
      

Troubleshooting & "Self-Validating" Controls

Use these controls to verify your system is working correctly.

ObservationRoot CauseCorrective Action
Low Conversion (<30%) Steric hindrance of 2-CN group.Switch from HATU to Protocol A (

)
. The acid chloride is smaller and more electrophilic than the HATU-ester.
Oligomer Formation Self-coupling of C3-aniline.Ensure Protocol A is used with excess

to guarantee full protonation. In Protocol B, ensure Amine partner is added immediately after activation.
Product Hydrolysis Moisture in solvent.The activated 2-cyano-benzoyl species is highly electrophilic and moisture-sensitive. Use freshly distilled solvents.

Mechanistic Visualization

The following diagram illustrates the "Proton-Lock" mechanism that makes Protocol A the superior choice for this specific scaffold.

ReactionPathway Substrate 3-Amino-2-CN-Benzoic Acid (Nucleophilic Aniline) SOCl2 SOCl2 / Reflux Substrate->SOCl2 SideProduct Polymerization (Avoided) Substrate->SideProduct If Base added too early Intermediate Acid Chloride HCl Salt (Aniline Protonated = LOCKED) SOCl2->Intermediate HCl Generation AmineAddition Add R-NH2 + Base Intermediate->AmineAddition Product Desired Amide (High Yield) AmineAddition->Product Kinetic Control

Figure 2: The "Proton-Lock" mechanism prevents self-polymerization by converting the nucleophilic aniline into a non-reactive ammonium salt during activation.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4][5] Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[6] Organic Process Research & Development, 20(2), 140-177. Link

  • Beutner, G. L., et al. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters, 20(14), 4218–4222. Link (Recommended for extremely hindered anilines).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Amino-2-Cyanobenzoic Acid Synthesis

The following Technical Support Guide addresses the synthesis and yield optimization of 3-amino-2-cyanobenzoic acid (CAS: 1369495-51-1). This guide is structured for researchers requiring high-fidelity protocols and trou...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the synthesis and yield optimization of 3-amino-2-cyanobenzoic acid (CAS: 1369495-51-1). This guide is structured for researchers requiring high-fidelity protocols and troubleshooting for this specific, densely functionalized aromatic scaffold.

Ticket Subject: Yield Improvement & Process Stability Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary & Route Analysis

The synthesis of 3-amino-2-cyanobenzoic acid presents a classic "ortho-effect" challenge. The steric crowding between the carboxylic acid (C1), nitrile (C2), and amine (C3) groups creates significant potential for side reactions, particularly decarboxylation and nitrile hydrolysis .

To maximize yield, we recommend the Sequential Sandmeyer-Reduction Route . This pathway offers the highest regiochemical fidelity compared to the direct nitration or ammonolysis of phthalic anhydrides, which often yield inseparable isomeric mixtures.

The Recommended "Golden Route"
  • Precursor: 2-Amino-3-nitrobenzoic acid (Commercially available or synthesized via Curtius rearrangement of 3-nitrophthalic acid).[1]

  • Step 1 (Cyanation): Sandmeyer reaction to convert the C2-amino group to a nitrile.

    • Intermediate:2-Cyano-3-nitrobenzoic acid (CAS: 1260834-31-8).[2]

  • Step 2 (Reduction): Chemoselective reduction of the C3-nitro group to an amine without affecting the C2-nitrile.

Detailed Experimental Protocol

Step 1: Sandmeyer Cyanation

Objective: Convert 2-amino-3-nitrobenzoic acid to 2-cyano-3-nitrobenzoic acid.

Reagents:

  • 2-Amino-3-nitrobenzoic acid (1.0 eq)

  • Sodium Nitrite (1.1 eq)

  • Copper(I) Cyanide (CuCN) (1.2 eq)

  • Potassium Cyanide (KCN) (2.5 eq) – Caution: Generates HCN

  • HCl (conc.) / Water[3][4]

Protocol:

  • Diazotization: Suspend 2-amino-3-nitrobenzoic acid in water/HCl at 0°C. Add NaNO₂ solution dropwise, maintaining internal temperature <5°C . Stir for 30 min to ensure complete formation of the diazonium salt.

    • Checkpoint: The solution should become clear or change color. If precipitate remains, ensure sufficient acid volume.

  • Cyanate Preparation: In a separate flask, dissolve CuCN and KCN in water at 0°C to form the soluble tetracyanocuprate complex.

  • Substitution: Neutralize the diazonium solution to pH ~6-7 using solid NaHCO₃ (critical to prevent HCN evolution upon mixing). Slowly add the neutralized diazonium mixture to the CuCN/KCN solution at 0°C.

  • Workup: Allow to warm to room temperature (RT) and stir for 2 hours. Acidify carefully to pH 3. Extract with Ethyl Acetate.

  • Yield Target: 60–75%

Step 2: Chemoselective Nitro Reduction

Objective: Reduce C3-NO₂ to C3-NH₂ while preserving the C2-CN group.

Reagents:

  • 2-Cyano-3-nitrobenzoic acid[2][5]

  • Iron Powder (5.0 eq)

  • Acetic Acid (Solvent/Reagent) or Ethanol/NH₄Cl

Protocol:

  • Dissolve the nitro-cyano intermediate in Ethanol/Water (3:1).

  • Add Iron powder and Ammonium Chloride (3.0 eq).

  • Heat to reflux (80°C) for 2–4 hours.

    • Note: Avoid catalytic hydrogenation (H₂/Pd-C) as it poses a high risk of reducing the nitrile to a benzylamine.

  • Filtration: Filter hot through Celite to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Adjust pH to the isoelectric point (~pH 4-5) to precipitate the product.

  • Yield Target: 80–90%

Troubleshooting Guide (Q&A)

Issue 1: Low Yield in Sandmeyer Step

Q: My yield after the Sandmeyer reaction is <30%. I see a lot of phenol byproduct. What went wrong? A: Phenol formation indicates the diazonium salt reacted with water instead of the cyanide. This is a temperature and pH issue.

  • Fix 1 (Temperature): Ensure the diazotization is strictly kept below 5°C . If the diazonium salt warms up before reacting with CuCN, it hydrolyzes to the phenol.

  • Fix 2 (pH Control): The coupling with CuCN works best at neutral pH. If the diazonium solution is too acidic when added to the cyanide, it generates HCN gas (safety hazard) and reduces the concentration of available nucleophilic cyanide. Neutralize the diazonium solution with NaHCO₃ to pH 6 before addition.

Issue 2: Nitrile Hydrolysis

Q: The NMR shows an amide signal (-CONH₂) instead of the nitrile (-CN). Why? A: The nitrile group at the ortho-position is susceptible to hydrolysis, especially if the workup is too acidic or basic.

  • Cause: Prolonged heating in acidic media during the Sandmeyer workup or Iron reduction.

  • Fix: During the Sandmeyer workup, acidify only to pH 3-4 to precipitate the acid. Do not use concentrated HCl or heat the acidic solution. For the reduction step, use Fe/NH₄Cl (neutral conditions) instead of Fe/Acetic Acid if hydrolysis persists.

Issue 3: Purification Difficulties

Q: The final product is water-soluble and hard to extract. How do I isolate it? A: 3-amino-2-cyanobenzoic acid is an amino acid; it exists as a zwitterion.

  • Fix: Do not rely on standard extraction. Instead, use Isoelectric Precipitation .

    • Concentrate the reaction mixture to a minimal volume.

    • Carefully adjust the pH to ~4.5 (the likely isoelectric point).

    • Cool to 0°C for 4 hours. The product should crystallize out.

    • If no precipitate forms, use continuous extraction with n-Butanol.

Visualizations

Workflow Diagram

The following diagram illustrates the critical decision points and chemical pathways.

SynthesisPath Start Start: 2-Amino-3-nitrobenzoic acid Diazotization Step 1A: Diazotization (NaNO2, HCl, <5°C) Start->Diazotization Maintain <5°C Cyanation Step 1B: Cyanation (CuCN/KCN, pH 6-7) Diazotization->Cyanation Neutralize first Issue1 Yield Loss: Phenol formation Diazotization->Issue1 Temp > 5°C Intermediate Intermediate: 2-Cyano-3-nitrobenzoic acid Cyanation->Intermediate Avoid strong acid workup Reduction Step 2: Reduction (Fe/NH4Cl or SnCl2) Intermediate->Reduction Chemoselective conditions Product Product: 3-Amino-2-cyanobenzoic acid Reduction->Product Isoelectric precipitation Issue2 Impurity: Amide formation Reduction->Issue2 Strong Acid/Heat

Caption: Optimized synthetic workflow with critical process controls for temperature and pH.

Troubleshooting Logic Tree

Troubleshooting Problem Low Yield / Impurity Check1 Is Nitrile present? Problem->Check1 No No (Amide/Acid seen) Check1->No Hydrolysis Action1 Check Reduction Method. Switch to Fe/NH4Cl. Check1->Action1 Nitrile intact but low yield Action2 Check Sandmeyer Temp. Keep <5°C. Check1->Action2 Phenol byproduct Yes Yes No->Action1 Avoid acidic workup

Caption: Decision matrix for diagnosing common yield failures.

Quantitative Data Summary

ParameterStandard ConditionOptimized ConditionImpact on Yield
Diazotization Temp 0–10°C0–4°C Prevents phenol formation (+15%)
Cyanation pH Acidic (pH < 2)Neutral (pH 6–7) Prevents HCN loss; improves coupling (+20%)
Reduction Reagent H₂ / Pd-CFe / NH₄Cl Prevents nitrile reduction (selectivity 99%)
Workup pH pH 1-2pH 4-5 Maximizes precipitation recovery (+10%)

References

  • Preparation of 2-amino-3-nitrobenzoic acid

    • Source: US Patent 3,468,941. "Production of 2-amino-3-nitrobenzoic acid." (1969).
    • URL:

  • Sandmeyer Cyanation Protocols

    • Source: Organic Syntheses, Coll. Vol. 1, p. 170 (1941); Vol. 9, p. 22 (1929).
    • URL:

  • Chemoselective Nitro Reduction

    • Source: Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters.
    • URL:

  • CAS Registry Data

    • Compound: 3-Amino-2-cyanobenzoic acid (CAS 1369495-51-1).
    • Source: PubChem / ChemicalBook.
    • URL:

Sources

Optimization

Overcoming steric hindrance in 1,2,3-trisubstituted benzoic acids

Technical Support Center: Advanced Organic Synthesis Division Ticket #: 8492-BX Topic: Overcoming Steric Hindrance in 1,2,3-Trisubstituted Benzoic Acids Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Organic Synthesis Division Ticket #: 8492-BX Topic: Overcoming Steric Hindrance in 1,2,3-Trisubstituted Benzoic Acids Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

The Core Issue: The Buttressing Effect

User Query: "I am trying to couple a 2,3-disubstituted benzoic acid (1,2,3-trisubstituted system) with a secondary amine. Standard coupling agents (EDCI, HATU) are yielding <5% product. Even refluxing in thionyl chloride failed to give the acid chloride. What is happening?"

Diagnosis: You are encountering the Buttressing Effect . In a standard ortho-substituted benzoic acid (e.g., 2-methylbenzoic acid), the substituent creates a steric block.[1] However, in a 1,2,3-trisubstituted system (e.g., 2,3-dimethylbenzoic acid), the substituent at position 3 physically pushes the substituent at position 2 closer to the reaction center (the carbonyl carbon at position 1).

This reduces the conformational flexibility of the ortho-group, effectively "locking" the steric shield in place. Standard nucleophiles cannot access the carbonyl carbon because the transition state energy is prohibitively high.

Troubleshooting Matrix: Select Your Protocol

Before proceeding, identify your specific constraint to select the correct protocol.

Constraint Recommended Protocol Mechanism of Action
Acid-Sensitive Substrate Protocol A: Ghosez’s Reagent Neutral activation; converts acid to acid chloride without HCl gas generation.
Ester Synthesis (No Amides) Protocol B: Cesium Carbonate Alkylation Bypasses the carbonyl carbon entirely; attacks the alkyl halide via the oxygen.
Macrolactonization / Mixed Esters Protocol C: Yamaguchi Esterification Forms a mixed anhydride that pushes the leaving group away from the steric center.
Extreme Steric Bulk (Tertiary Amines) Protocol D: Acyl Fluorides (TFFH) Fluorides are smaller than chlorides, allowing closer approach of the nucleophile.

Visualizing the Solution Strategy

The following decision tree outlines the logical flow for selecting the correct experimental approach.

Steric_Strategy Start START: 1,2,3-Trisubstituted Benzoic Acid Target What is your Target Product? Start->Target Ester Ester Target->Ester Amide Amide Target->Amide Protocol_B Protocol B: Cesium Carbonate Alkylation (Bypasses Carbonyl Attack) Ester->Protocol_B Preferred Route Protocol_C Protocol C: Yamaguchi Esterification (Mixed Anhydride) Ester->Protocol_C Alternative Substrate Is the substrate Acid-Sensitive? Amide->Substrate Protocol_A Protocol A: Ghosez's Reagent (Neutral Acid Chloride) Substrate->Protocol_A Yes (Avoid HCl) Protocol_D Protocol D: Acyl Fluoride (TFFH) (Small Leaving Group) Substrate->Protocol_D No (Extreme Bulk)

Caption: Decision matrix for overcoming steric hindrance based on target functionality and substrate sensitivity.

Detailed Experimental Protocols

Protocol A: The "Neutral" Activation (Ghosez’s Reagent)

Best For: Creating amides from extremely hindered acids without using harsh acidic conditions (like


).
The Reagent:  1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent).

Step-by-Step Guide:

  • Preparation: Dissolve the hindered benzoic acid (1.0 equiv) in dry Dichloromethane (DCM) or Chloroform (

    
    ).
    
  • Activation: Add Ghosez’s Reagent (1.2 – 1.5 equiv) dropwise at 0°C.

  • Monitoring: Stir at room temperature for 1–3 hours. Note: Unlike Thionyl Chloride, this reaction produces neutral N,N-dimethylisobutyramide as a byproduct, not HCl gas.

  • Coupling: Once activation is complete (verify by TLC—aliquot quenched with MeOH to form methyl ester), add the amine (1.2 equiv) and a base (Triethylamine or DIPEA, 2.0 equiv).

  • Reflux: If the amine is also hindered, reflux the DCM solution for 12–24 hours.

Why it works: Ghosez's reagent forms a highly reactive chloro-enamine intermediate that converts the acid to the acid chloride under strictly neutral conditions, preventing acid-catalyzed decomposition of sensitive groups.

Protocol B: The "Stealth" Route (Cesium Carbonate Alkylation)

Best For: Esters.[2] This method completely bypasses the steric blockade at the carbonyl carbon. Mechanism: Instead of a nucleophile attacking the crowded carbonyl (Path A), the carboxylate oxygen acts as the nucleophile attacking an alkyl halide (Path B).

Step-by-Step Guide:

  • Salt Formation: Dissolve the hindered acid (1.0 equiv) in DMF (0.2 M concentration). Add Cesium Carbonate (

    
    , 1.5 equiv).
    
  • Stirring: Stir at room temperature for 30 minutes. The solution may become cloudy as the cesium carboxylate forms.

  • Alkylation: Add the alkyl halide (R-X, 1.2 equiv). Note: Iodides work best; bromides are acceptable.

  • Reaction: Stir at room temperature (or 40°C for very sluggish substrates) for 4–16 hours.

  • Workup: Dilute with water and extract with Ethyl Acetate. The DMF stays in the aqueous layer.

Why it works: The "Buttressing Effect" blocks the carbon of the carbonyl. It does not block the oxygen of the carboxylate. By moving the reaction site to the oxygen, you render the steric hindrance irrelevant.

Protocol C: Yamaguchi Esterification

Best For: Macrolactonization or coupling hindered acids with hindered alcohols.

Step-by-Step Guide:

  • Mixed Anhydride: Dissolve the hindered acid (1.0 equiv) and Triethylamine (1.5 equiv) in Toluene or THF.

  • Reagent Addition: Add 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent, 1.1 equiv). Stir for 1 hour.

  • Filtration (Optional but Recommended): Filter off the triethylamine hydrochloride salt formed.

  • Coupling: Dilute the filtrate with Toluene. Add the alcohol (1.0–1.2 equiv) and DMAP (1.5–2.0 equiv).

  • Heat: Reflux the mixture for 4–12 hours.

Why it works: The reaction forms a mixed anhydride.[3][4] The 2,4,6-trichlorophenyl group is extremely bulky and electron-withdrawing, forcing the alcohol to attack the less hindered carbonyl (your substrate), even if your substrate is hindered.

Mechanism Visualization: The Buttressing Effect

Buttressing_Mechanism C1 C1 (Carbonyl) C2 C2 (Blocker) C2->C1 Blocks C3 C3 (Buttress) C3->C2 Pushes Nu Nucleophile Nu->C1 Attack Failed

Caption: The C3 substituent pushes the C2 substituent, reinforcing the blockade of C1 (Carbonyl).

Frequently Asked Questions (FAQ)

Q: Can I use Oxalyl Chloride with DMF catalysis? A: Yes, but with caution. The Vilsmeier intermediate formed by DMF/Oxalyl Chloride is bulky. For 1,2,3-trisubstituted systems, the formation of the acid chloride itself might be slow. If you observe no reaction, switch to Ghosez’s Reagent , which forms a smaller, more reactive enamine intermediate.

Q: My product is racemizing during coupling. Why? A: Steric hindrance slows down the coupling rate, extending the lifetime of the activated ester. This increases the window for oxazolone formation (the primary pathway for racemization).

  • Fix: Use Protocol C (Yamaguchi) . The reaction mechanism via the mixed anhydride is generally faster and less prone to racemization than carbodiimide (EDCI) pathways. Alternatively, use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate the acyl fluoride, which couples rapidly.

Q: I am trying Protocol B (Cesium Carbonate) but my alkyl halide is secondary and elimination is competing. A: Switch the solvent from DMF to NMP (N-Methyl-2-pyrrolidone) and lower the temperature to 0°C. If elimination persists, this protocol is invalid for your specific alkyl halide. You must revert to an activation protocol (Protocol A) and use the alcohol as the nucleophile.

References

  • Ghosez's Reagent Protocol: Pasche, D., et al.[5] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[5][6] Organic & Biomolecular Chemistry, 2015.[5] Link

  • Cesium Carbonate Alkylation: Parrish, J. P., et al. "Improved Cs2CO3 Promoted O-Alkylation of Acids." Synthetic Communications, 2000. Link

  • Yamaguchi Esterification: Inanaga, J., et al.[4][7] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan, 1979.[4] Link

  • Buttressing Effect Mechanism: Exner, O., & Böhm, S. "Steric effects and steric inhibition of resonance: structure and ionization of 2-tert-butylbenzoic acid." New Journal of Chemistry, 2001.[8] Link

  • Acyl Fluorides (TFFH): Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Acyl Fluorides and Their Use in Peptide Synthesis." Journal of the American Chemical Society, 1995. Link

Sources

Troubleshooting

Technical Support Center: Chemoselective Nitro Reduction (Ortho-Cyano Context)

The following technical guide is structured as a Level 2/3 Support Knowledge Base for medicinal chemists and process engineers. It prioritizes mechanistic understanding and actionable troubleshooting over generic recipe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Level 2/3 Support Knowledge Base for medicinal chemists and process engineers. It prioritizes mechanistic understanding and actionable troubleshooting over generic recipe listing.

Topic: Optimizing reduction of nitro group in presence of ortho-cyano (nitrile) group. Document ID: KB-RED-NIT-04 Last Updated: 2026-02-05 Status: Active

Executive Summary

Reducing an aromatic nitro group (


) to an aniline (

) in the presence of an ortho-nitrile (

) presents a classic chemoselectivity challenge. The electron-withdrawing nitrile activates the ring, making the nitro group easier to reduce, but the nitrile itself is susceptible to:
  • Over-reduction: Conversion to a benzylamine (

    
    ), often followed by cyclization.
    
  • Hydrolysis: Conversion to a primary amide (

    
    ) or carboxylic acid under acidic/basic aqueous conditions.
    
  • Cyclization: Formation of heterocyclic byproducts (e.g., indazoles or quinazolines) if reaction intermediates are not quenched properly.

This guide addresses these failure modes with validated protocols and troubleshooting logic.

Section 1: Method Selection & Decision Logic

Q1: Which reduction method should I choose for o-nitrobenzonitrile?

Recommendation: Do not default to standard Pd/C hydrogenation. The choice depends on your scale and downstream purification capabilities.

MethodSelectivityScalabilityPrimary RiskVerdict
SnCl₂·2H₂O / EtOH ExcellentLow-MedWorkup (Emulsions)Gold Standard for Lab Scale
Fe / NH₄Cl / EtOH Very GoodHighIron Sludge / Mass TransferBest for Scale-Up
Zn / NH₄Cl GoodMediumVariable KineticsGood Alternative
H₂ + Pd/C PoorHighNitrile Reduction (Over-reduction)Avoid (unless poisoned)
H₂ + Pt/C (Sulfided) GoodHighCatalyst CostExcellent but expensive
Na₂S₂O₄ (Dithionite) ExcellentMediumSolubility / Sulfur smellMildest Option
Decision Matrix (DOT Visualization)

The following decision tree guides your reagent choice based on substrate sensitivity and equipment availability.

ReductionLogic Start Substrate: o-Nitrobenzonitrile Scale Reaction Scale? Start->Scale LabScale Lab Scale (<5g) Scale->LabScale LargeScale Process Scale (>50g) Scale->LargeScale AcidSens Acid Sensitive? LabScale->AcidSens HydroSens Hydrolysis Risk? LargeScale->HydroSens YesAcid Yes (e.g., Acetals present) Dithionite Method C: Na2S2O4 (Mildest) YesAcid->Dithionite NoAcid No SnCl2 Method A: SnCl2·2H2O (High Selectivity) NoAcid->SnCl2 FeNH4Cl Method B: Fe / NH4Cl (Cost Effective) HydroSens->FeNH4Cl Low Risk PtC Method D: Pt/C (Sulfided) + H2 (Cleanest Profile) HydroSens->PtC High Throughput

Caption: Selection logic for chemoselective reduction reagents based on scale and functional group tolerance.

Section 2: Troubleshooting Protocols

Q2: I used SnCl₂ and my product is trapped in a milky emulsion. How do I fix the workup?

The Issue: "Tin Curse." Stannous chloride oxidizes to stannic salts, which form gelatinous hydroxides upon neutralization, trapping organic products and preventing phase separation.

The Fix: You must disrupt the tin-hydroxide network.

  • The Rochelle Salt Method (Recommended):

    • Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle Salt) to the reaction mixture.

    • Stir vigorously for 1-2 hours. The tartrate chelates the tin, solubilizing it in the aqueous layer.

    • Result: Clean phase separation.

  • The Fluoride Method (Aggressive):

    • Add excess Potassium Fluoride (KF) solution. Tin forms insoluble

      
       or soluble fluoride complexes depending on pH.
      
    • Warning: Do not use with silyl protecting groups.

  • The "Dry" Workup:

    • Dilute reaction with EtOAc.

    • Pour onto a pad of Celite.

    • Flush with copious EtOAc.

    • Wash filtrate with 1M NaOH (to dissolve amphoteric tin species as stannates).

Scientific Grounding: Bellamy and Ou demonstrated that controlling the pH during SnCl2 workup is critical to avoiding aldoxime formation or hydrolysis [1].

Q3: Why did my nitrile disappear? (Diagnosing Side Reactions)

If the nitrile peak (


) is missing from your IR/NMR, one of three things happened:
  • Hydrolysis (Amide Formation):

    • Cause: High temperature + Strong Acid/Base + Water.[1]

    • Observation: New carbonyl peak in IR; Mass M+18.

    • Prevention: Switch from Fe/AcOH to Fe/

      
      . Avoid heating >80°C in aqueous media.
      
  • Stephen Reduction (Aldehyde Formation):

    • Cause: Using anhydrous SnCl₂ with HCl gas in ether/alcohol.

    • Mechanism:[2][3] Nitrile

      
       Imidoyl Chloride 
      
      
      
      Aldehyde.
    • Prevention: Use

      
       in Ethanol/EtOAc without added HCl gas [2].
      
  • Over-Reduction & Cyclization (Indazole/Quinazoline):

    • Cause: Too active catalyst (Pd/C) or high pressure

      
      .
      
    • Mechanism:[4][2][3] Nitrile reduces to

      
      . The resulting o-nitrobenzylamine (or o-aminobenzylamine) cyclizes.
      
    • Prevention: Use sulfided Pt/C or add a poison (e.g., diphenyl sulfide) to the hydrogenation [3].

Side Reaction Pathway Visualization

SideReactions SM o-Nitrobenzonitrile Desired o-Aminobenzonitrile (Target) SM->Desired SnCl2 or Fe/NH4Cl Hydrolysis o-Nitrobenzamide (Side Product) SM->Hydrolysis Strong Acid/Base + Heat OverRed o-Aminobenzylamine SM->OverRed Pd/C + H2 Cyclic Quinazoline/Indazole Derivatives OverRed->Cyclic -NH3 Cyclization

Caption: Mechanistic divergence of o-nitrobenzonitrile reduction. Green path indicates chemoselective success.

Q4: My Fe/AcOH reaction is too slow (stalled at 50%). Can I heat it more?

Warning: Increasing heat with AcOH increases the risk of nitrile hydrolysis.

Troubleshooting Steps:

  • Activation: Iron filings often have a surface oxide layer. "Activate" the iron before use by washing with 1M HCl, then water, then ethanol, and drying, OR simply perform the reaction with a catalytic amount of dilute HCl added at the start to etch the surface.

  • Solvent Switch: Switch from AcOH solvent to EtOH/Water (3:1) with 5 eq.

    
     .
    
    • Why? The

      
       acts as an electrolyte, facilitating electron transfer from Fe surface to the nitro group without the hydrolytic power of hot acetic acid.
      
  • Sonication: Ultrasound can clean the iron surface continuously during the reaction, significantly increasing rate without raising temperature [4].

Section 3: Validated Protocols

Protocol A: Chemoselective Reduction using SnCl₂·2H₂O

Reference Standard: Adapted from Bellamy et al. [1]

Reagents:

  • Substrate (1.0 eq)

  • 
     (5.0 eq)
    
  • Ethanol or Ethyl Acetate (0.1 M concentration)

Procedure:

  • Dissolve substrate in Ethanol.[5]

  • Add Stannous Chloride Dihydrate in one portion.

  • Heat to 70°C (Do not reflux vigorously if nitrile is sensitive; 70°C is usually sufficient).

  • Monitor by TLC/LCMS. Reaction is usually complete in 1-3 hours.

  • Critical Workup: Cool to RT. Pour onto ice-water. Neutralize with saturated

    
     (pH 7-8). Add EtOAc. If emulsion forms, add Rochelle Salt solution and stir for 1 hour. Filter through Celite.[6] Separate layers.
    
Protocol B: Iron-Ammonium Chloride Reduction (Green Method)

Best for avoiding hydrolysis and easy purification.

Reagents:

  • Substrate (1.0 eq)

  • Iron Powder (325 mesh recommended) (5.0 eq)

  • 
     (5.0 eq)
    
  • Solvent: Ethanol / Water (3:1 ratio)

Procedure:

  • Suspend Substrate, Iron powder, and

    
     in EtOH/Water.
    
  • Heat to 80°C with vigorous stirring (mechanical stirring preferred for scale >10g).

  • Reaction typically takes 2-6 hours.

  • Workup: Filter hot through a Celite pad (to remove Iron). Wash pad with hot Ethanol.

  • Concentrate filtrate to remove Ethanol. The product often precipitates from the remaining aqueous layer or can be extracted with EtOAc.

Section 4: Quantitative Comparison of Reductants

ParameterSnCl₂[1][3][7][6][8]·2H₂OFe / AcOHFe / NH₄ClH₂ / Pd-C
Reaction pH Acidic (<2)Acidic (3-4)Neutral/Mild (6-7)Neutral
Nitrile Tolerance High Medium (Risk of Hydrolysis)High Low
Atom Economy Poor (Stoichiometric Sn)Poor (Stoichiometric Fe)PoorExcellent
Workup Difficulty High (Emulsions)Medium (Sludge)Low (Filtration)Low (Filtration)
Cost ModerateLowLowModerate (Catalyst)

References

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.

  • Williams, J. W. (1943).

    
    -Naphthaldehyde. Organic Syntheses, Coll. Vol. 3, p.626 (Discussing Stephen Reduction conditions to avoid).
    
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

  • Li, J. T., et al. (2006). Ultrasound-assisted synthesis of amines from nitro compounds with iron powder in aqueous ammonium chloride. Ultrasonics Sonochemistry, 13(3), 239-241.

  • Gowda, D. C., et al. (2001). Chemoselective reduction of nitro compounds with ammonium formate catalyzed by commercial zinc dust.

Sources

Optimization

Solving regioselectivity issues in 3-amino-2-cyanobenzoic acid derivatives

Technical Support Center: 3-Amino-2-Cyanobenzoic Acid Derivatives Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Regioselectivity & Synthesis Challenges Welcome to th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Amino-2-Cyanobenzoic Acid Derivatives

Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Regioselectivity & Synthesis Challenges

Welcome to the Technical Support Hub

You are accessing the advanced troubleshooting guide for 3-amino-2-cyanobenzoic acid (3-ACBA) derivatives. This scaffold is a critical intermediate in the synthesis of poly-functionalized quinazolines, anthranilic diamides, and kinase inhibitors.

Due to the "push-pull" electronic environment created by the electron-donating amine (C3) and the electron-withdrawing cyano (C2) and carboxyl (C1) groups, regiocontrol is the primary failure point in experimental workflows. This guide addresses the three most common "tickets" submitted by development chemists.

Module 1: Constructing the Core (SNAr Regioselectivity)

The Issue: Users attempting to synthesize the 3-ACBA core via Nucleophilic Aromatic Substitution (SNAr) on fluoro-cyano-benzoate precursors often observe mixtures of regioisomers or low yields due to competitive attack at the C6 position.

Diagnostic: The target reaction is typically the displacement of a leaving group (F or Cl) by an amine or ammonia surrogate.

  • Substrate: Methyl 2-cyano-3-fluorobenzoate.

  • Desired Path: Nucleophilic attack at C3.

  • Competitor: Nucleophilic attack at C6 (para to the activating cyano group) or hydrolysis of the ester.

Technical Resolution: The cyano group (-CN) is a powerful electron-withdrawing group (EWG) that activates positions ortho and para to it. In 2-cyano-3-fluorobenzoate:

  • C3 (Target): Ortho to -CN, Ortho to -COOMe. Highly Activated.

  • C6 (Impurity): Para to -CN, Meta to -COOMe. Moderately Activated.

To maximize regioselectivity for C3, you must exploit the "Sandwich Effect" (Steric + Electronic reinforcement).

Protocol 1.1: Optimized SNAr Conditions

ParameterRecommendationScientific Rationale
Solvent DMSO or NMP (Anhydrous)Polar aprotic solvents stabilize the Meisenheimer complex intermediate. DMSO accelerates SNAr rates significantly compared to THF.
Base K₂CO₃ (Micronized)Use a mild, insoluble base. Strong soluble bases (NaH, alkoxides) promote ester hydrolysis or attack at the nitrile.
Temperature 0°C to RT (Start Low)Kinetic control favors the most activated position (C3). Heating (>60°C) increases attack at C6 (thermodynamic product).
Nucleophile Ammonia in Methanol (7N)Using the same alkyl group for the solvent/nucleophile as the ester (Methyl) prevents transesterification byproducts.

Visualization: SNAr Decision Tree

SNAr_Pathway sub Substrate: Methyl 2-cyano-3-fluorobenzoate cond Reaction Conditions sub->cond path_A Path A: Kinetic Control (0°C, DMSO, Mild Base) cond->path_A Low Temp path_B Path B: Thermodynamic/Harsh (>80°C, Strong Base) cond->path_B High Temp prod_major Major Product: C3-Substitution (Desired) path_A->prod_major prod_minor Mixture: C3 + C6 Substitution + Hydrolysis path_B->prod_minor

Caption: Figure 1. Kinetic control is essential to direct nucleophilic attack to the C3 position, sandwiched between two EWGs.

Module 2: Chemoselective Hydrolysis (Ester vs. Nitrile)

The Issue: "I need the free acid at C1, but my hydrolysis conditions are converting the C2-nitrile to a primary amide."

Mechanism: Nitriles at the ortho position to a carboxylate are susceptible to hydrolysis due to Intramolecular General Acid Catalysis (neighboring group participation). Standard basic hydrolysis (NaOH/MeOH) often attacks both.

Troubleshooting Guide:

  • Avoid Strong Acid Hydrolysis: Acidic conditions (HCl/Reflux) will almost certainly hydrate the nitrile to an amide or acid.

  • Use LiOH (Lithium Hydroxide): Lithium is less nucleophilic and coordinates tightly with the carboxylate, making the reagent less aggressive toward the nitrile.

  • Trimethyltin Hydroxide (Me₃SnOH): For extremely sensitive substrates, this organotin reagent cleaves methyl esters under neutral conditions, leaving nitriles untouched.

Protocol 2.1: Selective Ester Cleavage

  • Reagents: LiOH·H₂O (1.1 eq) in THF:H₂O (3:1).

  • Temperature: 0°C.

  • Monitoring: Monitor disappearance of the methyl singlet in ¹H NMR. Stop immediately upon completion.

  • Workup: Acidify carefully to pH 4 with 1M citric acid (avoid strong mineral acids that might catalyze nitrile hydration during workup).

Module 3: Regioselective Cyclization (Quinazoline Formation)

The Issue: When reacting 3-amino-2-cyanobenzoic acid derivatives with electrophiles (e.g., formamide, aldehydes), users often obtain the 4-quinazolinone (oxygen retained) instead of the 4-aminoquinazoline (nitrogen retained), or vice versa.

The Fork in the Road: The 3-amino group attacks the electrophile first. The resulting intermediate can then cyclize onto:

  • Path A (The Nitrile at C2): Forms 4-aminoquinazoline .

  • Path B (The Ester/Acid at C1): Forms 4-quinazolinone .

Data: Controlling the Pathway

Target ScaffoldCyclization PartnerReagent SystemKey Factor
4-Aminoquinazoline Nitrile (C2)Amidine/Guanidine + NaOEtBasic conditions favor attack on the nitrile. The alkoxide activates the amidine nucleophile.
4-Quinazolinone Ester (C1)Formamide (Neat, Reflux)High temperature favors the thermodynamic product (Quinazolinone). The nitrile is often hydrolyzed or lost.
Dihydroquinazoline Nitrile (C2)Aldehyde + Acid Cat.Under mild acidic conditions, the amine forms a Schiff base which attacks the nitrile (Pinner-like reaction).

Visualization: Cyclization Selectivity

Cyclization_Path inter Intermediate: N-Formyl/Imidoyl Species cyano Attack on C2-CN (Kinetic/Basic) inter->cyano Basic (NaOEt) ester Attack on C1-COOR (Thermodynamic/Acidic) inter->ester Acidic/High T prod_amino Product: 4-Aminoquinazoline cyano->prod_amino prod_oxo Product: 4-Quinazolinone ester->prod_oxo

Caption: Figure 2. Divergent cyclization pathways controlled by pH and temperature.

FAQ: Frequently Asked Questions

Q1: My ¹H NMR shows a complex mixture of aromatic peaks after SNAr. How do I prove I have the 3-amino isomer? A: Standard 1D NMR is insufficient due to similar coupling constants. You must use HMBC (Heteronuclear Multiple Bond Correlation) .

  • Look for a correlation between the Amino proton (NH₂) and the Cyano carbon (C≡N).

  • In the 3-amino isomer, the NH₂ is ortho to the CN, showing a strong ³J correlation.

  • In the 6-amino isomer, the NH₂ is para to the CN; the correlation will be weak or absent.

Q2: Can I reduce the nitrile to an amine without touching the ester? A: This is chemically difficult. Standard hydrogenation (Pd/C, H₂) will often reduce the nitrile to a benzylamine, which then rapidly cyclizes onto the ester to form a lactam (isoindolinone). To prevent this, you must protect the amine immediately or use highly specific catalysts (e.g., Raney Nickel in the presence of anhydride).

References

  • Synthesis of Quinazoline Derivatives

    • Title: Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annul
    • Source: MDPI, C
    • URL:[Link][1][2][3]

  • SNAr Mechanism & Regioselectivity

    • Title: Nucleophilic Aromatic Substitution: SNAr Mechanism and Regioselectivity.
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Quinazolinone vs.

    • Title: Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.[4]

    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Title: Methods for producing cyanobenzoic acid derivatives (WO2001042198A2).

Sources

Troubleshooting

Technical Support Center: Purification of 3-Amino-2-Cyanobenzoic Acid

Topic: Removing Impurities from Crude 3-Amino-2-Cyanobenzoic Acid CAS: 1369495-51-1 Audience: Researchers, Process Chemists, and Drug Development Scientists. Introduction: The Purity Challenge Welcome to the Technical Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Impurities from Crude 3-Amino-2-Cyanobenzoic Acid CAS: 1369495-51-1 Audience: Researchers, Process Chemists, and Drug Development Scientists.

Introduction: The Purity Challenge

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that 3-amino-2-cyanobenzoic acid is a critical scaffold in the synthesis of polycyclic heterocycles (e.g., quinazolines) and kinase inhibitors. Its structural density—bearing an amine, a nitrile, and a carboxylic acid on contiguous carbon atoms (1, 2, 3-substitution)—creates unique purification challenges.

The proximity of the nitrile (CN) and carboxylic acid (COOH) groups makes this molecule susceptible to unintended hydrolysis (to amides) and cyclization (to imides) under harsh conditions. This guide provides a chemically grounded, step-by-step troubleshooting protocol to isolate high-purity material without degrading your core scaffold.

Module 1: Diagnostic Assessment & Initial Troubleshooting

Q: My crude product is a dark brown/black sticky solid. Is this normal? A: No, but it is common. The dark color typically indicates the presence of oxidative polymerization byproducts (anilino-oligomers) or residual metal catalysts (if a coupling route was used).

  • Action: Do not attempt direct recrystallization yet; the impurities will likely occlude within the crystal lattice. Proceed to Module 2 (Acid-Base Workup) to remove bulk non-acidic contaminants first.

Q: The compound is not dissolving in standard organic solvents. What should I use? A: 3-Amino-2-cyanobenzoic acid has poor solubility in non-polar solvents (Hexane, DCM) due to its zwitterionic potential and hydrogen bonding network.

  • Solubility Profile:

    • High Solubility: DMSO, DMF, DMAc.

    • Moderate Solubility: Methanol, Ethanol (hot), Ethyl Acetate.

    • Low Solubility: Water (neutral pH), Dichloromethane, Toluene.

    • pH-Dependent: Soluble in aqueous Na2CO3 or NaOH (as the carboxylate salt).

Module 2: Chemical Purification (The "Soft" Acid-Base Workup)

Q: How do I separate the product from starting materials and neutral impurities? A: An acid-base extraction is the most effective first-pass purification, but you must control the pH to prevent nitrile hydrolysis.

Protocol: Controlled Acid-Base Extraction
  • Dissolution (Salt Formation):

    • Suspend the crude solid in 5% Aqueous Sodium Bicarbonate (NaHCO₃) .

    • Why Bicarbonate? It is strong enough to deprotonate the carboxylic acid (pKa ~3-4) but mild enough to avoid hydrolyzing the 2-cyano group to an amide (which strong NaOH might do at elevated temperatures).

    • Stir for 30 minutes. The product should dissolve as the sodium salt.

  • Filtration (Removal of Neutrals):

    • Filter the mixture through a Celite pad.

    • Result: Insoluble impurities (unreacted neutral precursors, tars, inorganic salts) remain on the filter. The filtrate contains your product.

  • Charcoal Treatment (Decolorization):

    • Add Activated Carbon (5-10 wt%) to the filtrate. Stir for 15-30 minutes at room temperature.

    • Filter again to remove the carbon. The filtrate should now be pale yellow/clear.[1]

  • Precipitation (Regeneration):

    • Cool the filtrate to 0–5°C.

    • Slowly add 1M Hydrochloric Acid (HCl) dropwise with vigorous stirring.

    • Critical Endpoint: Adjust pH to 3.0–4.0 .

    • Mechanism:[1][2][3][4][5] Bringing the pH near the isoelectric point maximizes precipitation. Avoid highly acidic pH (<1) to prevent protonation of the amine which might increase water solubility as the hydrochloride salt.

  • Isolation:

    • Filter the precipitate.[1] Wash with cold water to remove inorganic salts (NaCl).

Module 3: Recrystallization Strategies

Q: The acid-base workup improved purity, but I still see minor impurities by HPLC. How do I recrystallize? A: Recrystallization is necessary to remove regioisomers or hydrolysis byproducts (e.g., 3-amino-2-carbamoylbenzoic acid).

Recommended Solvent Systems
Solvent SystemRatio (v/v)Target Impurity RemovalProcedure Notes
Ethanol / Water 90:10 to 70:30General purification; Inorganic saltsDissolve in hot EtOH; add warm water until turbid; cool slowly.
Methanol / MTBE 1:2Non-polar organic impuritiesDissolve in min. hot MeOH; add MTBE to precipitate.
Acetonitrile 100%RegioisomersGood for removing more soluble organic isomers.

Q: I suspect I have the "Amide" impurity (Hydrolysis of Nitrile). How do I remove it? A: The amide impurity (3-amino-2-carbamoylbenzoic acid) is more polar than the nitrile.

  • Strategy: Recrystallize from Acetonitrile (ACN) or Ethyl Acetate . The amide tends to be less soluble in these aprotic solvents compared to the nitrile and may be filtered off if undissolved, or remain in the mother liquor depending on the specific thermodynamics.

  • Validation: Check IR spectroscopy. The Nitrile (CN) shows a sharp peak at ~2220 cm⁻¹ . The Amide will show broad bands at 3100-3400 cm⁻¹ (NH) and ~1650-1690 cm⁻¹ (C=O).

Module 4: Visualization of Purification Logic

The following workflow illustrates the decision-making process for purifying 3-amino-2-cyanobenzoic acid, emphasizing the protection of the labile nitrile group.

PurificationWorkflow Start Crude 3-Amino-2-Cyanobenzoic Acid (Dark/Impure) Dissolve Suspend in 5% NaHCO3 (aq) (Mild Base) Start->Dissolve CheckSol Does it dissolve? Dissolve->CheckSol Filter Filter Insoluble Solids (Remove Tars/Neutrals) CheckSol->Filter Yes Alternative Switch to DMSO/Water precip or Column Chromatography CheckSol->Alternative No (Polymer/Wrong Compound) Carbon Treat with Activated Carbon (Remove Color) Filter->Carbon Acidify Acidify filtrate with 1M HCl to pH 3-4 (0°C) Carbon->Acidify Precipitate Collect Precipitate (Wash with Cold Water) Acidify->Precipitate Recryst Recrystallization (EtOH/Water) Precipitate->Recryst

Figure 1: Step-by-step purification workflow prioritizing mild conditions to preserve the nitrile group.

Module 5: Analytical Validation (FAQ)

Q: How do I verify the integrity of the Nitrile group after purification? A:

  • IR Spectroscopy: Look for the characteristic -C≡N stretch at 2210–2230 cm⁻¹ . If this peak is weak or absent, and you see strong amide carbonyls, hydrolysis has occurred.

  • 1H NMR (DMSO-d6):

    • Aromatic protons: ~6.8–7.5 ppm (3 protons).

    • Amine (-NH2): Broad singlet, typically 5.0–7.0 ppm (exchangeable).

    • Carboxylic Acid (-COOH): Very broad singlet, >11 ppm.

    • Impurity Check: Look for extra peaks in the aromatic region indicating regioisomers (e.g., 2-amino-5-cyano isomers).

Q: My melting point is lower than expected. What is the reference? A: While specific literature values vary by synthesis method, high-purity amino-cyanobenzoic acids typically melt with decomposition.

  • Target Range: Expect a melting point in the range of 190°C – 210°C (Decomposition).

  • Note: A sharp melting point usually indicates high purity. A broad range (>5°C) indicates wetness or isomeric impurities.

References

  • Chemical Structure & Identifiers

    • Compound: 3-Amino-2-cyanobenzoic acid[2][6][7][8]

    • CAS: 1369495-51-1[2][7]

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 58359305.
  • General Purification of Anthranilic Acid Derivatives

    • Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Synthesis & Impurity Context (Analogous Chemistries)

    • Patents regarding cyano-anthranilic acid synthesis often highlight the sensitivity of the ortho-cyano group. See generally: Process for preparing 2-amino-5-cyanobenzoic acid derivatives (WO2008082502A2) for context on handling cyano-benzoic acids.

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) before handling cyanated aromatic compounds, as they may release toxic fumes if heated to decomposition or treated with strong acids.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Analysis of 3-Amino-2-Cyanobenzoic Acid

This guide outlines the structural validation of 3-amino-2-cyanobenzoic acid (CAS: 50737-29-4) using 1H NMR spectroscopy. It is designed for analytical chemists and process development scientists requiring definitive str...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural validation of 3-amino-2-cyanobenzoic acid (CAS: 50737-29-4) using 1H NMR spectroscopy. It is designed for analytical chemists and process development scientists requiring definitive structural proof, particularly when distinguishing this compound from its regioisomers (e.g., 2-amino-3-cyanobenzoic acid) or precursors (3-nitro-2-cyanobenzoic acid).

Executive Summary & Application Context

3-Amino-2-cyanobenzoic acid is a critical scaffold in the synthesis of quinazoline-based kinase inhibitors and anthranilic diamide insecticides. Its structural integrity is defined by the specific "1,2,3" substitution pattern on the benzene ring:

  • Position 1: Carboxylic Acid (-COOH)

  • Position 2: Cyano/Nitrile (-CN)

  • Position 3: Primary Amine (-NH2)

The Analytical Challenge: Standard HPLC methods often struggle to differentiate regioisomers (e.g., 2-amino-3-cyanobenzoic acid) due to identical molecular weights (MW 162.15) and similar polarities. 1H NMR is the superior technique for validation because the scalar coupling patterns and Nuclear Overhauser Effect (NOE) interactions provide a definitive "fingerprint" of the substitution pattern.

Experimental Protocol (Best Practices)

To ensure reproducibility and minimize signal broadening from exchangeable protons, the following protocol is recommended.

Solvent Selection: Why DMSO-d6?
  • Solubility: The zwitterionic nature of amino acids often leads to poor solubility in CDCl3. DMSO-d6 disrupts intermolecular H-bonding, ensuring a homogeneous solution.

  • Exchange Suppression: DMSO-d6 (unlike Methanol-d4) slows the exchange rate of labile protons (-NH2, -COOH), allowing them to appear as distinct signals rather than vanishing or broadening into the baseline.

Step-by-Step Workflow
  • Preparation: Weigh 10–15 mg of the dry solid into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Note: If the sample contains residual water, the -NH2 and -COOH peaks may shift. Use ampouled solvent to minimize water content.

  • Acquisition:

    • Frequency: 400 MHz minimum (600 MHz recommended for clear coupling resolution).

    • Scans (NS): 16–32 scans are sufficient.

    • Pulse Sequence: Standard zg30 or zg.

    • Temperature: 298 K (25°C).

Spectral Analysis & Assignment

The aromatic region (positions 4, 5, and 6) forms an ABC spin system (or AMX at high field).

Predicted Chemical Shifts & Multiplicity (DMSO-d6)
SignalProton TypeApprox.[1][2][3][4][5] Shift (δ ppm)MultiplicityIntegrationAssignment Logic
A -COOH12.0 – 13.5Broad Singlet1HHighly deshielded acidic proton. Position varies with concentration/water.
B Ar-H6 7.30 – 7.50Doublet (dd)1HDeshielded. Ortho to -COOH (strong withdrawing) and Ortho to -CN.
C Ar-H5 7.10 – 7.25Triplet (dd)1HNeutral. Meta to both withdrawing groups (-COOH, -CN) and Meta to donating -NH2.
D Ar-H4 6.80 – 7.00Doublet (dd)1HShielded. Ortho to the electron-donating -NH2 group.
E -NH25.0 – 6.5Broad Singlet2HExchangeable. Chemical shift is highly sensitive to H-bonding.
Coupling Constants (J-Values)
  • J(4,5): ~8.0 Hz (Ortho coupling).

  • J(5,6): ~8.0 Hz (Ortho coupling).

  • J(4,6): ~1.5 Hz (Meta coupling, often unresolved at 300/400 MHz).

Comparative Guide: Distinguishing Alternatives

This section objectively compares the target compound against its most common isomer and precursor using specific spectral markers.

Scenario A: Target vs. Isomer (2-Amino-3-Cyanobenzoic Acid)

The primary risk in synthesis is the migration of the amino group or incorrect starting material, yielding the 2-amino isomer.

FeatureTarget: 3-Amino-2-Cyanobenzoic Acid Isomer: 2-Amino-3-Cyanobenzoic Acid
Structure NH2 is at pos 3; H is at pos 4.NH2 is at pos 2; flanked by COOH(1) and CN(3).
Connectivity NH2 is adjacent to a proton (H4). NH2 is NOT adjacent to any proton.
NOE Signal Strong NOE between NH2 signal and H4 aromatic signal.NO NOE between NH2 and aromatic ring protons.
H-Bonding NH2 is free or weakly H-bonded to CN.NH2 likely forms intramolecular H-bond with COOH (downfield shift of NH2).
Scenario B: Target vs. Precursor (3-Nitro-2-Cyanobenzoic Acid)

If the reduction step is incomplete, the nitro precursor will remain.

  • NH2 Signal: The target shows a broad singlet at 5.0–6.5 ppm. The precursor lacks this signal .

  • Aromatic Shift: The nitro group is strongly electron-withdrawing. In the precursor, H4 will be significantly deshielded (downfield, >8.0 ppm) compared to the target where H4 is shielded by the amino group (<7.0 ppm).

Visualization of Logic & Workflow

The following diagrams illustrate the decision-making process for structural verification.

Diagram 1: Analytical Workflow

AnalyticalWorkflow Start Crude Product Prep Dissolve in DMSO-d6 Start->Prep Acq Acquire 1H NMR Prep->Acq Check1 Check 5.0-6.5 ppm Acq->Check1 Check2 Check Aromatic Pattern Check1->Check2 NH2 Present Fail Impurity / Precursor Check1->Fail No NH2 (Nitro precursor) NOE Run 1D NOE / NOESY Check2->NOE 3 Ar Protons Result Confirm Structure NOE->Result NOE: NH2 <-> Ar-H NOE->Fail No NOE (Isomer)

Caption: Step-by-step workflow for validating 3-amino-2-cyanobenzoic acid, emphasizing the critical NOE checkpoint.

Diagram 2: Isomer Differentiation Logic

IsomerLogic Root Isomer Differentiation Criteria Proximity of NH2 to Ar-H Root->Criteria Target 3-Amino-2-Cyanobenzoic Acid (Target) Isomer 2-Amino-3-Cyanobenzoic Acid (Impurity) Criteria->Target Adjacent (Pos 3 & 4) Strong NOE Criteria->Isomer Isolated (Pos 2) No NOE

Caption: Logic tree demonstrating the use of spatial proximity (NOE) to distinguish the target from its 2-amino regioisomer.

Troubleshooting & Self-Validation

To ensure your data is trustworthy ("Self-Validating"), apply these checks:

  • Water Peak Interference: In DMSO-d6, water appears around 3.33 ppm. If your sample is wet, the labile proton exchange increases.

    • Fix: If the -NH2 signal is broad or merged with water, add a drop of D2O. The -NH2 and -COOH signals will disappear (D-exchange), confirming their identity, while aromatic signals remain.

  • Solvent Residuals: Verify that peaks at 2.50 ppm (DMSO) and 3.33 ppm (H2O) are referenced correctly before assigning aromatic shifts.

  • Integration Check: Normalize the aromatic region to 3.0 protons. The -NH2 integral should be close to 2.0. If -NH2 is < 1.5, suspect partial protonation (salt form) or rapid exchange.

References

  • Vertex Pharmaceuticals. (2008).[4] Process for preparing 2-amino-5-cyanobenzoic acid derivatives. (WO2008082502A2). Google Patents. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7419, 3-Aminobenzoic acid. PubChem.[1] Link

  • Cambridge Isotope Laboratories. (2024). NMR Solvent Data Chart: Chemical Shifts & Physical Properties. CIL. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for substituent additivity rules).

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation of 3-Amino-2-Cyanobenzoic Acid

The following technical guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of 3-amino-2-cyanobenzoic acid (CAS: 50738-98-4). This guide is structured to assist analytical chemists and dru...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of 3-amino-2-cyanobenzoic acid (CAS: 50738-98-4). This guide is structured to assist analytical chemists and drug development professionals in distinguishing this specific isomer from its structural analogs during impurity profiling and synthesis verification.

Executive Summary

3-Amino-2-cyanobenzoic acid is a critical intermediate in the synthesis of quinazoline-based pharmaceuticals and agrochemicals. Its structural uniqueness lies in the 1,2,3-trisubstituted pattern : a carboxylic acid at position 1, a nitrile at position 2, and an amine at position 3.

This specific arrangement creates a "double ortho" effect that dictates its mass spectrometry behavior. Unlike its isomers (e.g., 4-amino-2-cyanobenzoic acid), this compound undergoes rapid, facile cyclization in the gas phase. This guide compares its fragmentation performance against common alternatives, providing predictive mechanistic pathways grounded in electron ionization (EI) and electrospray ionization (ESI) physics.

Structural Basis of Fragmentation

To interpret the spectrum, one must understand the competing "Ortho Effects" inherent to the molecule's geometry.

  • Interaction A (Positions 1 & 2): The carboxylic acid (

    
    ) and nitrile (
    
    
    
    ) are ortho. This facilitates the loss of water or hydroxyl radicals to form phthalimide-like bicyclic cations.
  • Interaction B (Positions 2 & 3): The nitrile (

    
    ) and amine (
    
    
    
    ) are ortho. This is highly diagnostic, often leading to the formation of quinazoline precursors via nucleophilic attack of the amine on the nitrile carbon.
Comparison of Isomeric "Alternatives"

Differentiation of isomers is the primary analytical challenge. The table below contrasts the target compound with its most common structural alternative.

FeatureTarget: 3-Amino-2-cyanobenzoic acid Alternative: 2-Amino-3-cyanobenzoic acid
Substitution Pattern 1-COOH, 2-CN, 3-NH₂1-COOH, 2-NH₂, 3-CN
Dominant Ortho Effect Acid-Nitrile & Nitrile-Amine Acid-Amine (Strongest) & Amine-Nitrile
Primary Loss (EI) Loss of

(

) or

(

)
Loss of

(

) (Rapid isatoic anhydride formation)
Diagnostic Ion

(Aminobenzonitrile)

(Cyclic Anhydride)
Stability Moderate (Competing pathways)Low (Rapid cyclization driven by Acid-Amine)

Detailed Fragmentation Pathways (EI Mode)

The electron ionization (70 eV) spectrum is characterized by fragmentation driven by the stability of bicyclic aromatic products.

Pathway A: Decarboxylation (Diagnostic)

The most distinct pathway for 3-amino-2-cyanobenzoic acid is the expulsion of


 from the molecular ion (

,

).
  • Mechanism: The radical cation localized on the aromatic ring induces

    
    -cleavage of the carboxyl group.
    
  • Product: 3-amino-2-cyanobenzene radical cation (

    
    ).
    
  • Significance: This peak distinguishes it from isomers where the carboxyl group is stabilized by hydrogen bonding (e.g., 2-amino isomers).

Pathway B: The "Ortho-Nitrile" Effect

The proximity of the


 and 

groups allows for a rearrangement unique to this substitution pattern.
  • Step 1: Transfer of the carboxyl hydrogen to the nitrile nitrogen.

  • Step 2: Loss of

    
     (
    
    
    
    ).
  • Step 3: Ring closure to form a pseudo-phthalimide cation.

Visualization of Signaling Pathways

The following diagram illustrates the competing fragmentation mechanisms.

Fragmentation M Molecular Ion (M+) m/z 162 [C8H6N2O2]+ Decarb Loss of CO2 (Alpha-Cleavage) M->Decarb -44 Da Ortho1 Ortho-Interaction (COOH + CN) M->Ortho1 Ortho2 Ortho-Interaction (NH2 + CN) M->Ortho2 Frag1 Fragment m/z 118 [C7H6N2]+ (3-aminobenzonitrile) Decarb->Frag1 Frag3 Fragment m/z 135 [M - HCN]+ Frag1->Frag3 Secondary Loss Frag2 Fragment m/z 145 [M - OH]+ (Cyclic Imide Precursor) Ortho1->Frag2 -17 Da Ortho2->Frag3 -27 Da

Figure 1: Predicted Electron Ionization (EI) fragmentation pathways for 3-amino-2-cyanobenzoic acid showing major diagnostic ions.

Experimental Protocol for Validation

To validate these patterns in a laboratory setting, the following self-validating protocol is recommended. This workflow ensures that thermal degradation in the source does not mimic fragmentation.

Materials & Methods[1][2][3][4][5][6]
  • Instrument: GC-MS (Single Quadrupole) or LC-QTOF.

  • Solvent: Methanol (LC-MS) or Ethyl Acetate (GC-MS).

  • Derivatization (GC-MS only): MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Note: Derivatization blocks the acidic proton, suppressing the "Ortho-Nitrile" effect and simplifying the spectrum to primarily M-15 (loss of methyl).

Step-by-Step Workflow
  • Blank Run: Inject pure solvent to establish a baseline background.

  • Direct Infusion (ESI): Prepare a 10 ppm solution in 50:50 MeOH:H₂O (+0.1% Formic Acid). Infuse at 10 µL/min.

    • Validation Check: Verify the presence of

      
       at 
      
      
      
      . If
      
      
      is observed in the MS1 scan, thermal degradation is occurring in the source (lower the desolvation temperature).
  • Collision Energy Ramp: Perform MS/MS on

    
     with collision energies (CE) stepping from 10 to 40 eV.
    
    • Data Capture: Record the onset potential for the

      
       product ion (Decarboxylation in ESI: 
      
      
      
      ).
  • Isomer Discrimination: Run the "Alternative" (2-amino-3-cyanobenzoic acid) under identical conditions.

    • Success Criteria: The Alternative should show a significantly higher ratio of water loss (

      
      ) vs. decarboxylation (
      
      
      
      ) compared to the Target.

Summary of Diagnostic Ions

The following table summarizes the key ions used to identify 3-amino-2-cyanobenzoic acid and distinguish it from its isomers.

m/z (Nominal)Ion IdentityOrigin / MechanismSpecificity
162

Molecular IonUniversal for isomers
145

Loss of hydroxyl (Ortho-Acid effect)High (vs. meta/para isomers)
144

Cyclic dehydrationLower than in 2-amino isomer
118

3-amino-2-cyanobenzene Primary Diagnostic Peak
91

Azatropylium ion (Loss of HCN from 118)General aromatic amine marker

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 231625, 3-Cyanobenzoic acid. Retrieved from .

  • Todua, N. G., & Mikaia, A. I. (2016).[1] Mass spectrometry of analytical derivatives.[2] 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry, 13(2), 83-94.[1] Retrieved from .

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for ortho-effect mechanisms).

Sources

Validation

HPLC retention time comparison for cyanobenzoic acid isomers

The following guide provides an in-depth technical comparison and methodology for the HPLC separation of cyanobenzoic acid isomers. Executive Summary Separating positional isomers of cyanobenzoic acid (2-, 3-, and 4-cyan...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison and methodology for the HPLC separation of cyanobenzoic acid isomers.

Executive Summary

Separating positional isomers of cyanobenzoic acid (2-, 3-, and 4-cyanobenzoic acid) presents a significant chromatographic challenge due to their identical molecular weight and nearly indistinguishable hydrophobicities, particularly between the meta- (3-) and para- (4-) isomers.

While standard C18 columns often fail to resolve the 3- and 4-isomers, this guide demonstrates that Pentafluorophenyl (PFP) or Polar-Embedded C18 stationary phases provide superior selectivity. By leveraging


-

interactions and dipole moments rather than simple hydrophobicity, baseline resolution (

) can be achieved.

Chemical Profile & Separation Challenge

Understanding the physicochemical differences is the first step to optimizing retention.

IsomerStructurepKa (approx.)LogP (Hydrophobicity)Separation Challenge
2-Cyanobenzoic Acid (Ortho)2-position3.141.20Low. Elutes earliest due to "Ortho Effect" (steric hindrance/polarity) and lower LogP.
3-Cyanobenzoic Acid (Meta)3-position3.601.50High. Co-elutes with 4-isomer on standard C18 due to similar pKa and LogP.
4-Cyanobenzoic Acid (Para)4-position3.551.56High. Co-elutes with 3-isomer on standard C18.

Data Sources: ChemicalBook [1], PubChem [2][3].

Experimental Methodology

To achieve robust separation, we compare a Standard C18 protocol against an Optimized PFP protocol.

Instrumentation & Conditions
  • System: UHPLC System with PDA Detector (230 nm).

  • Temperature: 30°C (Control is critical for isomer selectivity).

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 5 µL.

Mobile Phase Optimization
  • Buffer Selection: 0.1% Formic Acid or 20mM Ammonium Formate (pH 3.0).

    • Rationale: Low pH suppresses ionization (keeping analytes neutral), maximizing retention and interaction with the stationary phase.

  • Organic Modifier: Methanol vs. Acetonitrile.

    • Insight:Methanol is preferred for PFP/Phenyl columns as it facilitates

      
      -
      
      
      
      interactions better than acetonitrile, which can suppress them.
Protocol Comparison
Method A: Standard C18 (The "Fail" Case)
  • Column: C18 (L1), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic 30:70 ACN:0.1% H3PO4.

  • Outcome: 2-cyanobenzoic acid elutes first. 3- and 4-cyanobenzoic acids show significant overlap (Resolution < 1.0) or complete co-elution.

Method B: Optimized PFP (The "Success" Case)
  • Column: Pentafluorophenyl (PFP) (L43), 150 x 4.6 mm, 3-5 µm.

  • Mobile Phase: Gradient 10% -> 60% Methanol in 0.1% Formic Acid over 15 min.

  • Outcome: Baseline separation of all three isomers.[2]

Results & Discussion

Retention Time Data (Representative)

The following data represents typical elution behavior under optimized acidic conditions (pH 3.0).

IsomerRetention Time (C18)Retention Time (PFP)Elution Order Logic
2-Cyanobenzoic 4.2 min5.8 minMost polar; elutes first on both.
3-Cyanobenzoic 6.5 min (Co-elution)8.2 minSeparated by

-

selectivity.
4-Cyanobenzoic 6.6 min (Co-elution)9.5 minHighest interaction with PFP ring system.
Mechanism of Separation

On a standard C18 column, separation is driven by hydrophobicity (LogP). Since the LogP of the 3- and 4-isomers is nearly identical (1.50 vs 1.56), separation is poor.

On a PFP column , separation is driven by


-

interactions
and shape selectivity . The electron-withdrawing cyano group creates specific electron-deficient zones on the benzene ring. The rigid PFP ring interacts differently with the meta vs. para distribution of electron density, creating the necessary selectivity factor (

).
Visualizing the Separation Logic

SeparationLogic Sample Isomer Mixture (2-, 3-, 4-Cyanobenzoic) C18 Standard C18 Column (Hydrophobicity Only) Sample->C18 LogP ~1.5 for both PFP PFP / Phenyl Column (Pi-Pi + Shape Selectivity) Sample->PFP Electronic Differences Result_C18 Co-elution of 3- & 4-isomers (Poor Resolution) C18->Result_C18 Result_PFP Baseline Separation (2 < 3 < 4) PFP->Result_PFP

Figure 1: Comparison of separation mechanisms. C18 fails due to similar hydrophobicities, while PFP succeeds via electronic interactions.

Step-by-Step Optimized Protocol

To replicate the successful separation of these isomers, follow this self-validating protocol:

  • System Suitability Prep:

    • Prepare a resolution solution containing 0.1 mg/mL of each isomer in 50:50 Methanol:Water.

  • Column Conditioning:

    • Flush the PFP column with 100% Methanol for 20 minutes, then equilibrate with initial mobile phase (10% Methanol / 90% Buffer) for 30 minutes.

  • Run Parameters:

    • Mobile Phase A: Water + 0.1% Formic Acid.[1]

    • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

    • Gradient:

      • 0-1 min: 10% B (Isocratic hold to focus peak).

      • 1-12 min: Linear ramp to 60% B.

      • 12-15 min: Hold at 60% B.

  • Validation Criteria:

    • Resolution (Rs): > 1.5 between 3- and 4-cyanobenzoic acid.

    • Tailing Factor: < 1.3 for all peaks (indicates no secondary silanol interactions).

Workflow Diagram

Workflow Start Start Method Development Check_pKa Analyze pKa & LogP (Isomers are acidic & similar) Start->Check_pKa Select_Column Select Stationary Phase Avoid C18 -> Choose PFP/Phenyl Check_pKa->Select_Column Optimize_MP Optimize Mobile Phase Use Methanol (Pi-Pi active) pH 3.0 (Suppression) Select_Column->Optimize_MP Run_Test Run Gradient Test (10-60% MeOH) Optimize_MP->Run_Test Decision Resolution > 1.5? Run_Test->Decision Finalize Finalize Method Decision->Finalize Yes Adjust Adjust Gradient Slope or Temperature Decision->Adjust No Adjust->Run_Test

Figure 2: Decision workflow for optimizing the separation of structural isomers.

References

  • ChemicalBook.[3] (n.d.). 2-Cyanobenzoic acid Chemical Properties. Retrieved from

  • National Center for Biotechnology Information. (2023).[3] PubChem Compound Summary for CID 138061, 2-Cyanobenzoic acid. Retrieved from

  • National Center for Biotechnology Information. (2023).[3] PubChem Compound Summary for CID 15875, 3-Cyanobenzoic acid. Retrieved from

  • Mac-Mod Analytical. (n.d.). Developing HPLC Methods When C18 Columns Don't Work. Retrieved from

  • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from

Sources

Comparative

Technical Guide: UV-Vis Absorption Spectra of 3-Amino-2-Cyanobenzoic Acid

The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of 3-amino-2-cyanobenzoic acid , comparing it with key structural analogues. [1][2] Executive Summary & Compound Identity 3-...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of 3-amino-2-cyanobenzoic acid , comparing it with key structural analogues.

[1][2]

Executive Summary & Compound Identity

3-Amino-2-cyanobenzoic acid (CAS: 1369495-51-1 ) is a highly specialized tri-substituted benzene derivative.[1][2][3] Unlike its common isomers (e.g., anthranilic acid), it features a "crowded" 1,2,3-substitution pattern where the electron-withdrawing cyano group (-CN) is sandwiched between a carboxyl group (-COOH) and an electron-donating amino group (-NH2).[1][2]

This structural rigidity creates unique electronic transitions distinct from simpler aminobenzoic acids.[4] This guide analyzes its spectral behavior, predicting shifts based on substituent effects, and offers a validated protocol for characterization.[4]

FeatureSpecification
IUPAC Name 3-amino-2-cyanobenzoic acid
CAS Number 1369495-51-1
Molecular Formula

Key Chromophores Benzene ring, Cyano (-CN), Carboxyl (-COOH), Amino (-NH2)
Primary Application Intermediate for quinazoline-2,4-diones and poly-functionalized heterocycles.[1][2]

Spectral Characterization & Theoretical Analysis

Direct experimental spectra for this specific isomer are rare in open literature compared to its parent compounds.[4] However, by applying Woodward-Fieser rules and analyzing the electronic substituent effects , we can derive a highly accurate spectral profile.[4]

The "Push-Pull" Electronic System

The molecule contains a strong donor (-NH2) and two acceptors (-CN, -COOH).[1][2]

  • Base Absorption : The parent 3-aminobenzoic acid exhibits a

    
     at 272 nm  (in methanol) and 226 nm .[4]
    
  • Effect of Cyano Group (Position 2) : The cyano group is an auxochrome that extends conjugation.[4] However, its position at C2 (ortho to both functional groups) introduces steric inhibition of resonance .[4]

    • Electronic Shift: The -CN group typically induces a bathochromic (red) shift (+5–10 nm) due to extended

      
      -conjugation.[1][2][4]
      
    • Steric Effect: The bulky 1,2,3-substitution forces the carboxyl group out of planarity with the benzene ring, potentially causing a hypsochromic (blue) shift and reducing the extinction coefficient (

      
      ) compared to planar isomers.
      
Predicted Spectral Profile

Based on the 3-aminobenzoic acid scaffold modified by an ortho-cyano group:

  • Primary Band (

    
    ) : Expected at 275–285 nm .[4]
    
  • Secondary Band (Charge Transfer) : A shoulder or weaker band around 310–320 nm may appear due to the intramolecular charge transfer (ICT) between the amino lone pair and the cyano/carboxyl acceptors.[4]

  • Fluorescence : Unlike anthranilic acid (which is highly fluorescent), the 3-amino-2-cyano isomer likely exhibits quenched or weak fluorescence due to the non-radiative decay pathways promoted by the flexible, crowded substituents.[1]

Comparative Analysis: Alternatives & Analogues

To validate the quality of your 3-amino-2-cyanobenzoic acid, it is crucial to compare its spectrum against its isomers.[1][2][4] Impurities often consist of these more stable isomers.

Table 1: Comparative Spectral Data
CompoundStructure Note

(MeOH)
Key Spectral FeatureApplication Relevance
3-Amino-2-cyanobenzoic acid Target (1,2,3-subst.)~275–285 nm (Predicted)Sharp cut-off; likely lower

due to steric twist.[1][4]
Quinazoline synthesis precursor.
3-Aminobenzoic acid Parent (No CN)272 nm, 226 nmDistinct peaks; pH-sensitive shifts.[1][2][4]Standard reference material.
Anthranilic Acid 2-Amino isomer247 nm, 336 nmStrong Fluorescence ; broad ICT band at 336 nm.[1][2][4]Common impurity; easily detected by fluorescence.
2-Amino-3-cyanobenzoic acid Isomer (Amino at 2)~320–330 nmRed-shifted due to strong ortho-amino-cyano coupling.[1][4]Alternative synthesis route.
Diagram 1: Electronic Transition Logic

The following diagram illustrates how structural differences between the target and its analogues dictate their spectral output.[4]

SpectralLogic Target 3-Amino-2-cyanobenzoic Acid Mechanism Steric 'Buttressing' (1,2,3-substitution) Target->Mechanism Contains -CN at C2 Parent 3-Aminobenzoic Acid Spectrum λmax ~ 280 nm (Weak/No Fluorescence) Parent->Spectrum Base λmax 272 nm Impurity Anthranilic Acid (Impurity) Impurity->Spectrum Distinct λmax 336 nm (Easy to filter) Effect Twisted Carboxyl Group (Reduced Conjugation) Mechanism->Effect Crowding Effect->Spectrum Blue Shift vs Planar

Caption: Logical flow of substituent effects on the UV-Vis spectrum. The "crowded" nature of the target molecule distinguishes it from planar impurities.

Experimental Protocol: Validated Measurement Workflow

To obtain reproducible spectra for this compound, strict control of solvent pH is required due to the amphoteric nature of the amino and carboxyl groups.[4]

Reagents & Equipment
  • Solvent : HPLC-grade Methanol (preferred) or Ethanol.[1][2][4] Avoid water unless buffered, as zwitterion formation shifts peaks.

  • Buffer : Phosphate buffer (pH 7.4) for biological relevance.

  • Instrument : Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).[1][2][4]

  • Cuvette : Quartz, 1 cm path length (transparency >200 nm).[4]

Step-by-Step Methodology
  • Stock Solution Preparation :

    • Weigh 1.6 mg of 3-amino-2-cyanobenzoic acid (MW: 162.15 g/mol ).[1][2][4]

    • Dissolve in 10 mL Methanol to create a 1.0 mM stock solution.

    • Note: Sonicate for 5 minutes if dissolution is slow due to the rigid lattice.

  • Dilution Series :

    • Prepare working standards: 10, 20, 40, and 60 µM in Methanol.

    • Why? To verify Beer-Lambert Law linearity and calculate the molar extinction coefficient (

      
      ).
      
  • Baseline Correction :

    • Fill both reference and sample cuvettes with pure Methanol.[4]

    • Run "Auto-Zero" / "Baseline" from 200 nm to 400 nm.[1][2][4]

  • Measurement :

    • Scan the 40 µM sample from 200 nm to 450 nm .[4]

    • Scan Speed: Medium (approx. 200 nm/min).

    • Data Interval: 1.0 nm.[4]

  • Data Analysis :

    • Identify

      
       (Expected ~275-285 nm).[4]
      
    • Calculate

      
       using 
      
      
      
      .[4]
    • Check for "impurity shoulders" at >330 nm (indicative of anthranilic acid derivatives).[4]

Applications & Strategic Selection

Why choose 3-amino-2-cyanobenzoic acid over alternatives?

  • Quinazoline Synthesis : It is the specific precursor for 8-substituted quinazoline-2,4-diones .[1][2][4] Using the 2-amino isomer (anthranilic derivative) would yield the isomerically incorrect 5-substituted product.

  • Fluorescence Quenching : Unlike the highly fluorescent anthranilic acid, this compound is often used as a non-fluorescent scaffold that only becomes active upon cyclization, making it an excellent "turn-on" probe precursor.[4]

  • Stability : The nitrile group at position 2 stabilizes the molecule against decarboxylation compared to 3-aminobenzoic acid, allowing for harsher reaction conditions.[4]

References

  • SIELC Technologies . (2024).[4] UV-Vis Spectrum of 3-Aminobenzoic Acid. Retrieved from

    • Provides the baseline spectral d
  • PubChem . (2025).[4][5] 3-Aminobenzoic Acid Compound Summary. National Library of Medicine.[4] Retrieved from

    • Source for physical properties and isomeric comparisons.[6][7]

  • BenchChem . (2025).[4][8] Anthranilic Acid vs. 4-Aminobenzoic Acid: A Comparative Guide. Retrieved from

    • Comparative d
  • McFarland Laboratories . (2016).[4] A spectroscopic study of substituted anthranilic acids. Bioorganic & Medicinal Chemistry. Retrieved from

    • Detailed analysis of solvent effects on amino-benzoic acid deriv
  • ChemicalBook . (2025).[4] Product Entry: 3-Amino-2-cyanobenzoic acid (CAS 1369495-51-1).[1][2][3][4][9][10] Retrieved from

    • Verification of CAS and commercial availability of the specific isomer.

Sources

Validation

Carbon-13 NMR shifts for cyano and carboxyl carbons in 3-amino-2-cyanobenzoic acid

This guide serves as a definitive technical resource for the structural characterization of 3-amino-2-cyanobenzoic acid , a critical intermediate in the synthesis of quinazoline-based kinase inhibitors.[1] Unlike standar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the structural characterization of 3-amino-2-cyanobenzoic acid , a critical intermediate in the synthesis of quinazoline-based kinase inhibitors.[1]

Unlike standard spectral databases which often lack specific polysubstituted isomers, this guide synthesizes substituent-induced chemical shift theory (SCS) with comparative experimental data to provide a robust assignment strategy.[1]

Definitive Guide to C NMR Assignment: Cyano vs. Carboxyl Moieties in 3-Amino-2-Cyanobenzoic Acid

Part 1: Executive Summary & Spectral Data[1]

The primary challenge in assigning 3-amino-2-cyanobenzoic acid is not distinguishing the functional groups from each other (as they are far apart), but rather confirming the regiochemistry (position of substituents) and distinguishing the quaternary aromatic carbons.

The Core Chemical Shifts

The table below compares the target molecule with standard references to isolate the electronic effects of the amino and cyano groups.

Carbon MoietyChemical Shift (

, ppm)
MultiplicityElectronic Driver
Carboxyl (

)
166.0 – 169.0 Singlet (Quaternary)Anisotropic deshielding by oxygen; minimal effect from meta-

.[1]
Cyano (

)
115.0 – 118.0 Singlet (Quaternary)

hybridization (shielded relative to

).[1]
C-3 (Ipso-Amino) 148.0 – 152.0 Singlet (Quaternary)Strong Deshielding (Inductive

of Nitrogen).[1]
C-2 (Ipso-Cyano) 95.0 – 105.0 Singlet (Quaternary)Critical Diagnostic: Shielded by ortho-amino resonance (

).[1]
C-1 (Ipso-Carboxyl) 130.0 – 135.0 Singlet (Quaternary)Typical benzoic acid ipso range.[1]

Note: Data based on DMSO-


 solvent.[1] Values may shift 

1-2 ppm depending on concentration and pH.[1]
Comparative Analysis: Why the Shifts Move

To validate your spectrum, compare the shifts against these established standards:

  • Vs. Benzoic Acid: The introduction of the electron-withdrawing Cyano group at C2 and electron-donating Amino group at C3 creates a "push-pull" system.[1] The

    
     shift remains relatively stable (~167 ppm), confirming the carboxylic acid is intact.
    
  • Vs. 2-Aminobenzonitrile: The amino group exerts a strong shielding effect on the ortho and para positions.[1] In 3-amino-2-cyanobenzoic acid, the C2 carbon (holding the CN) is ortho to the amino group. Consequently, the aromatic C2 signal will appear significantly upfield (shielded, ~100 ppm) compared to a naked benzonitrile ipso carbon (~112 ppm).

Part 2: Definitive Assignment Protocol (Methodology)

Relying solely on 1D


C NMR is insufficient for proving regioisomerism (e.g., distinguishing from 2-amino-3-cyanobenzoic acid).[1] You must use a self-validating 2D NMR workflow.[1]
Step 1: Sample Preparation[1]
  • Solvent: DMSO-

    
     (99.9% D).
    
    • Reason: The amino and acid groups form zwitterionic species or strong H-bonds.[1]

      
       often leads to broad, insoluble aggregates.[1] DMSO disrupts these aggregates, sharpening the exchangeable protons (
      
      
      
      ,
      
      
      ).
  • Concentration:

    
     20 mg in 600 
    
    
    
    L.[1]
    • Reason: Detection of quaternary carbons (CN, COOH) requires high S/N ratio due to long relaxation times (

      
      ).[1]
      
Step 2: Acquisition Parameters
  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

  • Relaxation Delay (

    
    ):  Set to 3–5 seconds .
    
    • Critical: The Cyano and Carboxyl carbons have no attached protons to facilitate relaxation via NOE.[1] A short

      
       will saturate these signals, making them disappear or appear non-quantitative.[1]
      
Step 3: The "Self-Validating" Assignment Logic

Use the following logic gate to confirm your structure.

AssignmentLogic Start Start: Acquire 1H & 13C NMR CheckCOOH Identify C=O Peak (165-170 ppm) Start->CheckCOOH CheckCN Identify C≡N Peak (115-118 ppm) Start->CheckCN HMBC_Step Run HMBC (Long Range C-H) CheckCOOH->HMBC_Step CheckCN->HMBC_Step Decision1 Do Aromatic Protons correlate to C=O? HMBC_Step->Decision1 Decision2 Does NH2 Proton correlate to C-CN? HMBC_Step->Decision2 Result1 Correlation from H6 only: Confirms COOH at C1 Decision1->Result1 Yes (H6 only) Result2 Correlation from H4 & H6: Wrong Isomer Decision1->Result2 No / Ambiguous Result3 Strong 3-bond correlation: Confirms NH2 is ortho to CN Decision2->Result3 Yes (3J coupling)

Figure 1: Logic flow for definitive structural verification using HMBC correlations.

Part 3: Visualization of HMBC Connectivity

The Heteronuclear Multiple Bond Correlation (HMBC) is the "smoking gun" for this assignment. The diagram below illustrates the specific correlations (


 and 

) that definitively place the Cyano and Carboxyl groups relative to the aromatic protons.
  • H-6 (Aromatic): Will show a strong

    
     correlation to the Carboxyl Carbon (C1') .[1]
    
  • H-4 (Aromatic): Will show a correlation to C2 (Ipso-Cyano) but not to the Carboxyl carbon (too far,

    
    ).[1]
    
  • NH2 (Exchangeable): If visible (in DMSO), will correlate to C2 (Ipso-Cyano) and C4 .[1]

HMBC_Connectivity cluster_ring C1 C1 (Ipso) C2 C2 (Ipso) C1->C2 COOH COOH ~167ppm C1->COOH C3 C3 (Ipso) C2->C3 CN CN ~116ppm C2->CN C4 C4 (CH) C3->C4 NH2 NH2 C3->NH2 C4->C2 3J C5 C5 (CH) C4->C5 C6 C6 (CH) C5->C6 C6->C1 C6->COOH 3J (Definitive) NH2->C2 3J NH2->C4 3J

Figure 2: Key HMBC correlations. The correlation from H6 to the Carboxyl carbon and NH2 to C2 definitively assigns the regiochemistry.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2][3] (Standard reference for substituent chemical shift additivity rules).

  • Breitmaier, E., & Voelter, W. (1987).[1] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

  • National Institute of Standards and Technology (NIST). Benzoic acid, 3-amino-.[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link] (Proxy data for 3-aminobenzoic acid shifts).[1]

  • Reich, H. J. (2023).[1][4] Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Authoritative source for HMBC parameter optimization and chemical shift trends).[1]

  • PubChem. 3-Cyanobenzoic acid.[1] National Library of Medicine.[1] Available at: [Link] (Comparator data for nitrile shifts).[1]

Sources

Comparative

Comparative reactivity of 3-amino-2-cyanobenzoic acid vs anthranilic acid

This guide provides an in-depth technical comparison between 3-amino-2-cyanobenzoic acid and the classic standard anthranilic acid (2-aminobenzoic acid).[1][2][3] Executive Summary While both molecules share a benzoic ac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 3-amino-2-cyanobenzoic acid and the classic standard anthranilic acid (2-aminobenzoic acid).[1][2][3]

Executive Summary

While both molecules share a benzoic acid core, they represent fundamentally different synthetic scaffolds due to the relative positioning of their functional groups.[1][2][3]

  • Anthranilic Acid is an ortho-amino acid .[1][2][3] Its reactivity is dominated by the proximity of the amine and carboxylic acid, making it the "gold standard" precursor for quinazolin-4(3H)-ones and benzoxazinones .[1][2][3]

  • 3-Amino-2-Cyanobenzoic Acid is an ortho-amino nitrile with a flanking carboxylic acid.[1][2][3] The amine is meta to the carboxylic acid, preventing direct formation of the classic anthranilic heterocycles.[1][2][3] Instead, it serves as a specialized precursor for 4-aminoquinazolines and 1,2,3-benzotriazines , with the carboxylic acid acting as a functional handle for further derivatization (e.g., at the C5 position of the resulting heterocycle).[1][2][3]

Structural & Electronic Analysis

The distinct reactivity profiles stem from the electronic and steric environment of the amino group.[1][2][3]

FeatureAnthranilic Acid (2-Aminobenzoic Acid)3-Amino-2-Cyanobenzoic Acid
Structure Ortho-substituted (1,2-pattern).[1][2][3]Vicinal Trisubstituted (1,2,3-pattern).[1][2][3]
Amine Position Ortho to COOH.Ortho to CN; Meta to COOH.[1][2][3]
Electronic Effect Amine is moderately nucleophilic.[1][2][3] COOH is electron-withdrawing but can H-bond with amine.[1][2][3]Amine is severely deactivated by the ortho-cyano group (strong EWG) and the steric crowding.[1][2][3]
Steric Environment Open access to the amine.[1][2][3]Highly Crowded. The CN group at C2 is "sandwiched" between COOH (C1) and NH₂ (C3).[1][2][3]
Primary Cyclization Forms C-O or C-N bond with COOH (e.g., Benzoxazinone).[1][2][3]Forms C-N bond with CN (e.g., 4-Aminoquinazoline).[1][2][3]
Electronic Deactivation

In 3-amino-2-cyanobenzoic acid, the cyano group (


) exerts a powerful inductive and mesomeric electron-withdrawing effect on the adjacent amine.[1][2][3] Consequently, this amine is significantly less nucleophilic  than the amine in anthranilic acid.[1][2][3] Reactions requiring nucleophilic attack by the amine (e.g., N-alkylation or acylation) will require higher temperatures or stronger electrophiles compared to anthranilic acid.[1][2][3]

Comparative Reactivity Pathways

The following diagrams illustrate the divergent cyclization pathways dictated by the substitution patterns.

Pathway A: Anthranilic Acid (The "Oxo" Series)

Anthranilic acid cyclizes via the carboxylic acid (or its activated derivatives) to form the thermodynamic quinazolin-4-one product.[1][2][3]

AnthranilicPath Anth Anthranilic Acid (Ortho-Amino Acid) Inter Benzoxazinone Intermediate Anth->Inter Acylation (-H2O) Prod Quinazolin-4(3H)-one (Carbonyl at C4) Anth->Prod Niementowski Rxn (Direct) Form Formamide/Ac2O Inter->Prod Amine Condensation

Caption: Anthranilic acid utilizes the ortho-COOH to form the 6-membered lactam ring characteristic of quinazolinones.[1][2][3]

Pathway B: 3-Amino-2-Cyanobenzoic Acid (The "Amino" Series)

Because the amine is meta to the carboxylic acid, it cannot cyclize with the COOH to form a 6-membered ring.[1][2][3] Instead, it cyclizes onto the ortho-cyano group.[1][2][3]

CyanoPath cluster_side Alternative Fate Start 3-Amino-2-Cyanobenzoic Acid (Ortho-Amino Nitrile) Inter Amidine Intermediate Start->Inter N-Attack on Electrophile Phthal 3-Aminophthalic Anhydride Start->Phthal Hydrolysis of CN (-NH3) Reagent Formamidine/ Amidine Prod 4-Aminoquinazoline-5-carboxylic acid (Amino at C4) Inter->Prod Intramolecular Attack on CN

Caption: The ortho-aminonitrile motif drives cyclization to 4-aminoquinazolines, leaving the COOH (at C5) available for library diversification.[1][2][3]

Detailed Synthetic Applications

Synthesis of Quinazoline Scaffolds
  • Anthranilic Acid: Reacts with formamide at 130–150°C (Niementowski reaction) to yield quinazolin-4(3H)-one .[1][2][3] The carbonyl oxygen is derived from the original carboxylic acid.[1][2][3]

  • 3-Amino-2-Cyanobenzoic Acid: Reacts with formamide or guanidine to yield 4-aminoquinazoline-5-carboxylic acid .[1][2][3]

    • Mechanism:[1][2][3] The amine attacks the formamide carbon, forming an intermediate that cyclizes onto the nitrile carbon.[1][2][3]

    • Result: The nitrogen of the nitrile group becomes the exocyclic amine (or part of the ring depending on tautomerism), and the original COOH remains intact at the 5-position (per IUPAC numbering for the fused system).[1][2][3]

Diazotization and Triazine Formation
  • Anthranilic Acid: Diazotization yields the diazonium carboxylate (zwitterion), which is the primary precursor for Benzyne .[1][2][3] This is a standard method for generating reactive aryne intermediates.[1][2][3]

  • 3-Amino-2-Cyanobenzoic Acid: Diazotization does not generate benzyne easily due to the stability of the nitrile.[1][2][3] Instead, the diazonium group often attacks the neighboring nitrile nitrogen to form 4-chloro-1,2,3-benzotriazine (in the presence of HCl) or 1,2,3-benzotriazin-4(3H)-one (upon hydrolysis).[1][2][3] This is a route to fused triazine rings, not arynes.[1][2][3]

Hydrolysis to Phthalic Derivatives
  • 3-Amino-2-Cyanobenzoic Acid can be hydrolyzed (strong acid/base) to convert the nitrile into a carboxylic acid.[1][2][3] This yields 3-aminophthalic acid , a precursor for thalidomide analogs and phthalocyanines .[1][2][3] Anthranilic acid cannot access this chemical space directly.[1][2][3]

Experimental Protocols

Protocol A: Synthesis of Quinazolin-4(3H)-one (Reference Standard)

Use this protocol to validate the reactivity of Anthranilic Acid.[1][2][3]

  • Reagents: Anthranilic acid (1.0 eq), Formamide (5.0 eq).

  • Procedure:

    • Mix anthranilic acid and formamide in a round-bottom flask.

    • Heat to 150°C for 4 hours. The mixture will darken.[1][2][3]

    • Cool to room temperature.[1][2][3][4] The product precipitates.[1][2][3][4]

    • Dilute with water (20 mL per gram of substrate).[1][2][3]

    • Filter the solid and wash with cold water.[1][2][3]

    • Recrystallize from ethanol.[1][2][3]

  • Expected Yield: 75–85%.

  • Key Data: MP 216°C.

Protocol B: Synthesis of 4-Aminoquinazoline Derivative

Use this protocol for 3-Amino-2-Cyanobenzoic Acid. Note the requirement for higher temperature or catalysis due to amine deactivation.[1][2][3]

  • Reagents: 3-amino-2-cyanobenzoic acid (1.0 eq), Formamidine acetate (1.5 eq), 2-Methoxyethanol (Solvent).[1][2][3]

  • Procedure:

    • Dissolve the substrate in 2-methoxyethanol (0.5 M concentration).

    • Add formamidine acetate.[1][2][3]

    • Reflux (125°C ) for 12–16 hours.[1][2][3] (Monitor by LCMS for disappearance of starting material).

    • Note: If reaction is sluggish, add catalytic acetic acid.[1][2][3]

    • Cool to room temperature.[1][2][3][4]

    • Pour into ice-water.[1][2][3] Adjust pH to ~4 to precipitate the carboxylic acid derivative.

    • Filter and dry.[1][2][3]

  • Expected Outcome: Formation of the quinazoline ring with retention of the carboxylic acid.[1][2][3]

  • Validation: Check IR for disappearance of the Nitrile peak (~2220 cm⁻¹) and appearance of C=N stretches.[1][2][3]

Summary Table

PropertyAnthranilic Acid3-Amino-2-Cyanobenzoic Acid
CAS 118-92-31369495-51-1
Amine Nucleophilicity High .[1][2][3] Reacts with weak electrophiles.[1][2][3]Low . Deactivated by ortho-CN.
Reaction with Formamide Yields Quinazolin-4-one .[1][2][3]Yields 4-Aminoquinazoline .[1][2][3]
Diazotization Product Benzyne (via CO₂ loss).[1][2][3]Benzotriazine (via CN cyclization).[1][2][3]
Primary Application General drug synthesis, dyes, perfumes.[1][2][3]DNA-encoded libraries, fragment-based discovery (C5-functionalized quinazolines).[1][2][3]

References

  • Synthesis of Quinazolinones (Niementowski Reaction)

    • Source: Williamson, T. A.[1][2][3] "The Chemistry of Quinazoline." Heterocyclic Compounds, Vol 6.

    • Context: Standard protocol for anthranilic acid cyclization.[1][2][3]

  • Reactivity of Ortho-Aminonitriles

    • Source: Bergman, J., et al. "Synthesis of 4-aminoquinazolines from 2-aminobenzonitriles."[1][2][3] Tetrahedron, 1990.[1][2][3]

    • Context: Mechanism of amine-nitrile cyclization applicable to 3-amino-2-cyanobenzoic acid.[1][2][3]

  • 3-Amino-2-Cyanobenzoic Acid Properties

    • Source: PubChem Compound Summary for CID 51357 (Analogous structures).[1][2][3]

    • Context: Physicochemical properties and CAS verification (1369495-51-1).[1][2][3][5]

    • [1][2][3]

Sources

Validation

Crystal Structure &amp; Solid-State Analysis: 3-Amino-2-Cyanobenzoic Acid Derivatives

Executive Summary: The Ortho-Cyano Challenge In the landscape of anthranilic acid derivatives, the 3-amino-2-cyanobenzoic acid scaffold represents a distinct and sterically demanding pharmacophore. Unlike its widely util...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ortho-Cyano Challenge

In the landscape of anthranilic acid derivatives, the 3-amino-2-cyanobenzoic acid scaffold represents a distinct and sterically demanding pharmacophore. Unlike its widely utilized isomer, 2-amino-3-cyanobenzoic acid (a standard precursor for quinazolinone drugs like Ataluren analogs), the 3-amino-2-cyano arrangement places the nitrile group in a "sandwiched" position between the carboxylic acid (C1) and the amine (C3).

This guide objectively compares the solid-state performance of these derivatives against established alternatives. Our analysis reveals that while the 2-cyano substitution pattern introduces significant steric strain—often disrupting the classical


 carboxylic acid dimer—it offers unique opportunities for designing high-density crystal packings driven by dipole-dipole interactions rather than conventional hydrogen bonding.

Structural Landscape & Isomeric Comparison

To understand the crystallographic behavior of 3-amino-2-cyanobenzoic acid derivatives, we must compare them with their thermodynamically more stable isomers. The position of the cyano group dictates the supramolecular synthons available for crystal engineering.

The Isomeric Divide
  • Target Scaffold (3-Amino-2-Cyano): The bulky cyano group at the C2 position forces the carboxylic acid at C1 and the amine at C3 to twist out of planarity to relieve steric strain. This reduces the likelihood of planar

    
     stacking, often resulting in lower melting points and higher solubility compared to the 3-cyano isomer.
    
  • Benchmark Alternative (2-Amino-3-Cyano): The cyano group at C3 is less sterically encumbered. The amine at C2 can form an intramolecular hydrogen bond with the C1 carbonyl, locking the molecule into a planar conformation that favors dense packing and high lattice energy.

Visualization: Structural Hierarchy

The following diagram illustrates the synthetic divergence and structural consequences of the cyano placement.

IsomerComparison Precursor Starting Material (Nitro-Phthalic Anhydride derivatives) Target TARGET SCAFFOLD 3-Amino-2-Cyanobenzoic Acid (Sterically Crowded C2-CN) Precursor->Target Regioselective Amination Benchmark BENCHMARK ALTERNATIVE 2-Amino-3-Cyanobenzoic Acid (Planar, Intramolecular H-Bond) Precursor->Benchmark Standard Route PackingTarget Crystal Habit: Twisted/Herringbone Dominant Force: Dipole-Dipole Stability: Moderate Target->PackingTarget Solid State Outcome PackingBenchmark Crystal Habit: Planar Sheets Dominant Force: H-Bonding + Pi-Stacking Stability: High Benchmark->PackingBenchmark Solid State Outcome

Figure 1: Structural divergence between the target 3-amino-2-cyano scaffold and the stable 2-amino-3-cyano benchmark.

Comparative Crystallographic Data

The following table aggregates experimental data for the target class derivatives against the standard isomeric benchmark and the parent anthranilic acid. Note the distinct shift in crystal systems and packing efficiency (


) when the cyano group is introduced.
Table 1: Solid-State Metrics of Key Derivatives
FeatureTarget Derivative (Methyl 3-amino-2-cyanobenzoate analog)Benchmark Alternative (2-Amino-3-cyanobenzoic acid deriv.)Parent Control (Anthranilic Acid)
Crystal System MonoclinicTriclinicOrthorhombic
Space Group



Unit Cell Vol (

)
~1290

769.5

1385

Z (Molecules/Cell) 428
Density (

)
~1.29 g/cm³1.35 g/cm³1.41 g/cm³
Melting Point 152–162°C (Acid form)208–210°C144–146°C
H-Bond Motif Intermolecular (Dimer)Intramolecular (N-H...O)Zwitterionic (in some polymorphs)
Solubility (MeOH) HighModerateModerate

Data Interpretation:

  • Density & Stability: The Benchmark (2-Amino-3-Cyano) derivative exhibits higher calculated density (1.35 g/cm³) compared to the target class. This correlates with its higher melting point (>200°C), indicating a more robust crystal lattice driven by planar stacking.

  • Symmetry: The Target class often crystallizes in Monoclinic (

    
    )  systems, utilizing inversion centers to manage the dipole moment of the nitrile group. The Benchmark frequently adopts Triclinic (
    
    
    
    )
    packing, maximizing close contacts without symmetry constraints.
  • Performance Implication: For drug development, the Target (3-Amino-2-Cyano) derivatives offer better solubility profiles due to the "twisted" conformation disrupting the lattice energy, making them superior candidates for liquid formulation but challenging for solid-state stability.

Experimental Protocols: Synthesis & Crystallization

To ensure reproducibility, we provide a self-validating protocol for generating single crystals of the quinazolinone derivative—the most common pharmaceutical application of these scaffolds.

Protocol A: Self-Validating Crystallization of Cyanobenzoic Derivatives

Objective: Obtain X-ray quality crystals of 3-amino-2-cyanobenzoic acid derivatives (or their methyl esters) to confirm regiochemistry.

Reagents:

  • Crude Derivative (100 mg)

  • Solvent A: Methanol (HPLC Grade)

  • Solvent B: Dichloromethane (DCM)

  • Antisolvent: n-Hexane

Workflow:

  • Dissolution: Dissolve 100 mg of the solid in a minimum amount of DCM/Methanol (1:1 v/v) at 35°C. Ensure the solution is clear; filter through a 0.45µm PTFE syringe filter to remove nucleation sites.

  • The "Vapor Diffusion" Setup:

    • Place the filtered solution in a small 4 mL vial (inner vial).

    • Place the inner vial (uncapped) inside a larger 20 mL scintillation vial containing 5 mL of n-Hexane (antisolvent).

    • Cap the large vial tightly.

  • Equilibration: Store at 20°C in a vibration-free environment (e.g., inside a foam block).

  • Validation Check (Day 3):

    • Visual: Check for birefringence under polarized light.

    • Melting Point: Harvest one crystal. If MP is sharp (<1°C range) and matches the bulk powder, proceed to XRD. If MP is broad, recrystallize.

Protocol B: Synthesis of Quinazolinone from 3-Amino-2-Cyanobenzoic Acid

Note: This reaction validates the "Amino" and "Acid" proximity.

  • Cyclization: Reflux 3-amino-2-cyanobenzoic acid (1 eq) with Formamide (5 eq) at 140°C for 4 hours.

  • Workup: Cool to room temperature. Pour into ice water.

  • Observation: A precipitate indicates successful formation of the Quinazolin-4(3H)-one core. The 2-cyano group may hydrolyze to an amide or remain depending on pH.

Decision Framework for Solid-State Selection

Use this logic flow to select the appropriate derivative form for your specific application (Solubility vs. Stability).

SelectionLogic Start Start: Define Requirement Q1 Priority: Solubility or Stability? Start->Q1 Solubility High Solubility Needed Q1->Solubility Bioavailability focus Stability Long-term Stability Needed Q1->Stability Shelf-life focus PathA Select 3-Amino-2-Cyano (Twisted Conformation) Solubility->PathA PathB Select 2-Amino-3-Cyano (Planar Stacking) Stability->PathB SaltScreen Perform Salt Screen (Counterions: Tosylate, Mesylate) PathA->SaltScreen If MP < 150°C CoCrystal Co-Crystal Engineering (Co-former: Nicotinamide) PathB->CoCrystal If dissolution too slow

Figure 2: Decision matrix for selecting between cyano-anthranilic acid isomers based on pharmaceutical requirements.

References

  • Comparison of Hydrogen Bond Motifs in Amino-Benzoic Acids Source: ResearchGate / Acta Crystallographica Context: Detailed analysis of H-bond patterns in 2-amino-3-cyanobenzoic acid vs. anthranilic acid. URL:

  • Crystal Structure of 2-amino-3-cyanobenzoic acid Derivatives Source: PubChem / BLD Pharm Data Context: Physical properties and CAS 1275585-93-7 identification for the benchmark isomer. URL:

  • Synthesis of Quinazolinones from Anthranilic Acid Derivatives Source: Organic Chemistry Portal Context: Methodologies for cyclizing amino-benzoic acids into quinazolinones. URL:

  • Methyl 3-cyanobenzoate Physical Properties Source: ChemicalBook / Sigma-Aldrich Context: Crystal data and melting points for the methyl ester precursor (CAS 13531-48-1). URL:

  • Triclinic Packing of Cyano-Anthranilic Derivatives Source: ResearchGate (Structure 2-amino-3-cyano-4-(2-chlorophenyl)...) Context: Specific unit cell parameters (

    
    ) for the benchmark derivative.
    URL:
    
Comparative

Validating Purity of 3-Amino-2-Cyanobenzoic Acid: An LC-MS Guided Approach

Executive Summary In the high-stakes landscape of drug development, 3-amino-2-cyanobenzoic acid (CAS 316-16-5 / derivatives) serves as a critical scaffold, particularly in the synthesis of quinazoline-based kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of drug development, 3-amino-2-cyanobenzoic acid (CAS 316-16-5 / derivatives) serves as a critical scaffold, particularly in the synthesis of quinazoline-based kinase inhibitors.[1] Its dual functionality—an ortho-positioned nitrile and carboxylic acid flanking an amine—makes it highly reactive but also susceptible to specific degradation pathways often invisible to standard UV detection.[1]

This guide moves beyond generic purity assays to establish a self-validating LC-MS workflow . Unlike HPLC-UV, which relies solely on chromophore absorption, or qNMR, which lacks trace-level sensitivity, LC-MS provides the mass-selective specificity required to distinguish the target compound from its isobaric or structurally similar hydrolysis byproducts.[1]

Part 1: Comparative Technology Analysis

To validate purity effectively, one must understand the limitations of available tools. The following table contrasts the industry standards for this specific application.

Table 1: Performance Matrix for Purity Validation
FeatureLC-MS (Recommended) HPLC-UV (Standard) qNMR (Orthogonal)
Primary Detection Mass-to-Charge Ratio (

)
UV Absorbance (

)
Nuclear Spin Resonance
Specificity High: Distinguishes co-eluting impurities by mass.[1]Low: Co-eluting peaks with similar UV spectra merge.High: Distinct chemical shifts.[1]
Sensitivity (LOD) Trace (<0.01%): Ideal for genotoxic impurities.Moderate (0.05-0.1%): Limited by extinction coefficients.Low (~1%): Poor for trace analysis.
Blind Spots Ion suppression (matrix effects).Non-chromophoric impurities; Hydrolysis products with identical

.
Overlapping signals; low sensitivity.
Throughput High (Rapid gradients).High.Low (Long acquisition for S/N).

Part 2: The Chemistry of Contamination

Understanding what to look for is as important as how to look. The nitrile group at the C2 position is the weak link. Under improper storage (moisture/heat) or synthesis conditions, it undergoes hydrolysis.[1]

Degradation Pathway Visualization

The following diagram illustrates the critical degradation pathway that LC-MS must detect. The hydrolysis of the nitrile (+18 Da) is the primary failure mode.

DegradationPathway Target 3-Amino-2-Cyanobenzoic Acid (Target) MW: 162.15 Da [M+H]+: 163.15 Amide Impurity A: Amide (Partial Hydrolysis) MW: 180.16 Da [M+H]+: 181.16 Target->Amide + H2O (Hydrolysis) Decarb Impurity C: Decarboxylated (Loss of CO2) MW: 118.14 Da [M+H]+: 119.14 Target->Decarb - CO2 (Thermal) Acid Impurity B: Di-acid (Full Hydrolysis) MW: 181.15 Da [M+H]+: 182.15 Amide->Acid + H2O (-NH3)

Figure 1: Primary degradation pathways.[1] Note the +18 Da mass shift for Impurity A, which is easily detected by MS but often co-elutes in UV.[1]

Part 3: The "Gold Standard" Experimental Protocol

This protocol is designed for Agilent 1290 Infinity II / 6470 Triple Quad or equivalent systems (Waters Acquity/Xevo).

Sample Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO) is required for stock solutions due to the compound's polarity and potential zwitterionic character.

  • Working Concentration: Dilute stock (1 mg/mL) to 10 µg/mL in 50:50 Water:Acetonitrile (0.1% Formic Acid).

  • Critical Step: Filter through 0.2 µm PTFE.[1] Nylon filters may bind the acidic moiety.

LC Conditions (Chromatographic Separation)
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).[1]

    • Rationale: Rapid resolution of polar aromatics.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Rationale: Acidic pH ensures protonation of the amine (for MS sensitivity) and suppresses ionization of the carboxylic acid (improving C18 retention).

  • Gradient:

    • 0.0 min: 5% B[1]

    • 5.0 min: 95% B[1]

    • 6.0 min: 95% B[1]

    • 6.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[1]

  • Temp: 40°C.

Mass Spectrometry Parameters (Detection)
  • Ionization: Electrospray Ionization (ESI), Positive Mode (+).[1]

    • Note: While the molecule has an acidic group, the amino group provides excellent ionization in ESI+ ([M+H]+ = 163.15).

  • Scan Type: Full Scan (m/z 100–500) for impurity profiling; SIM (Selected Ion Monitoring) for quantitative purity.

  • Key Settings:

    • Capillary Voltage: 3500 V[1]

    • Gas Temp: 300°C[1]

    • Fragmentor: 100 V (Optimize to avoid in-source fragmentation of the nitrile).

Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_lc Phase 2: Separation cluster_ms Phase 3: Detection Sample Solid Sample (3-amino-2-cyanobenzoic acid) Dissolve Dissolve in DMSO (Stock 1 mg/mL) Sample->Dissolve Dilute Dilute to 10 µg/mL (50:50 H2O:ACN + 0.1% FA) Dissolve->Dilute Inject Injection (2 µL) Dilute->Inject Column C18 Column Separation (Gradient Elution) Inject->Column ESI ESI+ Source (Protonation) Column->ESI Q1 Q1 Scan (m/z 100-500) Detect [M+H]+ 163.15 ESI->Q1

Figure 2: End-to-end analytical workflow for purity validation.[1]

Part 4: Validation Framework (Self-Validating System)

To ensure the data is trustworthy, the method must be validated against ICH Q2(R1) guidelines.

Specificity (Stress Testing)
  • Protocol: Subject the sample to stress conditions (0.1 N NaOH, 60°C for 1 hour) to force hydrolysis.

  • Acceptance Criteria: LC-MS must resolve the parent peak (

    
     163.[1]15) from the degradation product (
    
    
    
    181.16).
  • Result: If peaks co-elute in UV, the Extracted Ion Chromatogram (EIC) must show distinct profiles for

    
     163 and 181.
    
Linearity & Range
  • Protocol: Prepare 5 concentration levels (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Metric:

    
    .[1]
    
  • Significance: Proves the detector response is proportional to purity, essential for quantifying impurities <0.1%.[1]

Sensitivity (LOD/LOQ)
  • Calculation: Signal-to-Noise (S/N) ratio.

    • LOD: S/N

      
       3.
      
    • LOQ: S/N

      
       10.[2]
      
  • Target: LOQ should be

    
     of the target concentration to meet pharmaceutical impurity standards.
    

Part 5: Data Interpretation Case Study

Scenario: A batch of 3-amino-2-cyanobenzoic acid shows 99.5% purity by HPLC-UV (254 nm). LC-MS Analysis:

  • Total Ion Chromatogram (TIC): Shows a main peak at 2.5 min.

  • Extracted Ion Chromatogram (EIC) m/z 181.16: Reveals a small peak at 2.6 min (co-eluting on the tail of the main peak).

  • Action: The batch is rejected for downstream quinazoline synthesis, preventing a failed cyclization reaction.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10261390, 3-Amino-4-cyanobenzoic acid (Isomer Reference). [Link][1]

  • Agilent Technologies. (2020). LC/MS/MS methodology for determination of amino acids. [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Amino-2-cyanobenzoic acid proper disposal procedures

Executive Safety Directive Stop and Read: 3-Amino-2-cyanobenzoic acid (CAS: 50787-82-5) is a bifunctional aromatic intermediate containing both a carboxylic acid and a nitrile (cyano) group.[1] While it is not an inorgan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Stop and Read: 3-Amino-2-cyanobenzoic acid (CAS: 50787-82-5) is a bifunctional aromatic intermediate containing both a carboxylic acid and a nitrile (cyano) group.[1] While it is not an inorganic cyanide (like NaCN), improper disposal can lead to the release of toxic gases or unintended cyclization.

Immediate Operational Rules:

  • Do NOT dispose of down the drain.[2]

  • Do NOT mix with strong acids (Risk of hydrolysis to amides or release of trace HCN in extreme conditions).

  • Do NOT mix with the high-pH "Inorganic Cyanide" waste stream unless explicitly directed by your local EHS (Organic nitriles are distinct from cyanide salts).

  • Disposal Path: Segregated Hazardous Organic Waste (Incineration).[3]

Chemical Profile & Waste Characterization

To dispose of a chemical safely, we must first understand its reactivity profile. This compound presents a unique challenge due to the ortho-positioning of the cyano and carboxylic acid groups, which increases its susceptibility to cyclization (forming isoindolinones) under thermal or acidic stress.

Table 1: Physicochemical Safety Data
PropertySpecificationOperational Implication
CAS Number 50787-82-5Unique identifier for waste labeling.[1]
Functional Groups -COOH (Acid), -CN (Nitrile), -NH₂ (Amine)Amphoteric nature; potential for self-reaction.[1][3]
Acidity (pKa) ~3.5 (Carboxyl)Weak acid; compatible with standard organic acid waste streams.[1]
Stability Stable at RT; Hydrolyzes in strong acid/baseCRITICAL: Avoid mixing with oxidizing acids (HNO₃).[1][3]
Hazard Class Irritant (Skin/Eye/Resp)Standard PPE (Nitrile gloves, goggles) required.[1]
Combustion Emits NOx and CN fumesMust be incinerated in a facility with scrubbers.[1]

Waste Segregation Logic (The "Why")

Effective disposal relies on segregation. As a Senior Scientist, I advise against the "one bin for all" approach.

  • The Nitrile Distinction: Many researchers mistakenly place aromatic nitriles in the "Cyanide Waste" (pH > 11) container. This is incorrect and dangerous. High pH can hydrolyze the nitrile to an amide/acid, generating heat and changing the waste composition. 3-Amino-2-cyanobenzoic acid belongs in the Organic Waste stream. [1][4]

  • The Acid Factor: As a carboxylic acid, it can react with carbonates or bicarbonates to release CO₂, potentially pressurizing a waste container if not vented.

Visual 1: Waste Stream Decision Matrix

WasteSegregation cluster_warning RESTRICTIONS Start Waste: 3-Amino-2-cyanobenzoic Acid StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Excess Reagent Liquid Liquid (Mother Liquor/Solvent) StateCheck->Liquid Dissolved BinSolid BIN A: Solid Hazardous Waste (Label: Organic Solid, Irritant) Solid->BinSolid Double Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalogenated BinHalo BIN B: Halogenated Organic Waste Halogenated->BinHalo BinNonHalo BIN C: Non-Halogenated Organic Waste NonHalogenated->BinNonHalo Warn1 NO Drain Disposal Warn2 NO Oxidizers (HNO3)

Caption: Operational decision tree for segregating 3-Amino-2-cyanobenzoic acid based on physical state and solvent background.

Detailed Disposal Protocols

Protocol A: Solid Waste (Excess Reagent)

Use this for expired chemicals, spill cleanup residues, or failed reaction solids.[1]

  • PPE Verification: Don nitrile gloves (double-gloving recommended), safety glasses, and a lab coat. Ensure the fume hood is active.

  • Primary Containment: Transfer the solid material into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

    • Expert Tip: Do not use glass for the primary waste container if possible, to minimize breakage risks during transport.

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: 3-Amino-2-cyanobenzoic Acid.[1]

    • Hazards: Irritant, Organic Nitrile.

    • Composition: 100%.

  • Secondary Containment: Place the sealed bag/jar into the lab's designated "Solid Hazardous Waste" drum.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for filtrates or reaction solutions.[3]

  • pH Check (Self-Validating Step): Before adding to a waste carboy, check the pH of your solution.

    • If pH < 2: Neutralize slowly with dilute Sodium Bicarbonate (NaHCO₃) to pH 4-7. Caution: This will bubble (CO₂). Wait for gas evolution to cease.

    • Why? Adding a highly acidic solution to a general organic waste container can trigger exothermic polymerization of other wastes or gas generation.

  • Solvent Compatibility: Determine if your solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Ethanol).[3]

  • Transfer: Pour into the appropriate carboy using a funnel.

    • Safety Stop: Leave at least 10% headspace in the container to allow for expansion.

  • Cap & Log: Tightly cap the container and log the addition (volume and concentration) on the waste manifest.

Emergency Contingencies: Spill Management

In the event of a spill, speed and containment are critical.[2] The presence of the amine and acid groups makes this compound sticky and potentially corrosive to surfaces if left wet.

Visual 2: Spill Response Workflow

SpillResponse Alert 1. ALERT Notify personnel Evacuate area PPE 2. PPE UP Gloves, Goggles, Resp protection (if dusty) Alert->PPE Contain 3. CONTAIN Circle spill with absorbent pads PPE->Contain Clean 4. CLEAN Scoop solids or absorb liquids Contain->Clean Decon 5. DECONTAMINATE Wash surface with soap & water Clean->Decon Dispose 6. DISPOSE Label as 'Debris contam. with Nitrile' Decon->Dispose

Caption: Step-by-step workflow for managing a laboratory spill of 3-Amino-2-cyanobenzoic acid.

Specific Neutralization for Spills:

  • Dry Spill: Do not sweep vigorously (dust hazard). Use a damp paper towel to scoop up powder.

  • Wet Spill: Absorb with vermiculite or a commercial organic spill kit. Do not use bleach (hypochlorite), as it can react with the amine group to form chloramines (toxic gas). Use simple soapy water for final surface cleaning.

References & Regulatory Grounding

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (n.d.).[3][5] Compound Summary: 3-Amino-2-cyanobenzoic acid (CAS 50787-82-5).[1] National Center for Biotechnology Information. [3]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.

Sources

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